2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Description
Properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEPMYMUORZPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952017 | |
| Record name | 2-(1H-Benzimidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4499-07-4, 29518-68-1 | |
| Record name | 2-(1H-Benzimidazol-2-yl)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1H-Benzimidazol-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-Benzo[d[imidazole-2-yl)ethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(1H-Benzo[d]imidazol-2-yl)ethanamine CAS number and properties
An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Executive Summary: This document provides a comprehensive technical overview of this compound, a key heterocyclic amine within the benzimidazole class of compounds. Benzimidazoles are renowned structural motifs in medicinal chemistry, serving as the core scaffold for numerous therapeutic agents due to their ability to interact with a wide range of biological targets.[1][2] This guide details the compound's fundamental physicochemical properties, outlines a principal synthetic pathway with an exemplary protocol, and discusses its characterization. Furthermore, it explores the extensive applications of the benzimidazole scaffold in drug discovery, supported by established safety and handling protocols. This paper is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging this versatile building block for creating novel therapeutic agents.
Introduction to the Benzimidazole Scaffold
The benzimidazole ring system, an isostere of naturally occurring purines, is a privileged scaffold in drug discovery. This structural feature allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[1] Derivatives of benzimidazole are integral to a number of marketed drugs with applications including antiviral, anticancer, antifungal, and antihistaminic agents.[1][3] this compound (also known as 2-(2-Aminoethyl)benzimidazole) represents a foundational molecule in this class. It combines the benzimidazole core with a reactive ethylamine side chain, making it an ideal starting point for the synthesis of more complex and targeted derivatives. Its utility lies in its potential to serve as a versatile synthon for combinatorial chemistry and lead optimization campaigns aimed at discovering new drugs.
Physicochemical Properties and Identifiers
A thorough understanding of a compound's physicochemical properties is critical for its application in research and development. This compound is typically encountered as a solid and requires specific storage conditions to maintain its stability.[4][5]
| Identifier | Value |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)ethan-1-amine |
| CAS Number | 29518-68-1 (Free Base)[4][6] |
| 88704-72-7 (Hydrochloride)[7] | |
| 4499-07-4 (Dihydrochloride)[8] | |
| Molecular Formula | C₉H₁₁N₃[4][5] |
| Molecular Weight | 161.20 g/mol [4][5] |
| MDL Number | MFCD00462745[4][5] |
| Physical Form | Solid[5] |
| SMILES | NCCC1=NC2=CC=CC=C2N1[4] |
| InChI Key | GJEPMYMUORZPMP-UHFFFAOYSA-N[5] |
| Storage | Keep in a dark place under an inert atmosphere, 2-8°C.[4] |
Synthesis and Characterization
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The most common and direct route is the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative.
Synthetic Pathway: Phillips-Ladenburg Condensation
The synthesis of this compound can be efficiently achieved by the condensation of o-phenylenediamine with β-alanine.[6] This reaction is typically acid-catalyzed and heated to drive the cyclization and dehydration, forming the stable imidazole ring.
Caption: Synthetic workflow for this compound.
Exemplary Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and β-alanine (1.1 eq).
-
Acid Catalyst Addition: Add a suitable solvent and an acid catalyst, such as 4M hydrochloric acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature. Neutralize the solution with a base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Isolation: Filter the resulting solid, wash it with cold water, and dry it under a vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Characterization Techniques
The identity and purity of the synthesized compound must be confirmed through standard analytical methods. For benzimidazole derivatives, these typically include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[9][10]
-
Infrared (IR) Spectroscopy: FT-IR analysis helps identify characteristic functional groups, such as N-H stretches of the amine and imidazole, and C=N bonds within the heterocyclic ring.[9][11]
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.[9]
Applications in Drug Development
The this compound scaffold is a valuable starting point for developing a wide array of therapeutic agents. The primary amino group provides a convenient handle for derivatization, allowing for the exploration of a large chemical space to optimize biological activity.
Caption: Diverse applications of the benzimidazole scaffold in drug discovery.
-
Kinase Inhibitors: Many benzimidazole derivatives have been developed as inhibitors of protein kinases, which are crucial targets in oncology.[2] The scaffold can be modified to fit into the ATP-binding pocket of various kinases.
-
Antiviral Agents: The benzimidazole nucleus is present in inhibitors of viral replication, notably targeting the NS5B polymerase of the Hepatitis C Virus (HCV).[12]
-
GPCR Ligands: The structural similarity to biogenic amines makes this scaffold suitable for developing ligands for G-protein coupled receptors, such as histamine H1 receptors, leading to antihistaminic drugs.[3]
-
Neurodegenerative Diseases: Recently, 2-phenyl-1H-benzo[d]imidazole derivatives have been designed as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in Alzheimer's disease.[13]
Safety and Handling
| Hazard Class | Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[14][15] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[14][15] |
| STOT - Single Exposure | H335: May cause respiratory irritation.[14][15] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[16][17]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[16][17]
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[16][17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15][17]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[16][17]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, following the conditions specified by the supplier.[4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[16]
Conclusion
This compound is a compound of significant interest due to its versatile benzimidazole core and reactive side chain. Its straightforward synthesis and the proven therapeutic relevance of its derivatives make it a valuable building block in modern medicinal chemistry. From oncology to virology and neurodegenerative diseases, the potential applications are vast. Adherence to proper characterization, safety, and handling protocols is essential for successfully leveraging this scaffold in the pursuit of novel and effective therapeutic agents.
References
- This compound. BLD Pharm.
- This compound hydrochloride. Advanced ChemBlocks.
- This compound dihydrochloride. ChemUniverse.
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine. Sigma-Aldrich.
- 2-(1H-imidazol-1-yl)ethanamine. PubChem.
- This compound. Chemsrc.
- 2-(1H-Benzoimidazol-2-yl)-ethylamine. Sigma-Aldrich.
- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse.
- 2-(1H-Imidazol-1-yl)
- Safety D
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI.
- Chemical Safety D
- FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Science and Technology.
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PubMed Central.
- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride. Smolecule.
Sources
- 1. ajol.info [ajol.info]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]
- 3. Buy 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride | 1841081-72-8 [smolecule.com]
- 4. 29518-68-1|this compound|BLD Pharm [bldpharm.com]
- 5. 2-(1H-Benzoimidazol-2-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 6. This compound | CAS#:29518-68-1 | Chemsrc [chemsrc.com]
- 7. This compound hydrochloride 95% | CAS: 88704-72-7 | AChemBlock [achemblock.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. ijarse.com [ijarse.com]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. researchgate.net [researchgate.net]
- 12. ijrpc.com [ijrpc.com]
- 13. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 16. enamine.enamine.net [enamine.enamine.net]
- 17. chemicalbook.com [chemicalbook.com]
physical and chemical properties of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a bicyclic structure composed of fused benzene and imidazole rings, with an ethylamine substituent at the 2-position. This molecule belongs to the benzimidazole class, a group of compounds that are isosteric with naturally occurring purines. This structural similarity allows them to interact with a wide array of biological macromolecules, making the benzimidazole scaffold a "privileged structure" in medicinal chemistry.[1] Consequently, derivatives of this core are integral to numerous marketed drugs with diverse therapeutic actions, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., flubendazole), and anticancer agents (e.g., pracinostat).[2]
The presence of a primary amino group in the ethyl side chain provides a crucial reactive handle for synthetic modification, positioning this compound as a valuable building block for constructing libraries of novel compounds in drug discovery campaigns. This guide provides a comprehensive overview of its core physicochemical properties, established synthetic routes, reactivity, and spectroscopic signature for researchers and drug development professionals.
Physicochemical Properties
The fundamental are summarized below. These parameters are critical for its handling, formulation, and analytical characterization.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(2-Aminoethyl)benzimidazole, 2-(1H-Benzoimidazol-2-yl)-ethylamine | [3][4] |
| CAS Number | 29518-68-1 | [5][6] |
| Molecular Formula | C₉H₁₁N₃ | [4] |
| Molecular Weight | 161.20 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 160 °C | [6] |
| Boiling Point | 400.0 ± 25.0 °C at 760 mmHg (Predicted) | [6] |
| pKa | The molecule has two primary basic centers: the primary amine (pKa ~9-10) and the imidazole ring nitrogens (pKa ~5-7). The exact values are not experimentally reported but can be inferred from similar structures. | [7] |
| Solubility | Expected to be soluble in dilute aqueous acids due to the formation of the ammonium salt. Solubility in organic solvents like methanol, ethanol, and DMSO is also anticipated. | N/A |
| Storage | Store at 2-8°C in a dark place under an inert atmosphere to prevent degradation. | [5] |
Synthesis and Reactivity
Core Synthetic Strategy: The Phillips-Ladenburg Condensation
The most direct and widely adopted method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[8][9] This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic and dehydrating conditions.[10][11] For the synthesis of this compound, the logical precursors are o-phenylenediamine and a protected form of β-alanine, such as N-Boc-β-alanine.
The choice of a protected β-alanine is a critical experimental consideration. Attempting the condensation with unprotected β-alanine could lead to intermolecular amide bond formation and polymerization, significantly reducing the yield of the desired cyclized product. The acid-labile Boc (tert-butyloxycarbonyl) group is ideal as it can be removed in a subsequent step under acidic conditions, which are often compatible with the benzimidazole core.
Diagram: Synthetic Workflow via Phillips Condensation
A representative two-step synthesis of the target compound.
Experimental Protocol: Phillips-Ladenburg Condensation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-phenylenediamine (1.0 eq) and N-Boc-β-alanine (1.1 eq).
-
Acid Catalyst: Add polyphosphoric acid (PPA) or 4N hydrochloric acid as the condensing and dehydrating agent. The use of PPA often allows for lower reaction temperatures compared to mineral acids alone.
-
Heating: Heat the reaction mixture, typically between 120-160°C, for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling, the reaction mixture is carefully poured into a beaker of ice water and neutralized with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude N-Boc protected product. The solid is collected by filtration, washed with water, and dried.
-
Purification (Protected Intermediate): The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-Boc-2-(1H-Benzo[d]imidazol-2-yl)ethanamine.
-
Deprotection: The purified intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane), and an excess of a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane is added.
-
Final Isolation: The deprotection reaction is typically stirred at room temperature for 1-4 hours. The solvent is then removed under reduced pressure, and the resulting salt is either used directly or neutralized to yield the free base product.
Chemical Reactivity
The reactivity of this compound is dictated by its three key functional components:
-
The Imidazole N-H Proton: The pyrrolic -NH- proton is weakly acidic and can be deprotonated by a strong base to form an anion. This anion can then be alkylated or acylated, providing a route to N-1 substituted derivatives.
-
The Primary Amine: The ethylamine side chain is basic and nucleophilic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and Schiff base formation with aldehydes and ketones. This functionality is the primary site for derivatization in drug discovery programs.
-
The Benzene Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution. However, the reaction conditions must be chosen carefully, as the imidazole ring is sensitive to strong oxidizing and acidic environments.
Spectroscopic Characterization
-
¹H NMR:
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm). They will likely present as two multiplets, corresponding to the AA'BB' system of the symmetrically substituted benzene ring.
-
Ethyl Chain Protons: The two methylene groups of the ethylamine side chain will appear as two triplets in the upfield region (δ 2.8-3.5 ppm), each integrating to 2H. The CH₂ group adjacent to the benzimidazole ring will be slightly more downfield than the CH₂ group adjacent to the amino group.
-
Amine and Imidazole Protons: The -NH₂ and imidazole -NH protons will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they are D₂O exchangeable. The imidazole -NH proton is typically found far downfield (δ 12-13 ppm in DMSO-d₆).[12]
-
-
¹³C NMR:
-
Aromatic Carbons: The carbons of the benzene ring will appear in the range of δ 110-145 ppm.
-
Imidazole Carbons: The C2 carbon, to which the ethylamine is attached, is a quaternary carbon and will be the most deshielded, appearing around δ 150-155 ppm. The other two imidazole carbons (C4/C7 and C5/C6) will also be in the aromatic region. It is crucial to note that due to fast proton tautomerism between the two imidazole nitrogens, the signals for the imidazole ring carbons can be significantly broadened, and in some cases, may not be detectable in solution-state ¹³C NMR spectra.[14][15]
-
Ethyl Chain Carbons: The two methylene carbons will appear in the aliphatic region, typically between δ 25-45 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: A broad absorption between 3100-3500 cm⁻¹ will correspond to the N-H stretching vibrations of both the primary amine and the imidazole ring.
-
C=N Stretching: A characteristic sharp peak around 1620-1650 cm⁻¹ will be present due to the C=N stretching of the imidazole ring.
-
Aromatic C-H Stretching: Signals will appear just above 3000 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
In Electron Impact (EI) mode, the molecular ion peak (M⁺) would be observed at m/z = 161.
-
A characteristic fragmentation pattern would involve the loss of the ethylamine side chain.
-
Application in Drug Development
The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, and this compound serves as an exemplary starting point for the development of new therapeutic agents.[16][17]
-
Scaffold for Library Synthesis: The primary amine is an ideal attachment point for a vast array of chemical moieties. Through combinatorial chemistry techniques like amide coupling or reductive amination, large libraries of derivatives can be synthesized. These libraries can then be screened against various biological targets (kinases, GPCRs, enzymes) to identify hit compounds.
-
Bioisostere of Histamine: The structural similarity to histamine makes this compound and its derivatives interesting candidates for targeting histamine receptors.
-
Privileged Fragment: The benzimidazole core is known to bind to numerous biological targets. This pre-validated binding capability increases the probability that novel derivatives will exhibit biological activity.
Diagram: Role as a Scaffold in Drug Discovery
Derivatization of the core scaffold to generate a chemical library.
Conclusion
This compound is a molecule of significant interest due to its versatile chemical nature and its foundation upon the biologically privileged benzimidazole scaffold. Its synthesis is readily achievable through established condensation methodologies, and its primary amine handle offers a gateway for extensive chemical modification. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signature is essential for its effective utilization in research and development, particularly in the quest for novel therapeutic agents.
References
-
Royal Society of Chemistry. (2020). Supporting Information for Dehydrogenative C-N coupling reaction. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
SciSpace. (1927). CCCXVII.—The formation of 2-substituted benziminazoles. Retrieved from [Link]
-
Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]
-
International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]
-
SCIRP. (1928). Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound | CAS#:29518-68-1. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of β-enaminone based benzo[d]imidazole scaffolds 1, 2 and 4. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-1-yl)ethanamine. Retrieved from [Link]
-
PubChem. (n.d.). S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. Retrieved from [Link]
-
ChemBK. (n.d.). 1-(1H-BENZO[D]IMIDAZOL-2-YL)ETHAN-1-OL Request for Quotation. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity studies of benzimidazole-based DNA-cleaving agents. Retrieved from [Link]
-
PubMed Central. (2019). Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents. Retrieved from [Link]
-
NIH. (n.d.). Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling. Retrieved from [Link]
-
Acros Pharmatech. (n.d.). This compound dihydrochloride. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound dihydrochloride. Retrieved from [Link]
-
ChemUniverse. (n.d.). This compound [P58354]. Retrieved from [Link]
-
C-Dian. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(1H-Imidazol-1-yl)ethanamine (BSC). Retrieved from [Link]
Sources
- 1. Novel tetrahydropyrimidinyl-substituted benzimidazoles and benzothiazoles: synthesis, antibacterial activity, DNA interactions and ADME profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1H-benzimidazol-2-yl)ethanamine(SALTDATA: 2HCl); 2-(2-benzimidazolyl)ethylamine; 2-(1H-benzoimidazol-2-yl)-ethylamine; 2-(2''-aminoethyl)benzimidazole; 1H-BENZIMIDAZOLE-ETHANAMINE DIHYDROCHLORIDE; [2-(1H-benzimidazol-2-yl)ethyl]amine; 1H-Benzimidazole-2-ethanamine(9CI); this compound; 2-(1H-2-Benzoimidazolyl)-ethylamine; 1H-BENZIMIDAZOLE-ETHANAMINE . 2HCL; 2-(Aminoethyl)-1H-benzimidazole; 2-(1H-Benzimidazol-2-yl)-aethylamin; 2-(1H-benzimidazol-2-yl)ethanamine dihydrochloride; 2-(1H-benzimidazol-2-yl)ethanamine | Chemrio [chemrio.com]
- 4. 2-(1H-Benzoimidazol-2-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 29518-68-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | CAS#:29518-68-1 | Chemsrc [chemsrc.com]
- 7. Buy N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine | 5528-14-3 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. adichemistry.com [adichemistry.com]
- 11. Phillips, M.A. (1928) CCCXVII—The Formation of 2-Substituted Benziminazoles. Journal of the Chemical Society (Resumed), 2393-2399. - References - Scientific Research Publishing [scirp.org]
- 12. rsc.org [rsc.org]
- 13. ijarse.com [ijarse.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure-activity studies of benzimidazole-based DNA-cleaving agents. Comparison of benzimidazole, pyrrolobenzimidazole, and tetrahydropyridobenzimidazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine: A Privileged Scaffold in Drug Discovery
Introduction: The Benzimidazole Core in Modern Medicinal Chemistry
The benzimidazole heterocycle, formed by the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry. Its structural resemblance to naturally occurring purine nucleotides allows for facile interaction with a multitude of biological macromolecules, rendering it a "privileged scaffold" in drug design.[1] This unique characteristic has led to the development of a wide array of FDA-approved drugs for diverse therapeutic applications.[2] The inherent physicochemical properties of the benzimidazole nucleus, including its capacity for hydrogen bonding and π-π stacking interactions, make it a versatile framework for creating potent and selective therapeutic agents.[3] This guide focuses on a specific derivative, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, providing a comprehensive overview of its chemical properties, synthesis, and its potential applications for researchers and professionals in drug development.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery, influencing everything from synthesis and formulation to pharmacokinetic profiles.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₁N₃ | [1] |
| Molecular Weight | 161.20 g/mol | [1] |
| IUPAC Name | 2-(1H-benzimidazol-2-yl)ethanamine | [1] |
| CAS Number | 29518-68-1 | [1] |
| Appearance | Solid (predicted) | N/A |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | N/A |
Spectroscopic Characterization
While a detailed experimental spectrum for this specific molecule is not widely published, characterization would typically involve a suite of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Would be used to confirm the presence of protons on the benzene ring, the imidazole ring, the ethyl side chain, and the amine group, with chemical shifts and coupling patterns confirming the connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Would identify all unique carbon environments within the molecule, including the aromatic carbons and the aliphatic carbons of the ethylamine side chain.[4]
-
Mass Spectrometry (MS): Would confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected around m/z 162.2.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching in the imidazole and amine groups, C-H stretching for the aromatic and aliphatic portions, and C=N stretching within the imidazole ring.
Synthesis of this compound
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and effective method involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative.[5] For the synthesis of the title compound, a plausible and efficient route starts with the condensation of o-phenylenediamine with β-alanine.
Proposed Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the initial condensation and cyclization to form the benzimidazole ring, followed by purification.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar benzimidazole derivatives.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.0 equivalent) and β-alanine (1.1 equivalents).
-
Acid Catalysis: Add a suitable solvent such as water or ethanol, followed by a catalytic amount of a strong acid (e.g., concentrated hydrochloric acid).
-
Heating: Heat the reaction mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.
Applications in Drug Discovery and Development
The benzimidazole scaffold is a recurring motif in a wide range of biologically active compounds, demonstrating antimicrobial, antiviral, anticancer, and anti-inflammatory properties, among others.[6] The ethylamine substitution at the 2-position of the benzimidazole ring in the title compound provides a key structural feature for potential interaction with various biological targets.
Benzimidazole as a Kinase Inhibitor Scaffold
A significant area of interest for benzimidazole derivatives is in the development of protein kinase inhibitors.[7] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The benzimidazole core can act as a bioisostere of the adenine region of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[8]
Derivatives of 2-substituted benzimidazoles have shown potent inhibitory activity against a range of kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of this kinase is a key strategy in anti-angiogenic cancer therapy.[8]
-
ALK (Anaplastic Lymphoma Kinase): Fusions and mutations in ALK are oncogenic drivers in several cancers, making it an important therapeutic target.[9]
-
EGFR (Epidermal Growth Factor Receptor) and HER2: These are well-established targets in various epithelial cancers.[10]
Potential Signaling Pathway Inhibition
Given the prevalence of benzimidazole derivatives as kinase inhibitors, it is plausible that this compound could serve as a foundational structure for the development of inhibitors targeting key signaling pathways implicated in cancer, such as the RAS/RAF/MEK/ERK pathway.
Caption: A hypothetical signaling pathway (e.g., MAPK/ERK) that could be targeted by a derivative of this compound.
Conclusion
This compound is a molecule of significant interest to the drug discovery community. Its core benzimidazole structure provides a well-validated scaffold for interaction with a variety of biological targets, particularly protein kinases. The ethylamine side chain offers a versatile point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational understanding of this compound, from its basic properties and synthesis to its potential as a starting point for the development of novel therapeutics. Further investigation into the specific biological activities of this compound and its derivatives is warranted and holds considerable promise for advancing the field of medicinal chemistry.
References
-
Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
Current Achievements of Benzimidazole: A Review. (2024, December 10). Preprints.org. Retrieved January 2, 2026, from [Link]
-
Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]
-
2-(1H-Benzimidazol-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
The Criticality of Benzimidazole Derivatives in Pharmaceutical Development. (2025, October 20). Medium. Retrieved January 2, 2026, from [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
- Method for preparing 2-(N-substituted)-amino-benzimidazole derivatives. (n.d.). Google Patents.
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (n.d.). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. (n.d.). Dhaka University Journal of Pharmaceutical Sciences. Retrieved January 2, 2026, from [Link]
-
Biological activities of benzimidazole derivatives: A review. (n.d.). Research Journal of Chemical Sciences. Retrieved January 2, 2026, from [Link]
-
Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. (2014, September 12). PubMed. Retrieved January 2, 2026, from [Link]
-
The selectivity of protein kinase inhibitors: a further update. (n.d.). Symansis. Retrieved January 2, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
-
Discovery and antitumor activity of Benzo[d]imidazol-containing 2,4-diarylaminopyrimidine analogues as ALK inhibitors with mutation-combating effects. (2021, May 1). PubMed. Retrieved January 2, 2026, from [Link]
Sources
- 1. 2-(1H-Benzimidazol-2-yl)ethan-1-amine | C9H11N3 | CID 415158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine | 5528-14-3 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. banglajol.info [banglajol.info]
- 6. researchgate.net [researchgate.net]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and antitumor activity of Benzo[d]imidazol-containing 2,4-diarylaminopyrimidine analogues as ALK inhibitors with mutation-combating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the synthetic pathways, mechanistic insights, and practical laboratory protocols.
Introduction and Strategic Overview
This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The benzimidazole core is a privileged scaffold found in numerous FDA-approved drugs. The presence of a primary amino group in the ethyl side chain offers a versatile handle for further chemical modifications, allowing for the exploration of a wide range of chemical space in drug discovery programs.
The primary and most established method for the synthesis of the benzimidazole core is the Phillips-Ladenburg condensation. This method, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative, is the cornerstone of the synthetic strategy detailed in this guide.
Core Synthesis Pathway: The Phillips-Ladenburg Condensation
The most direct and widely employed route for the synthesis of this compound involves the cyclocondensation of o-phenylenediamine with β-alanine. This reaction is typically carried out in the presence of a strong acid catalyst at elevated temperatures.
Mechanistic Rationale
The Phillips-Ladenburg condensation proceeds through a well-established mechanism. Initially, the more nucleophilic amino group of o-phenylenediamine attacks the protonated carbonyl group of β-alanine, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of an N-acyl intermediate. The second amino group of the o-phenylenediamine then undergoes an intramolecular nucleophilic attack on the amide carbonyl, leading to a cyclization. A final dehydration step results in the formation of the aromatic benzimidazole ring.
A Chinese patent (CN101671308A) describes a general method for preparing 2-aminoalkylbenzimidazoles using a mixed acid catalyst system of phosphoric acid and polyphosphoric acid at high temperatures (130-200 °C)[1]. This approach ensures a strongly acidic and dehydrating environment, which is crucial for driving the reaction to completion.
Caption: Phillips-Ladenburg Condensation Mechanism.
Experimental Protocol
This protocol is based on the general principles of the Phillips-Ladenburg condensation, adapted for the specific synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
β-Alanine
-
Polyphosphoric Acid (PPA)
-
Phosphoric Acid (H₃PO₄)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-phenylenediamine (1.0 eq) and β-alanine (1.1 eq).
-
Acid Addition: Carefully add a mixture of polyphosphoric acid and phosphoric acid (e.g., a 1:1 to 1:5 molar ratio) to the flask. The acid mixture acts as both a catalyst and a solvent.
-
Reaction: Heat the reaction mixture to 150-180°C with vigorous stirring under a nitrogen atmosphere for 12-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until a basic pH is achieved. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
Purification:
The crude product can be purified by column chromatography on silica gel using a mobile phase of dichloromethane and methanol (e.g., a gradient of 0-10% methanol in dichloromethane).
Characterization of this compound
Accurate characterization of the synthesized compound is critical for confirming its identity and purity. The following are expected spectroscopic data based on the structure and data from similar benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole ring, typically in the range of δ 7.1-7.6 ppm. The two methylene groups of the ethylamine side chain will appear as triplets, with the methylene group adjacent to the benzimidazole ring resonating further downfield (around δ 3.0-3.3 ppm) than the methylene group adjacent to the amino group (around δ 2.8-3.1 ppm). The protons of the primary amine and the N-H of the imidazole will appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzimidazole ring, with the carbon at the 2-position of the imidazole ring appearing significantly downfield (around δ 150-155 ppm). The two methylene carbons of the ethylamine side chain are expected to resonate in the range of δ 30-45 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3100-3400 cm⁻¹ corresponds to the N-H stretching vibrations of the imidazole and the primary amine. Aromatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹. The C=N stretching of the imidazole ring will appear in the region of 1620-1640 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z = 162.1.
| Property | Expected Value |
| Molecular Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.20 g/mol |
| Melting Point | ~160°C |
| Boiling Point | ~400°C at 760 mmHg |
Alternative Synthetic Strategies
While the Phillips-Ladenburg condensation is the most direct route, alternative methods for the synthesis of 2-substituted benzimidazoles exist and may be applicable. These often involve the reaction of o-phenylenediamine with other functional groups.
-
From Aldehydes: Condensation of o-phenylenediamine with an appropriate aldehyde followed by oxidation can yield 2-substituted benzimidazoles.
-
From Nitriles: Reaction of o-phenylenediamine with a nitrile in the presence of an acid catalyst can also lead to the formation of the benzimidazole ring.
These alternative routes may offer advantages in terms of milder reaction conditions or substrate availability for the synthesis of diverse analogs.
Caption: Alternative Synthetic Routes to 2-Substituted Benzimidazoles.
Conclusion
This technical guide outlines a robust and well-established pathway for the synthesis of this compound. The Phillips-Ladenburg condensation of o-phenylenediamine and β-alanine provides a direct and efficient method for accessing this key synthetic intermediate. The provided experimental protocol, along with the expected characterization data, serves as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, enabling the reliable synthesis and validation of this important compound.
References
- CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
Sources
The Multifaceted Biological Activities of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Core - A Privileged Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic heterocycle resulting from the fusion of a benzene ring with an imidazole ring, represents a cornerstone in the architecture of medicinally relevant compounds. Its structural resemblance to naturally occurring purines allows for critical interactions with a myriad of biological targets, rendering it a "privileged scaffold" in drug discovery. The inherent aromaticity, coupled with the presence of both hydrogen bond donors and acceptors, facilitates a diverse range of non-covalent interactions with enzymes and receptors. This guide focuses on a specific, yet profoundly versatile class of these compounds: the 2-(1H-Benzo[d]imidazol-2-yl)ethanamine derivatives. The strategic placement of an ethanamine side chain at the 2-position of the benzimidazole ring provides a flexible linker and a basic nitrogen atom, which are pivotal for modulating pharmacokinetic and pharmacodynamic properties. This structural motif has been extensively explored, leading to the discovery of potent agents with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] This document aims to provide an in-depth technical overview of these activities, elucidating the underlying mechanisms, structure-activity relationships, and the experimental methodologies employed in their evaluation.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[1][3] The mechanism of action often involves the inhibition of essential microbial processes, such as nucleic acid synthesis or cell wall formation.[4]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of these derivatives is intricately linked to the nature and position of substituents on the benzimidazole ring and the ethanamine side chain.
-
Substitution on the Benzimidazole Ring: The introduction of electron-withdrawing groups, such as halogens or nitro groups, at the 5- and/or 6-positions of the benzimidazole ring has been shown to enhance antimicrobial activity.[1][5] This is likely due to the modulation of the electronic properties of the heterocyclic system, which can influence its interaction with biological targets.
-
Modifications of the Ethanamine Side Chain: N-substitution on the ethanamine moiety with various aromatic or heterocyclic rings can significantly impact the antimicrobial spectrum and potency. For instance, the incorporation of a pyrazole moiety has been reported to yield compounds with notable activity against both Gram-positive and Gram-negative bacteria.[5]
Quantitative Data Summary: Antimicrobial Activity
| Compound ID | Modification | Target Organism | MIC (µg/mL) | Reference |
| Compound 5 (5-Br) | 5-Bromo substitution | Candida parapsilosis | - | [1] |
| Compound 6c | Benzimidazole derivative | E. coli JW55031 (TolC mutant) | 2 | [6] |
| Compound 5i | N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | S. aureus ATCC 9144 | 3.9 | [5] |
| Compound 5i | N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | B. cereus ATCC 11778 | 3.9 | [5] |
Note: MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standard method for assessing the in vitro antimicrobial activity of novel benzimidazole derivatives.
-
Preparation of Bacterial/Fungal Inoculum: A fresh overnight culture of the test microorganism is diluted in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Preparation of Compound Dilutions: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, ketoconazole for fungi) is also tested as a reference.[5]
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiviral Activity: A Broad Spectrum of Inhibition
The benzimidazole scaffold is a recurring motif in a number of clinically used antiviral drugs. Derivatives of this compound have been investigated for their activity against a variety of RNA and DNA viruses.[2][7]
Mechanistic Insights and Key Viral Targets
The antiviral action of these compounds can be attributed to the inhibition of various stages of the viral life cycle, including viral entry, replication, and assembly. Some derivatives have been shown to target viral enzymes that are essential for replication.[2]
Notable Antiviral Activities
-
Anti-influenza Virus Activity: Certain aminobenzimidazole derivatives have demonstrated protective effects in animal models of influenza infection, reducing mortality and lung pathology.[8]
-
Activity against Coxsackievirus B5 (CVB-5) and Respiratory Syncytial Virus (RSV): A number of 2-benzylbenzimidazole derivatives have shown potent activity against CVB-5 and RSV, with EC50 values in the low micromolar range.[7]
Experimental Workflow: Antiviral Activity Screening
Caption: A generalized workflow for the evaluation of antiviral activity.
Anti-inflammatory Activity: Modulation of Inflammatory Pathways
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Benzimidazole derivatives, including those with a 2-ethanamine substituent, have emerged as promising candidates in this arena.[9][10]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives have been shown to inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[11]
-
Downregulation of Pro-inflammatory Cytokines: Studies have demonstrated that certain benzimidazole derivatives can reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9]
-
Inhibition of Nitric Oxide (NO) Production: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes. Some 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibition of NO production in macrophages.[12]
Preclinical Evaluation of Anti-inflammatory Potential
A study on a specific benzimidazole derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-(3,5-diphenyl-1h-pyrazol-1-yl)ethanone, demonstrated significant anti-inflammatory and immunomodulatory effects in a rat model of arthritis. Treatment with this compound led to a dose-dependent reduction in paw edema and arthritic scores, comparable to the standard drug piroxicam.[9] The therapeutic effect was associated with a decrease in the levels of TNF-α, IL-6, and Prostaglandin E2 (PGE2).[9]
Signaling Pathway: Inhibition of Inflammatory Cytokine Production
Caption: Simplified diagram illustrating the inhibition of NF-κB mediated pro-inflammatory cytokine production by benzimidazole derivatives.
Anticancer Activity: Targeting Cancer Cell Proliferation and Survival
The development of novel anticancer agents remains a critical area of research. The benzimidazole scaffold is present in several approved anticancer drugs, and derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines.[13][14]
Diverse Mechanisms of Anticancer Action
The anticancer effects of these compounds are multifaceted and can involve:
-
Inhibition of Topoisomerase I: Some bisbenzimidazole derivatives have been identified as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and repair.[13]
-
Induction of Cell Cycle Arrest: Flow cytometry studies have revealed that certain derivatives can induce cell cycle arrest, particularly at the G2/M phase, thereby preventing cancer cell division.[13]
-
Inhibition of Kinases: Specific derivatives have been designed to inhibit protein kinases that are dysregulated in cancer, such as V600E-mutant BRAF.[14]
-
DNA Minor Groove Binding: Bisbenzimidazoles are known to bind to the minor groove of DNA, which can interfere with DNA replication and transcription, leading to cytotoxicity in cancer cells.[13]
Quantitative Data Summary: Anticancer Activity
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| 11a | NCI-60 Panel | GI50 | 0.16 - 3.6 µM | [13] |
| 12a | NCI-60 Panel | GI50 | 0.16 - 3.6 µM | [13] |
| 12b | NCI-60 Panel | GI50 | 0.16 - 3.6 µM | [13] |
| 12b | Human Topoisomerase I | IC50 | 16 µM | [13] |
| 12l | V600E-BRAF | IC50 | 0.49 µM | [14] |
Note: GI50 (50% Growth Inhibition) is the concentration of a drug that causes 50% inhibition of cell growth. IC50 (50% Inhibitory Concentration) is the concentration of a drug that causes 50% inhibition of a specific biological or biochemical function.
Conclusion and Future Directions
The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel therapeutic agents with a wide array of biological activities. The versatility of this chemical framework, allowing for facile structural modifications, has enabled the fine-tuning of potency and selectivity against various biological targets. The research highlighted in this guide underscores the significant potential of these derivatives in addressing unmet medical needs in infectious diseases, inflammation, and oncology.
Future research in this area should focus on:
-
Mechanism of Action Studies: A deeper understanding of the precise molecular targets and signaling pathways modulated by these compounds is crucial for rational drug design and development.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to identify candidates with favorable drug-like properties for in vivo evaluation.
-
Combination Therapies: Investigating the synergistic effects of these benzimidazole derivatives with existing drugs could lead to more effective treatment regimens and overcome drug resistance.
The continued exploration of the chemical space around the this compound core, guided by a multidisciplinary approach encompassing synthetic chemistry, pharmacology, and computational modeling, holds immense promise for the discovery of next-generation therapeutics.
References
-
Al-Romaigh, F. A., et al. (2022). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(15), 4983. [Link]
-
Zarubaev, V. V., et al. (2020). Protective activity of novel benzimidazole derivatives at experimental influenza infection. Journal of Influenza and Acute Respiratory Infections, 14(1), 54-61. [Link]
-
Khan, I., et al. (2023). Evaluation of anti-inflammatory and anti-arthritic activities of Benzimidazole derivative 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl) ethanone. ResearchGate. [Link]
-
Tonelli, M., et al. (2014). Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents. Bioorganic & Medicinal Chemistry, 22(17), 4893-4909. [Link]
-
Yurttaş, L., et al. (2012). Antimicrobial activity of a new series of benzimidazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 367-372. [Link]
-
Abdel-Maksoud, M. S., et al. (2020). Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria. European Journal of Medicinal Chemistry, 186, 111883. [Link]
-
Husain, A., et al. (2015). Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives. Arabian Journal of Chemistry, 8(5), 697-705. [Link]
-
Refaie, F. M., et al. (2005). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Molecules, 10(1), 53-61. [Link]
-
Husain, A., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(19), 6296. [Link]
-
Sharma, D., et al. (2019). Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review. ResearchGate. [Link]
-
Kumar, A., et al. (2023). Benzimidazole derivatives with antiviral activity. ResearchGate. [Link]
-
Pop, R., et al. (2023). Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. Molecules, 28(14), 5395. [Link]
-
Khan, I., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Journal of Molecular Structure, 1286, 135544. [Link]
-
Wang, Y., et al. (2022). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 238, 114482. [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3062. [Link]
-
Li, Y., et al. (2023). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ResearchGate. [Link]
-
El-Sayed, N. N. E., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(16), 4987. [Link]
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of benzimidazole-based derivatives as antimicrobial agents and their synergistic effect with colistin against gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]
- 9. researchgate.net [researchgate.net]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Versatile Scaffold: A Technical Guide to the Research Applications of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole nucleus, a privileged scaffold in medicinal chemistry, confers a unique combination of structural rigidity, hydrogen bonding capability, and synthetic tractability. This guide focuses on a key derivative, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, a versatile building block for the synthesis of a diverse array of biologically active compounds. We will explore its core synthetic transformations, delve into its applications in the development of targeted therapeutics for oncology and neurodegenerative diseases, and provide detailed experimental protocols for key biological assays. This document serves as a comprehensive resource for researchers looking to leverage the potential of this valuable chemical entity in their drug discovery and development endeavors.
The Benzimidazole Core: A Foundation for Drug Discovery
The benzimidazole ring system, an isostere of naturally occurring purines, provides an excellent platform for interaction with various biological macromolecules.[1] Its fused benzene and imidazole rings create a planar, aromatic structure capable of engaging in π-π stacking interactions within protein binding pockets. The nitrogen atoms of the imidazole moiety can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins.
The subject of this guide, this compound, possesses a key reactive handle: a primary ethylamine group at the 2-position. This functional group allows for a wide range of chemical modifications, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.
Synthetic Utility: Building Complexity from a Core Scaffold
The primary amino group of this compound is readily derivatized, most commonly through the formation of amides, ureas, and Schiff bases. These reactions provide a straightforward means to introduce diverse substituents, thereby modulating the compound's physicochemical properties and biological activity.
Amide Synthesis
The reaction of this compound with carboxylic acids or their activated derivatives (e.g., acyl chlorides) is a fundamental method for generating a library of amide-containing compounds.
Experimental Protocol: General Procedure for Amide Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or N,N-diisopropylethylamine (DIPEA), to the solution to act as an acid scavenger.
-
Acylating Agent Addition: At 0 °C, slowly add the acyl chloride (1.1 eq) or a pre-activated carboxylic acid (using a coupling agent like HATU) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[2]
Urea Synthesis
The reaction with isocyanates provides a facile route to urea derivatives, which can introduce additional hydrogen bonding motifs, often crucial for target engagement.
Experimental Protocol: General Procedure for Urea Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent like DCM or DMF.
-
Isocyanate Addition: Add the desired isocyanate (1.0-1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.
-
Purification: If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like hexane or diethyl ether. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.[3]
Applications in Targeted Drug Discovery
The versatility of the this compound scaffold has been exploited in the development of inhibitors for several key therapeutic targets.
Anticancer Applications: Targeting Angiogenesis through VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of the VEGFR-2 signaling cascade is a clinically validated strategy in oncology.
Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase.[6] Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[6] This phosphorylation creates docking sites for various signaling proteins, initiating downstream pathways such as the PLC-γ/PKC/ERK and PI3K/AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[7][8]
VEGFR-2 Signaling Cascade
Derivatives of this compound have been investigated as VEGFR-2 inhibitors. The benzimidazole core can occupy the ATP-binding pocket of the kinase domain, while the derivatized side chain can extend into adjacent hydrophobic regions, enhancing potency and selectivity.
Neurodegenerative Disorders: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10) in Alzheimer's Disease
17β-HSD10 is a mitochondrial enzyme that is overexpressed in the brains of Alzheimer's disease (AD) patients.[9][10] It is implicated in the potentiation of amyloid-β (Aβ) neurotoxicity and the metabolism of neuroprotective steroids.[9][11] Therefore, inhibition of 17β-HSD10 is being explored as a potential therapeutic strategy for AD.
Role in Alzheimer's Disease: Elevated levels of 17β-HSD10 can bind to Aβ, enhancing its neurotoxic effects.[10][11] Additionally, this enzyme is involved in the oxidative inactivation of neuroprotective steroids like 17β-estradiol, and its overexpression could lead to a deficit of these crucial molecules in the brain.[10]
Derivatives of the benzimidazole scaffold have shown promise as 17β-HSD10 inhibitors.[3] For instance, N-(4-(1,4,6-trimethyl-1H-benzo[d]imidazol-2-yl)phenyl)cyclohexanecarboxamide, a derivative of a related benzimidazole core, demonstrated significant inhibitory activity against 17β-HSD10.[3] The this compound scaffold provides a valuable starting point for the design of novel 17β-HSD10 inhibitors.
Antiviral Applications: Targeting the HCV NS5B Polymerase
Hepatitis C virus (HCV) is a major cause of chronic liver disease. The HCV non-structural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the viral genome.[12][13] As such, it is a prime target for antiviral drug development.
Mechanism of Inhibition: NS5B polymerase inhibitors can be classified as nucleoside inhibitors (NIs) or non-nucleoside inhibitors (NNIs).[12][14] NNIs bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its activity.[13][14] Benzimidazole-based compounds have been identified as potent NNIs of NS5B, often binding to a thumb domain allosteric site.[14] The this compound core can be elaborated to optimize interactions with this allosteric pocket.
Key Biological Assay Protocols
The evaluation of novel compounds derived from this compound requires robust and reproducible biological assays.
Cytotoxicity Assessment: The MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells.[15]
Detailed MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[16]
-
Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the readings of the experimental wells. Calculate the percentage of cell viability relative to the untreated control cells.
Topoisomerase I Inhibition: DNA Relaxation Assay
Human topoisomerase I is a key enzyme involved in DNA replication and transcription. It is a validated target for anticancer drugs. The DNA relaxation assay is a common method to screen for topoisomerase I inhibitors.
Detailed DNA Relaxation Assay Protocol
-
Reaction Setup: On ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer (typically containing Tris-HCl, NaCl, EDTA, and glycerol), and the test compound at various concentrations.[17]
-
Enzyme Addition: Add human topoisomerase I to the reaction mixtures. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.[17]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.[17]
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.[18]
-
Visualization: Stain the gel with an intercalating dye such as ethidium bromide and visualize the DNA bands under UV illumination.[19]
-
Analysis: In the presence of an active topoisomerase I, the supercoiled DNA will be converted to its relaxed form. An effective inhibitor will prevent this conversion, resulting in the persistence of the supercoiled DNA band.
Quantitative Data Summary
The following table summarizes the biological activities of selected benzimidazole derivatives from the literature, highlighting the potential of this scaffold.
| Compound ID | Target | Assay | IC50 / GI50 (µM) | Cell Line | Reference |
| 33 | 17β-HSD10 | Enzyme Inhibition | 1.65 | - | [3] |
| 11a | Topoisomerase I (putative) | Growth Inhibition | 0.16 - 3.6 | 60 Human Cancer Cell Lines | [20] |
| 12a | Topoisomerase I (putative) | Growth Inhibition | 0.16 - 3.6 | 60 Human Cancer Cell Lines | [20] |
| 12b | Topoisomerase I (putative) | Growth Inhibition | 0.16 - 3.6 | 60 Human Cancer Cell Lines | [20] |
| 5l | Not Specified | Cytotoxicity | 0.00005 | HCT116 | [21] |
| 5k | Not Specified | Cytotoxicity | 0.00012 | HCT116 | [21] |
Conclusion and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a compelling scaffold for further investigation. Future research should focus on exploring a wider range of chemical transformations of the ethylamine group to generate novel chemical entities. Furthermore, the application of this scaffold in developing chemical probes for target identification and validation, as well as its potential in materials science and coordination chemistry, remains largely unexplored and warrants further investigation.[22]
References
- Yang, J., He, X., & Shen, W. (2018). Roles of Mitochondrial 17β-Hydroxysteroid Dehydrogenase Type 10 in Alzheimer's Disease. Journal of Alzheimer's Disease, 62(3), 981-991.
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are NS5B polymerase inhibitors and how do they work? Retrieved from [Link]
- Yang, J., He, X., & Shen, W. (2023). Involvement of Type 10 17β-Hydroxysteroid Dehydrogenase in the Pathogenesis of Infantile Neurodegeneration and Alzheimer's Disease. International Journal of Molecular Sciences, 24(24), 17604.
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. Retrieved from [Link]
-
Inspiralis. (n.d.). Human Topoisomerase I Relaxation Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Topoisomerase Assays. Retrieved from [Link]
- Yang, J., He, X., & Shen, W. (2023). Involvement of Type 10 17β-Hydroxysteroid Dehydrogenase in the Pathogenesis of Infantile Neurodegeneration and Alzheimer's Disease. International Journal of Molecular Sciences, 24(24), 17604.
-
ResearchGate. (n.d.). Schematic diagram to show vascular endothelial growth factor (VEGF)... Retrieved from [Link]
-
GenScript. (n.d.). Gel-Based Human Topoisomerase I DNA relaxation Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). NS5B inhibitor. Retrieved from [Link]
-
SpringerMedizin. (n.d.). New insights into the 17β-hydroxysteroid dehydrogenase type 10 and amyloid-β 42 derived cytotoxicity relevant to Alzheimer's disease. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance. Retrieved from [Link]
-
ProFoldin. (n.d.). Human DNA Topoisomerase I Assay Kits. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors... Retrieved from [Link]
-
OMICS International. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B. Retrieved from [Link]
-
ProFoldin. (n.d.). DNA Topoisomerase I Assay Kits. Retrieved from [Link]
-
Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). NS5B inhibitors – Knowledge and References. Retrieved from [Link]
-
Proteopedia. (2023, January 22). VEGF signaling pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, September 12). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Retrieved from [Link]
-
PubMed. (2021, October 5). Discovery and development of 2-aminobenzimidazoles as potent antimalarials. Retrieved from [Link]
-
ResearchGate. (2017, December 1). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides Open Access. Retrieved from [Link]
-
ResearchGate. (2025, January 7). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. Retrieved from [Link]
-
PubMed. (n.d.). 2-Aminoimidazoles in medicinal chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
-
SciSpace. (n.d.). Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent developments of small molecule chemical probes for fluorescence-based detection of human carbonic anhydrase II and IX. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (2024, July 5). Design, Synthesis, Characterization and Preliminary Evaluation of New 1H-benzo[d]imidazole-1yl-derivatives as Acetylcholine Esterase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of 2-(1 H -Benzo[ d ]imidazol-2-yl)phenyl Phosphate as a Fluorescent Probe for Determination of ALP. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. Roles of Mitochondrial 17β-Hydroxysteroid Dehydrogenase Type 10 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Involvement of Type 10 17β-Hydroxysteroid Dehydrogenase in the Pathogenesis of Infantile Neurodegeneration and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 13. NS5B inhibitor - Wikipedia [en.wikipedia.org]
- 14. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchhub.com [researchhub.com]
- 16. atcc.org [atcc.org]
- 17. inspiralis.com [inspiralis.com]
- 18. ebiohippo.com [ebiohippo.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Recent developments of small molecule chemical probes for fluorescence-based detection of human carbonic anhydrase II and IX - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine: Structural Analogs and Derivatives in Modern Drug Discovery
Abstract
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole, represents a privileged structure in medicinal chemistry.[1][2][] Its unique structural resemblance to natural purines allows its derivatives to readily interact with a multitude of biological macromolecules, making it a cornerstone in the development of therapeutic agents.[4] This guide focuses specifically on the 2-(1H-Benzo[d]imidazol-2-yl)ethanamine core, a versatile template that has given rise to a vast array of structural analogs and derivatives. We will explore the design rationale, synthetic methodologies, structure-activity relationships (SAR), and pharmacological landscape of this chemical class. Detailed experimental protocols and workflow visualizations are provided to equip researchers, scientists, and drug development professionals with the technical insights required to innovate within this promising chemical space.
The Benzimidazole Core: A Foundation for Pharmacological Diversity
Physicochemical Properties and Pharmacophoric Features
The benzimidazole nucleus is an aromatic and heterocyclic system that can engage in various non-covalent interactions, including hydrogen bonding (acting as both donor and acceptor), π–π stacking, and metal ion coordination.[1] This chemical versatility is central to its ability to bind with high affinity to a wide range of biological targets.[1] The this compound scaffold introduces a key basic side chain—the ethylamine group. This feature provides a critical anchor for ionic interactions with acidic residues in protein active sites and imparts specific physicochemical properties that influence absorption, distribution, metabolism, and excretion (ADME).
A Privileged Scaffold in Medicinal Chemistry
Benzimidazole derivatives are integral to numerous clinically approved drugs, demonstrating a wide spectrum of pharmacological activities including anti-ulcer (e.g., Omeprazole), anthelmintic (e.g., Albendazole), antihypertensive, and antihistaminic effects.[2][][5][6] Their continued relevance in drug discovery is highlighted by the sheer volume of research and patents published annually, exploring their potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents. The chemical tractability of the benzimidazole core allows for systematic structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[7]
Design and Synthesis of Analogs and Derivatives
Rationale for Structural Modification & SAR Insights
The design of novel analogs stems from established structure-activity relationships (SAR). Modifications are typically explored at three key positions: the N-1 position of the imidazole ring, the C-5 and C-6 positions of the benzene ring, and the terminal amine of the C-2 ethylamine side chain.
-
N-1 Position: Substitution at this position can modulate lipophilicity, steric bulk, and metabolic stability. Introducing various alkyl, benzyl, or more complex heterocyclic moieties can orient the molecule within a binding pocket and introduce new interactions.[8][9]
-
C-2 Ethanamine Side Chain: The terminal primary amine is a prime site for derivatization into amides, sulfonamides, ureas, and carbamates. These modifications can introduce additional hydrogen bond donors/acceptors, alter basicity, and extend the molecule to probe deeper regions of a target protein.
-
C-5/C-6 Positions of the Benzene Ring: Introducing substituents such as halogens, methyl, or methoxy groups on the benzene ring can influence the electronic properties of the entire scaffold, affecting its pKa and binding affinity.[8][9] These substitutions are also critical for blocking potential sites of metabolism.
// Invisible nodes for edge routing invis_N1 [pos="2,2.5!", shape=point, style=invis]; invis_Benzene [pos="3.5,0.5!", shape=point, style=invis]; invis_SideChain [pos="5.5,2!", shape=point, style=invis];
N1 -> invis_N1 [arrowhead=none]; BenzeneRing -> invis_Benzene [arrowhead=none]; SideChain -> invis_SideChain [arrowhead=none]; } } Caption: Key modification sites for SAR studies.
General Synthetic Strategies
The most common and robust method for synthesizing the 2-substituted benzimidazole core is the Phillips-Ladenburg condensation . This involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, often at high temperatures. For the synthesis of this compound, β-alanine or a protected equivalent is typically used. Modern variations may employ microwave irradiation to reduce reaction times or utilize greener solvents.[5][10]
Detailed Synthetic Protocol: Synthesis of the Core Scaffold
This protocol describes a standard laboratory procedure for the synthesis of this compound dihydrochloride.
Materials:
-
o-Phenylenediamine
-
β-Alanine
-
4M Hydrochloric Acid (HCl)
-
Activated Charcoal
-
Ethanol
-
Diethyl Ether
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (0.1 mol) and β-alanine (0.1 mol).
-
Condensation: Carefully add 100 mL of 4M HCl to the flask. The mixture will become warm.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Decolorization: After cooling to room temperature, add a small amount of activated charcoal to the mixture and gently heat for 10-15 minutes to decolorize.
-
Filtration: Filter the hot solution through a Celite pad to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to facilitate the crystallization of the dihydrochloride salt.
-
Isolation: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol followed by diethyl ether to remove residual acid and impurities.
-
Drying: Dry the product under vacuum to yield this compound dihydrochloride as a solid.
Protocol for Derivatization: N-Acetylation of the Side Chain
This protocol provides an example of modifying the terminal amine.
Materials:
-
This compound (free base)
-
Triethylamine (TEA) or another suitable base
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve the starting amine (10 mmol) in anhydrous DCM (50 mL) in a flask under a nitrogen atmosphere. Add TEA (1.1 eq, 11 mmol).
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add acetyl chloride (1.05 eq, 10.5 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acetylated derivative.
Pharmacological Landscape and Therapeutic Potential
Derivatives of this compound have been investigated for a multitude of therapeutic applications. The specific activity is highly dependent on the nature and position of the substituents.
| Therapeutic Area | General Structural Features & SAR Notes | Potential Mechanism of Action |
| Anticancer | N-1 substitution with bulky aromatic groups; derivatization of the side-chain amine into amides or ureas.[7][11] | Inhibition of specific kinases (e.g., PDK1), disruption of microtubule polymerization, induction of apoptosis.[7][12] |
| Anti-inflammatory | Substitutions on the benzene ring (C5/C6) with hydrophilic or lipophilic groups can tune activity against COX-1/COX-2.[8] | Inhibition of pro-inflammatory enzymes like COX and 5-lipoxygenase; antagonism of bradykinin or cannabinoid receptors.[8][9] |
| Anthelmintic | The core structure itself shows activity. Modifications are explored to improve potency and spectrum.[13] | Binding to β-tubulin, disrupting microtubule formation in parasites.[13] |
| Antiviral | 2-Aryl substitutions and modifications on the benzene ring have shown promise. | Inhibition of viral enzymes such as RNA-dependent RNA polymerase (e.g., for HCV).[10][14] |
Experimental Workflows for Characterization and Evaluation
Physicochemical Characterization
Authenticity and purity of all synthesized compounds must be rigorously confirmed using a combination of spectroscopic methods.
-
¹H and ¹³C NMR: Confirms the chemical structure, proton/carbon environment, and successful incorporation of substituents. For the core (1H-benzo[d]imidazol-2-yl)methanamine, characteristic signals include aromatic protons between δ 7.1-7.5 ppm, a singlet for the CH₂ group around δ 3.9 ppm, and a broad singlet for the imidazole NH around δ 12.2 ppm.[15]
-
Mass Spectrometry (MS): Determines the molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as N-H stretches (around 3300-3400 cm⁻¹) and C=N stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds.
In Vitro Biological Evaluation Protocol: MTT Cytotoxicity Assay
This protocol outlines a standard method for assessing the anticancer potential of newly synthesized derivatives.
-
Cell Seeding: Plate human cancer cells (e.g., HepG2 liver cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the results and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.
Future Perspectives and Conclusion
The this compound scaffold remains a highly fertile ground for the discovery of new therapeutic agents. Future efforts will likely focus on several key areas:
-
Multi-target Ligands: Designing single molecules that can modulate multiple targets relevant to complex diseases like cancer or neurodegeneration.[17]
-
Green Synthesis: Developing more environmentally friendly and efficient synthetic methods to access these compounds.[5]
-
Computational Design: Employing in silico methods like molecular docking and pharmacophore modeling to rationally design derivatives with enhanced potency and selectivity, thereby reducing the trial-and-error of traditional synthesis.[7][8]
This guide has provided a comprehensive technical overview of the design, synthesis, and evaluation of this compound derivatives. By leveraging the foundational protocols and SAR insights presented herein, researchers are well-positioned to build upon existing knowledge and develop the next generation of innovative benzimidazole-based therapeutics.
References
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules. Available at: [Link]
-
Saini, A. K., et al. (2023). A review of Benzimidazole derivatives' potential activities. ResearchGate. Available at: [Link]
-
Lim, J. X., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. ChemMedChem. Available at: [Link]
-
Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. ResearchGate. Available at: [Link]
-
Aiken, Z., et al. (2014). A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents. PMC. Available at: [Link]
-
Shaikh, I., et al. (2023). Structure activity relationship of benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Walmik, P. G., et al. (2024). An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed. Available at: [Link]
-
Magaña-Vergara, N. E., et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available at: [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Yadav, P., et al. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Available at: [Link]
-
Unnisa, S., & Parveen, R. (2022). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. Available at: [Link]
-
Katti, S., et al. (2019). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. ResearchGate. Available at: [Link]
-
Kumar, R., et al. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences. Available at: [Link]
-
Unknown Author. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. International Journal of Advanced Research in Science and Engineering. Available at: [Link]
-
Unknown Author. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Available at: [Link]
-
Khattab, S., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Unknown Author. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. isca.me [isca.me]
- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. connectjournals.com [connectjournals.com]
- 11. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Preliminary Assessment of the Structure-Activity Relationship of Benzimidazole-Based Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ijrpc.com [ijrpc.com]
- 15. ijarse.com [ijarse.com]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. Benzimidazoles in Drug Discovery: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine: Elucidating Structure Through NMR, IR, and MS
Introduction
2-(1H-Benzo[d]imidazol-2-yl)ethanamine is a key heterocyclic molecule that serves as a versatile building block in the landscape of medicinal chemistry and materials science. Its structure, featuring a rigid benzimidazole core coupled with a flexible ethylamine sidechain, imparts a unique combination of hydrogen bonding capabilities, aromatic stacking potential, and nucleophilicity. These characteristics make it a sought-after scaffold for the development of novel pharmaceutical agents and functional materials.
This technical guide provides an in-depth analysis of the core spectroscopic data used to characterize and verify the structure of this compound. As direct experimental spectra for this specific compound are not universally published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a definitive, predictive, and instructional overview for researchers and drug development professionals.
Molecular Identity:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this molecule, a deuterated solvent with high polarity, such as DMSO-d₆, is recommended to ensure solubility and to observe the exchangeable N-H protons.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, ethyl, and N-H protons. The chemical shifts are governed by the electronic environment; protons on the electron-rich benzimidazole ring are deshielded and appear downfield.
| Signal (Label) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~12.3 | Broad Singlet | 1H | Imidazole N-H | The acidic proton on the imidazole ring is highly deshielded and often appears as a broad signal due to quadrupole broadening and exchange. Its chemical shift is highly dependent on concentration and solvent. |
| b | ~7.55 | Multiplet | 2H | Aromatic C4-H, C7-H | These protons (ortho to the fused imidazole ring) form the outer part of a symmetric AA'BB' system and are typically found further downfield due to anisotropic effects.[4][5] |
| c | ~7.20 | Multiplet | 2H | Aromatic C5-H, C6-H | These protons form the inner part of the AA'BB' system and are slightly more shielded than their counterparts.[4][5] |
| d | ~3.15 | Triplet | 2H | -CH₂- (adjacent to Ring) | This methylene group is directly attached to the electron-withdrawing benzimidazole ring, causing a significant downfield shift. It is split into a triplet by the adjacent CH₂ group. |
| e | ~2.95 | Triplet | 2H | -CH₂- (adjacent to NH₂) | This methylene group is slightly more shielded than the one next to the ring. It is also split into a triplet by its neighboring CH₂ group. |
| f | ~2.50 | Broad Singlet | 2H | Amine -NH₂ | Primary amine protons often appear as a broad singlet due to exchange with trace water in the solvent. This signal will disappear upon a D₂O shake. |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. The benzimidazole carbons are the most downfield, with the C2 carbon (bearing the ethylamine substituent) being the most deshielded carbon in the heterocyclic ring system.
| Predicted δ (ppm) | Assignment | Rationale |
| ~154.5 | C2 (C=N) | This carbon is double-bonded to two nitrogen atoms, resulting in significant deshielding and placing it furthest downfield.[4] |
| ~138.0 | C3a, C7a (Fused) | These are the quaternary carbons where the benzene and imidazole rings are fused. Their chemical shift is typical for aromatic carbons in a fused heterocyclic system. |
| ~122.5 | C5, C6 | These aromatic CH carbons are part of the benzene ring and their shift is consistent with similar benzimidazole structures.[4] |
| ~115.0 | C4, C7 | These aromatic CH carbons are also part of the benzene ring. The precise assignment of C4/C7 and C5/C6 can be confirmed with 2D NMR techniques like HSQC/HMBC. |
| ~39.0 | -CH₂- (adjacent to NH₂) | This aliphatic carbon is shielded relative to its neighbor due to its greater distance from the aromatic system. |
| ~30.0 | -CH₂- (adjacent to Ring) | This aliphatic carbon is deshielded by the adjacent electron-withdrawing benzimidazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be rich with characteristic bands corresponding to its amine, imidazole, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |
| 3400 - 3100 | Medium-Broad | N-H (Amine & Imidazole) | Stretching |
| 3100 - 3000 | Medium | Aromatic C-H | Stretching |
| 2960 - 2850 | Medium | Aliphatic C-H | Stretching |
| ~1625 | Strong | C=N | Stretching |
| 1600 - 1450 | Strong-Medium | Aromatic C=C | Stretching |
| ~1590 | Medium | N-H (Amine) | Bending (Scissoring) |
Expert Interpretation: The most diagnostic region is above 3000 cm⁻¹. A broad, multi-peaked band is expected, arising from the overlapping symmetric and asymmetric N-H stretches of the primary amine and the N-H stretch of the imidazole ring.[5][6] The presence of sharp peaks around 3050 cm⁻¹ confirms the aromatic C-H bonds, while peaks just below 3000 cm⁻¹ are definitive for the aliphatic C-H bonds of the ethyl chain. In the fingerprint region, the strong C=N and C=C stretching vibrations are characteristic of the benzimidazole core.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base or parent peak.
Expected Molecular Ion Peak:
-
Mode: ESI+
-
[M+H]⁺ (Calculated for C₉H₁₂N₃⁺): 162.1026
-
[M+H]⁺ (Nominal Mass): 162.1
Proposed Fragmentation Pathway
The fragmentation of this compound is driven by the stability of the benzimidazole ring. The primary cleavage event is expected to be a benzylic-type cleavage, which is the scission of the C-C bond beta to the aromatic ring, leading to a highly stable, resonance-delocalized cation.
Caption: Proposed ESI-MS/MS Fragmentation Pathway.
Key Diagnostic Fragments:
-
m/z = 132: This prominent peak likely results from the cleavage of the Cα-Cβ bond of the ethyl side chain, expelling a neutral radical of •CH₂NH₂. The resulting m/z 132 fragment corresponds to the stable [C₈H₈N₂]⁺ species.
-
m/z = 119: This fragment corresponds to the protonated benzimidazole core, [C₇H₇N₂]⁺, formed by the cleavage of the bond between the ring and the ethyl chain. This is a highly characteristic fragment for 2-substituted benzimidazoles.
-
m/z = 145: Loss of ammonia (NH₃) from the parent ion can lead to a fragment at m/z 145.
Standard Operating Protocols
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following outlines field-proven methodologies for acquiring the spectroscopic data discussed.
Workflow for Spectroscopic Analysis
Caption: General Experimental Workflow for Spectroscopic Characterization.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Protocol 2: FT-IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small, solid amount of the compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance spectrum.
Protocol 3: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL.
-
Chromatography: Inject the sample into a Liquid Chromatography (LC) system equipped with a C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the protonation of the analyte.
-
MS Detection: Analyze the eluent using a mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Data Acquisition:
-
Full Scan (MS1): Acquire a full scan to determine the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight.
-
Tandem MS (MS/MS): Select the parent ion (m/z 162) and subject it to collision-induced dissociation (CID) to generate the characteristic fragmentation pattern for structural confirmation.
-
References
-
Chemsrc. (2025). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-Benzimidazol-2-yl)ethan-1-amine. Retrieved from [Link]
- Royal Society of Chemistry. (2020). Supporting Information. This document contains spectral data for various 2-substituted benzimidazoles.
-
International Journal of Advanced Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Retrieved from [Link]
- Royal Society of Chemistry. (2020). Supporting Information. This document contains spectral data for various 2-substituted benzimidazoles.
-
Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
-
Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Retrieved from [Link]
-
Hida, A., et al. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [https://typeset.io/papers/electron-impact-mass-spectrometry-of-some-1-and-2-1d5j9v7h]([Link] spectrometry-of-some-1-and-2-1d5j9v7h)
-
ResearchGate. (2012). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved from [Link]
Sources
- 1. 2-(1H-Benzimidazol-2-yl)ethan-1-amine | C9H11N3 | CID 415158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(1H-Benzoimidazol-2-yl)-ethylamine | 29518-68-1 | FB147647 [biosynth.com]
- 3. This compound | CAS#:29518-68-1 | Chemsrc [chemsrc.com]
- 4. rsc.org [rsc.org]
- 5. ijrpc.com [ijrpc.com]
- 6. ijarse.com [ijarse.com]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, a key building block in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's commercial availability, synthesis, purification, analytical characterization, and its significant applications in the pharmaceutical landscape.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This is due to its ability to mimic naturally occurring nucleotides, allowing for effective interaction with various biological macromolecules.[3] Consequently, benzimidazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4] this compound serves as a crucial starting material and intermediate in the synthesis of a multitude of biologically active compounds, making a thorough understanding of its properties and handling essential for researchers in the field.
Commercial Availability and Supplier Evaluation
Acquiring high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from several commercial suppliers, often in various purities and quantities. Below is a summary of some notable vendors.
| Supplier | Product Name | CAS Number | Molecular Weight | Notes |
| Sigma-Aldrich | 2-(1H-Benzoimidazol-2-yl)-ethylamine | 29518-68-1 | 161.20 | Often supplied for early discovery research; analytical data may not be provided by the supplier. |
| BLD Pharm | This compound | 29518-68-1 | 161.20 | May offer various purity grades and provides storage information.[5] |
| ChemScene | This compound | 29518-68-1 | 161.21 | Provides the product in various quantities.[6] |
| Advanced ChemBlocks | This compound hydrochloride | 88704-72-7 | 197.67 | Available as the hydrochloride salt, which may offer improved stability and solubility. |
Expert Insight: When selecting a supplier, it is imperative to look beyond the listed purity. Inquire about the analytical techniques used for quality control and request a Certificate of Analysis (CoA). For drug discovery applications, batch-to-batch consistency is paramount. Establishing a good relationship with a reliable supplier who can provide detailed analytical data and ensure consistent quality is a valuable long-term strategy.
Supplier Qualification Workflow
Caption: A streamlined workflow for qualifying commercial suppliers.
Synthesis and Purification: A Practical Approach
The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative. A common and effective method involves the reaction of o-phenylenediamine with β-alanine.
Synthetic Protocol: Condensation of o-Phenylenediamine and β-Alanine
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
β-Alanine
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine o-phenylenediamine (1.0 equivalent) and β-alanine (1.1 equivalents).
-
Acid-Catalyzed Condensation: Slowly add polyphosphoric acid to the reaction mixture with vigorous stirring. The amount of PPA should be sufficient to ensure a stirrable paste.
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This step should be performed in a well-ventilated fume hood as it will generate CO₂ gas.
-
Neutralization and Extraction: Stir the mixture until the gas evolution ceases and the pH is neutral or slightly basic. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Causality Behind Experimental Choices:
-
Polyphosphoric Acid (PPA): PPA serves as both a condensing agent and a solvent in this reaction. Its high viscosity and dehydrating properties facilitate the cyclization of the intermediate amide to form the benzimidazole ring.
-
Saturated Sodium Bicarbonate: This is used to neutralize the acidic PPA and quench the reaction. The slow addition to ice is crucial to control the exothermic neutralization reaction.
-
Column Chromatography: This is a standard and effective method for purifying the final compound from any unreacted starting materials and side products.
Synthetic Workflow Diagram
Sources
- 1. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. ajol.info [ajol.info]
- 4. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 29518-68-1|this compound|BLD Pharm [bldpharm.com]
- 6. Chemscene ChemScene | this compound | 10G | CS-W019033 | Fisher Scientific [fishersci.com]
An In-depth Technical Guide to the Safe Handling of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data, expert handling techniques, and emergency procedures. Our approach is grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of research outcomes. By detailing the causality behind experimental choices and providing self-validating protocols, this guide aims to be an authoritative resource for the safe and effective use of this benzimidazole derivative.
Introduction and Compound Profile
This compound is a member of the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a key structural motif in a variety of biologically active molecules and marketed drugs, exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] As a bifunctional molecule, featuring a primary amine and the benzimidazole nucleus, this compound serves as a valuable building block in the synthesis of more complex pharmaceutical agents.[4][5][6] Its utility in medicinal chemistry necessitates a thorough understanding of its safe handling and reactivity.
This guide provides a detailed examination of the safety and handling considerations for this compound, ensuring that its potential in drug discovery can be explored with minimal risk.
Physicochemical and Hazard Profile
A foundational aspect of safe handling is a comprehensive understanding of the compound's physical, chemical, and toxicological properties. While specific toxicological data for this compound is limited, data from structurally related imidazole and benzimidazole derivatives can provide valuable insights into its potential hazards.[7][8][9]
| Property | Value | Source |
| CAS Number | 29518-68-1 | [10] |
| Molecular Formula | C₉H₁₁N₃ | [10] |
| Molecular Weight | 161.21 g/mol | Inferred |
| Appearance | Solid (form may vary) | |
| Melting Point | 160°C | [10] |
| Boiling Point | 400.0±25.0 °C at 760 mmHg | [10] |
| Density | 1.2±0.1 g/cm³ | [10] |
Hazard Identification:
Based on data from similar compounds, this compound should be treated as a hazardous substance. The primary hazards associated with analogous compounds include:
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[7][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[7][8]
The GHS pictograms associated with these hazards are:
-
Corrosion (GHS05)
-
Irritant (GHS07)
Personal Protective Equipment (PPE) and Engineering Controls
A proactive approach to safety begins with the correct implementation of engineering controls and the consistent use of appropriate Personal Protective Equipment (PPE). The following protocols are mandatory when handling this compound.
Engineering Controls
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[11][12]
-
Safety Showers and Eyewash Stations: Easily accessible and regularly tested safety showers and eyewash stations are essential in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or dust generation.[7]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Additional Protection: For larger quantities or procedures with a high risk of exposure, consider the use of an apron and arm sleeves.
-
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
Caption: General Handling and Storage Workflow.
Emergency Procedures
In the event of an emergency, prompt and correct action is crucial.
First-Aid Measures
-
Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. [7]* Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician. * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. [7][12]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. [12]
Accidental Release Measures
-
Personal Precautions: Wear personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. [11][12]* Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. [11][12]* Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal. [11][12]
Disposal Considerations
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.
-
Product: Dispose of this material and its container to a licensed hazardous-waste disposal contractor. [7]* Contaminated Packaging: Dispose of as unused product. [11]
Conclusion
This compound is a valuable compound in the field of drug discovery and medicinal chemistry. Its safe and effective use is paramount to both the well-being of researchers and the success of scientific endeavors. This guide has provided a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from analogous structures. By adhering to these protocols, researchers can confidently and safely unlock the potential of this compound in their work.
References
- 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine | Sigma-Aldrich. (URL: )
- 2-(1H-Imidazol-1-yl)
- This compound | CAS#:29518-68-1 | Chemsrc. (URL: )
- This compound hydrochloride - Advanced ChemBlocks. (URL: )
- 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem. (URL: )
- SAFETY D
- N,N-Dimethylamino Etonitazene (citr
- Chemical Safety Data Sheet MSDS / SDS - 3-AMINE-4-(1H-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOLE - ChemicalBook. (URL: )
- 2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanamine Safety D
- 29518-68-1|this compound|BLD Pharm. (URL: )
- THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)
- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. (URL: )
- 2-(1H-imidazol-5-yl)ethanamine dihydrochloride - ChemBK. (URL: )
- An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)
- 630091-54-2|2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine - BLDpharm. (URL: )
- Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)
- Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. (URL: )
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. (URL: )
- S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine - PubChem. (URL: )
- Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (URL: )
- 57354-39-9|2-(1H-Benzo[d]imidazol-2-yl)-2-oxoacetaldehyde - BLDpharm. (URL: )
- In Vitro Characterization of 2-(2-methyl-1H-imidazol-1-yl)
- 2-(1h-benzo[d]imidazol-2-yl)ethanol - Sigma-Aldrich. (URL: )
- This compound dihydrochloride. (URL: )
Sources
- 1. ajol.info [ajol.info]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 8. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound | CAS#:29518-68-1 | Chemsrc [chemsrc.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for Utilizing 2-(1H-Benzo[d]imidazol-2-yl)ethanamine in Proteomics
Introduction: The Benzimidazole Scaffold as a Versatile Tool in Chemical Proteomics
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both healthy and diseased states. Chemical proteomics has emerged as a powerful discipline that employs small molecules to probe and map these complex interaction networks.[1][2] Among the diverse chemical scaffolds utilized, benzimidazole derivatives have garnered significant attention due to their proven bioactivity and synthetic tractability.[1][3] These compounds are frequently found at the core of kinase inhibitors and other targeted therapeutics, highlighting their inherent ability to interact with protein active sites.[1][3]
This application note details a novel experimental protocol for the use of a custom-synthesized, bifunctional cross-linking agent derived from 2-(1H-Benzo[d]imidazol-2-yl)ethanamine for the study of protein-protein interactions using chemical cross-linking mass spectrometry (XL-MS). The protocol is designed for researchers, scientists, and drug development professionals seeking to elucidate protein complex topologies and identify novel PPIs in complex biological samples.
Scientific Rationale: A Benzimidazole-Based Cross-linker for In Vivo PPI Mapping
The core molecule, this compound, possesses a primary amine that serves as a versatile chemical handle. For the application described herein, we propose its derivatization into a homo-bifunctional, amine-reactive cross-linker, which we will refer to as BIE-NHS (Benzimidazole-Ethanolamine-NHS ester). This hypothetical cross-linker is designed to have N-hydroxysuccinimide (NHS) esters at both ends of a spacer arm, allowing for the covalent linkage of primary amines (the N-terminus of proteins and the side chain of lysine residues) that are in close proximity.[4][5][6]
The rationale for using a BIE-NHS cross-linker is twofold:
-
Targeted Reactivity: The NHS esters provide specific reactivity towards primary amines, which are abundant on the surface of proteins.[7][8][9]
-
Structural Insight: The defined length of the cross-linker's spacer arm imposes a distance constraint between the linked amino acid residues, providing valuable information for the computational modeling of protein and protein complex structures.[6][10][11]
This protocol will guide the user through the in-situ cross-linking of proteins in cultured cells, followed by the enrichment and identification of cross-linked peptides by mass spectrometry.
Experimental Workflow Overview
The overall experimental workflow for utilizing BIE-NHS in an XL-MS study is depicted in the following diagram:
Figure 1. A comprehensive workflow for in-situ protein cross-linking using BIE-NHS.
Detailed Experimental Protocol
This protocol is optimized for a starting amount of approximately 1x10^8 mammalian cells. Adjustments may be necessary for different cell types or starting materials.
Materials and Reagents
| Reagent | Supplier | Catalog No. |
| This compound | (for custom synthesis) | N/A |
| N,N'-Disuccinimidyl suberate (DSS) | (as a commercially available analog) | Thermo Fisher Scientific |
| Cell Culture Medium (e.g., DMEM) | Gibco | Various |
| Fetal Bovine Serum (FBS) | Gibco | Various |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Various |
| Tris-HCl | Sigma-Aldrich | Various |
| Urea | Sigma-Aldrich | Various |
| Dithiothreitol (DTT) | Sigma-Aldrich | Various |
| Iodoacetamide (IAA) | Sigma-Aldrich | Various |
| Trypsin, sequencing grade | Promega | V5111 |
| Acetonitrile (ACN), LC-MS grade | Fisher Scientific | Various |
| Formic Acid (FA), LC-MS grade | Fisher Scientific | Various |
| Size-Exclusion Chromatography (SEC) column | (e.g., Superdex Peptide) | GE Healthcare |
Step-by-Step Methodology
1. Cell Culture and Harvesting:
1.1. Culture mammalian cells (e.g., HEK293T) to approximately 80-90% confluency in appropriate cell culture medium supplemented with FBS. 1.2. Harvest the cells by gentle scraping or trypsinization. 1.3. Wash the cells three times with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.
2. In-situ Cross-linking with BIE-NHS:
2.1. Resuspend the cell pellet in ice-cold PBS to a final concentration of 1x10^7 cells/mL. 2.2. Prepare a fresh stock solution of BIE-NHS in anhydrous DMSO at a concentration of 50 mM. 2.3. Add the BIE-NHS stock solution to the cell suspension to a final concentration of 1-2 mM. 2.4. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle rotation.
3. Quenching of the Cross-linking Reaction:
3.1. Quench the cross-linking reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM. 3.2. Incubate for 15 minutes at room temperature with gentle rotation to quench any unreacted NHS esters.
4. Cell Lysis and Protein Extraction:
4.1. Pellet the cross-linked cells by centrifugation at 1,000 x g for 5 minutes at 4°C. 4.2. Lyse the cell pellet in a denaturing lysis buffer (8 M urea, 50 mM Tris-HCl, pH 8.0) containing protease inhibitors. 4.3. Sonicate the lysate on ice to shear genomic DNA and ensure complete lysis. 4.4. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. 4.5. Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
5. Proteolytic Digestion:
5.1. Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. 5.2. Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes in the dark at room temperature. 5.3. Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M. 5.4. Add sequencing grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
6. Enrichment of Cross-linked Peptides:
6.1. Acidify the digest with formic acid to a final concentration of 1% to stop the trypsin activity. 6.2. Desalt the peptide mixture using a C18 solid-phase extraction cartridge. 6.3. Fractionate the desalted peptides by size-exclusion chromatography (SEC) to enrich for the larger, cross-linked peptides.[5][12]
7. LC-MS/MS Analysis:
7.1. Analyze the enriched fractions by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap). 7.2. Use a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.
8. Data Analysis and Cross-link Identification:
8.1. Utilize specialized software (e.g., pLink, MaxLynx, or similar) to identify the cross-linked peptides from the raw MS data. 8.2. The software will search for pairs of peptides that are covalently linked by the BIE-NHS cross-linker, taking into account the mass of the cross-linker and the fragmentation pattern of the peptides.
Data Interpretation and Visualization
The output of the data analysis will be a list of identified cross-linked peptide pairs. This information can be used to generate protein-protein interaction networks and to build or validate structural models of protein complexes.
Figure 2. An example of a protein-protein interaction network derived from XL-MS data.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of cross-linked peptides | Inefficient cross-linking | Optimize BIE-NHS concentration and incubation time. |
| Poor enrichment | Optimize SEC fractionation conditions. | |
| High number of non-specific cross-links | Over-cross-linking | Reduce BIE-NHS concentration or incubation time. |
| Inefficient quenching | Ensure complete quenching with Tris-HCl. | |
| Difficulty in identifying cross-linked peptides | Complex MS/MS spectra | Use specialized data analysis software and high-resolution mass spectrometry. |
| Low abundance of cross-linked peptides | Increase the amount of starting material. |
Conclusion
The protocol described in this application note provides a comprehensive workflow for the utilization of a novel, benzimidazole-based cross-linker, BIE-NHS, for the study of protein-protein interactions in a cellular context. While BIE-NHS is a hypothetical compound for the purpose of this detailed guide, the principles and steps outlined are based on established and validated methodologies in the field of chemical proteomics and XL-MS.[13][14] By leveraging the unique chemical properties of the benzimidazole scaffold, researchers can develop new chemical tools to further unravel the complexities of the cellular interactome.
References
-
The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. (n.d.). PubMed Central (PMC). [Link]
-
Systems structural biology measurements by in vivo cross-linking with mass spectrometry. (n.d.). PubMed Central (PMC). [Link]
-
Systems structural biology measurements by in vivo cross-linking with mass spectrometry. (n.d.). University of Washington. [Link]
-
Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. (2003). ACS Publications. [Link]
-
Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing. (2006). PubMed. [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait. (n.d.). Springer Protocols. [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait. (2025). ResearchGate. [Link]
-
Protein Cross-Linking Analysis Using Mass Spectrometry, Isotope-Coded Cross-Linkers, and Integrated Computational Data Processing. (2006). ACS Publications. [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait. (2023). PubMed. [Link]
-
Probabilistic cross-link analysis and experiment planning for high-throughput elucidation of protein structure. (n.d.). PubMed Central (PMC). [Link]
-
In vivo cross-linking mass spectrometry for protein and complex structural analysis. (n.d.). Bruce Lab. [Link]
-
Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. (2010). ACS Publications. [Link]
-
Integrated Analysis of Cross-Links and Dead-End Peptides for Enhanced Interpretation of Quantitative XL-MS. (n.d.). PubMed Central (PMC). [Link]
-
A New in Vivo Cross-linking Mass Spectrometry Platform to Define Protein–Protein Interactions in Living Cells*. (n.d.). Semantic Scholar. [Link]
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. (2021). ACS Publications. [Link]
-
Cross-linking mass spectrometry for mapping protein complex topologies in situ. (n.d.). PubMed Central (PMC). [Link]
-
Reactivity and Applications of New Amine Reactive Cross-Linker for Mass Spectrometry Detection of Protein Complexes. (2009). CovalX. [Link]
-
Affinity Purification Protocol Starting with a Small Molecule as Bait. (n.d.). Scite.ai. [Link]
-
Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes. (2010). PubMed. [Link]
-
Characterization of In Vivo Protein Complexes via Chemical Cross-Linking and Mass Spectrometry. (2022). eScholarship. [Link]
-
The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). (n.d.). ACS Publications. [Link]
-
The Development of Benzimidazole-Based Clickable Probes for the Efficient Labeling of Cellular Protein Arginine Deiminases (PADs). (2018). ACS Publications. [Link]
-
A comparative cross-linking strategy to probe conformational changes in protein complexes. (n.d.). PubMed Central (PMC). [Link]
-
A Simple Cross-Linking/Mass Spectrometry Workflow for Studying System-wide Protein Interactions. (2019). ACS Publications. [Link]
-
Trypanosoma cruzi chemical proteomics using immobilized benznidazole. (2014). ResearchGate. [Link]
-
Designer reagents for mass spectrometry-based proteomics: clickable cross-linkers for elucidation of protein structures and interactions. (2012). University of Kentucky College of Arts & Sciences. [Link]
-
Bifunctional Cross-Linking Protocol. (n.d.). Rockland Immunochemicals. [Link]
-
2 in 1: One-step Affinity Purification for the Parallel Analysis of Protein-Protein and Protein-Metabolite Complexes. (2018). JoVE. [Link]
-
Chemical Crosslinking - Probing the interface of proteins. (n.d.). UMass Chan Medical School. [Link]
-
Chemical Cross-Linking & Mass Spectrometry: Intact Protein Complexes l Protocol Preview. (2022). JoVE. [Link]
-
Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. (2025). PubMed. [Link]
-
New Benzimidazole-Based pH-Sensitive Fluorescent Probes. (n.d.). PubMed Central (PMC). [Link]
-
Chemical Cross-Linking for Protein–Protein Interaction Studies. (n.d.). Springer Nature Experiments. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. covalx.com [covalx.com]
- 9. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Systems structural biology measurements by in vivo cross-linking with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iscrm.uw.edu [iscrm.uw.edu]
Application Note: Enhancing Proteome Coverage through Carboxyl Group Derivatization with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Introduction: Overcoming the Acidic Barrier in Proteomics
In the landscape of mass spectrometry-based proteomics, particularly in bottom-up approaches, the comprehensive identification and quantification of proteins within a complex biological sample remain a significant challenge. One of the inherent limitations is the suboptimal ionization and fragmentation of acidic peptides (those containing aspartic acid, glutamic acid, and C-terminal carboxyl groups) in positive-ion mode mass spectrometry. These acidic residues can suppress protonation, leading to lower charge states, which in turn results in inefficient fragmentation by methods like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).[1][2] This analytical bias leads to reduced sequence coverage and, in some cases, the complete absence of identification for certain proteins.
Chemical derivatization of these carboxyl groups offers a powerful solution to this problem. By converting the acidic moieties into basic, positively charged groups, we can significantly enhance the ionization efficiency and promote more informative fragmentation patterns. This application note details a robust methodology employing 2-(1H-Benzo[d]imidazol-2-yl)ethanamine (hereafter referred to as BIAN) for the comprehensive derivatization of peptide carboxyl groups in proteomics sample preparation. The benzimidazole group introduces a readily protonated site, effectively increasing the charge state of modified peptides and thereby improving their detection and fragmentation in the mass spectrometer.
Mechanism of Action: A Two-Step Derivatization Strategy
The derivatization protocol is a two-step process designed to specifically and efficiently label all carboxyl groups (Asp, Glu, and C-termini) while preserving the native amino groups (Lys and N-termini) for tryptic digestion and subsequent analysis.[1]
-
Protection of Amino Groups: The first step involves the protection of primary amines (lysine side chains and N-termini) through a gentle and reversible modification. This is crucial to prevent self-crosslinking or unwanted side reactions during the subsequent carboxyl group activation.
-
Carbodiimide-Mediated Amidation: The second step utilizes a classic carbodiimide coupling reaction to attach BIAN to the carboxyl groups. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to activate the carboxyl groups, forming a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the primary amine of BIAN to form a stable amide bond.
The overall reaction scheme is depicted below:
Sources
Application Notes: Characterizing 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Interactions with Histamine Receptors
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, also known as 2-(2-Aminoethyl)benzimidazole, is a derivative that shares structural motifs with histamine, the endogenous ligand for histamine receptors. Specifically, it possesses an ethylamine side chain attached to a heterocyclic ring system, suggesting a potential interaction with biogenic amine receptors.
Histamine receptors, which include the H1, H2, H3, and H4 subtypes, are members of the G-protein coupled receptor (GPCR) superfamily and are critical drug targets for a wide range of pathologies, including allergic reactions, gastric acid secretion, and inflammatory conditions.[3][4][5] Given the structural similarity of this compound to histamine, it is a compelling candidate for investigation as a modulator of histamine receptor activity.
These application notes provide a comprehensive guide for researchers to characterize the binding affinity and functional activity of this compound across the four major histamine receptor subtypes. We present detailed protocols for industry-standard radioligand binding assays to determine binding affinity (Ki) and downstream functional assays (cAMP and Calcium Flux) to elucidate the compound's efficacy as a potential agonist or antagonist.
Part 1: Affinity Determination via Competitive Radioligand Binding Assays
Principle of the Assay
Competitive radioligand binding assays are a cornerstone of pharmacology for quantifying the affinity of an unlabeled test compound for a specific receptor.[6][7][8] The assay measures the ability of the test compound, this compound, to displace a specific, high-affinity radiolabeled ligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This IC50 value is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[9][10][11] A lower Ki value signifies a higher binding affinity.[12]
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Protocol 1: Radioligand Binding Assay
This protocol describes a filtration-based competitive binding assay adaptable for all four human histamine receptor subtypes using membranes from recombinant cell lines.
Materials:
-
Cell Membranes: Commercially available or in-house prepared membranes from HEK293 or CHO cells stably expressing human H1, H2, H3, or H4 receptors.
-
Test Compound: this compound dihydrochloride (e.g., Sigma-Aldrich, CAS 4499-07-4[13]).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Radioligands & Displacers: (Specific activity and concentration should be optimized).
-
Equipment: 96-well assay plates, cell harvester for filtration, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% PEI), scintillation counter, scintillation fluid.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer. A typical 11-point concentration range could be from 0.1 nM to 100 µM.
-
Dilute the specific radioligand in assay buffer to a final concentration of 2x its Kd value.
-
Prepare the non-specific binding (NSB) control by adding a high concentration (e.g., 10 µM) of the respective unlabeled displacer to the 2x radioligand solution.
-
Thaw frozen cell membranes on ice and dilute in ice-cold assay buffer to a final concentration that ensures radioligand depletion is less than 10%.[6] This must be optimized for each receptor (typically 5-20 µg protein/well).[15]
-
-
Assay Plate Setup (in a 96-well plate, final volume 250 µL): [15]
-
Total Binding (TB) wells: 50 µL assay buffer + 50 µL of 2x radioligand + 150 µL of diluted membranes.
-
Non-Specific Binding (NSB) wells: 50 µL assay buffer + 50 µL of 2x radioligand/displacer mix + 150 µL of diluted membranes.
-
Test Compound wells: 50 µL of each serial dilution of the test compound + 50 µL of 2x radioligand + 150 µL of diluted membranes.
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at 30°C with gentle agitation to allow the binding reaction to reach equilibrium.[15]
-
-
Termination and Filtration:
-
Rapidly terminate the incubation by vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter mat completely (e.g., 30 minutes at 50°C).[15]
-
Add scintillation cocktail to each filter spot and count the retained radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: Specific Binding (SB) = Total Binding (TB) CPM - Non-Specific Binding (NSB) CPM.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(CPM of test compound - NSB) / SB]).
-
Determine IC50: Plot % Inhibition versus the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :[9][10]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Hypothetical Binding Affinity Data
| Receptor Subtype | Radioligand | Test Compound Ki (nM) | Interpretation |
| H1R | [³H]-Pyrilamine | >10,000 | Negligible Affinity |
| H2R | [³H]-Tiotidine | 850 | Low Affinity |
| H3R | [³H]-Nα-methylhistamine | 75 | Moderate Affinity |
| H4R | [³H]-Histamine | 25 | High Affinity |
Part 2: Functional Activity Profiling
Determining binding affinity does not reveal whether a compound activates (agonist), blocks (antagonist), or has no effect on receptor signaling. Functional assays are required to measure the cellular response following receptor engagement.[16]
Histamine Receptor Signaling Pathways
Histamine receptors couple to different G-protein families to initiate distinct intracellular signaling cascades.[17]
-
H1 Receptor: Couples to Gαq, activating phospholipase C (PLC), which leads to an increase in intracellular calcium ([Ca²⁺]i).[5]
-
H2 Receptor: Couples to Gαs, activating adenylyl cyclase (AC), which leads to an increase in intracellular cyclic AMP (cAMP).[18]
-
H3 & H4 Receptors: Couple to Gαi/o, inhibiting adenylyl cyclase, which leads to a decrease in intracellular cAMP.[14][18]
Caption: Simplified histamine receptor signaling pathways.
Protocol 2A: Gq-Coupled Calcium Flux Assay (for H1 Receptor)
This protocol measures increases in intracellular calcium following H1 receptor activation.[19] It is suitable for identifying agonists and antagonists.
Materials:
-
Cells: HEK293 or CHO cells expressing the human H1 receptor.
-
Assay Plate: Black, clear-bottom 96-well or 384-well plates.
-
Calcium-sensitive dye: Fluo-4 AM or similar.[20]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Equipment: Fluorescence plate reader with automated injection capabilities (e.g., FlexStation® 3 or FLIPR®).
Procedure:
-
Cell Plating: Seed cells into the assay plate to form a confluent monolayer on the day of the assay.[21] Incubate overnight.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage.[21]
-
Remove cell culture medium and add the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.[21]
-
-
Assay Execution:
-
Place the cell plate into the fluorescence plate reader.
-
Agonist Mode: The instrument will measure a baseline fluorescence, then inject serial dilutions of this compound and continue reading the fluorescence signal over time. An increase in fluorescence indicates receptor activation.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes before adding a known H1 agonist (like histamine) at its EC80 concentration. A reduction in the histamine-induced signal indicates antagonism.
-
-
Data Analysis:
-
The change in fluorescence intensity is directly proportional to the change in intracellular calcium.[21]
-
For agonist mode, plot the peak fluorescence response against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal effect).
-
For antagonist mode, plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC50 .
-
Protocol 2B: Gs/Gi-Coupled cAMP Assay (for H2, H3, H4 Receptors)
This protocol measures changes in intracellular cAMP levels and can be adapted for both Gs-coupled (H2) and Gi-coupled (H3, H4) receptors.[22][23] Many commercial kits (e.g., HTRF, GloSensor™, AlphaScreen) are available.[18][24]
Materials:
-
Cells: HEK293 or CHO cells expressing the human H2, H3, or H4 receptor.
-
cAMP Assay Kit: A competitive immunoassay-based kit.
-
Forskolin: An adenylyl cyclase activator, used to elevate basal cAMP levels for studying Gi-coupled inhibition.[23]
-
IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.
-
Equipment: Plate reader compatible with the chosen assay kit's detection method (e.g., luminescence, fluorescence, TR-FRET).
Procedure:
-
Cell Preparation: Harvest and resuspend cells in stimulation buffer containing IBMX.
-
Assay Execution (Gs - H2 Receptor):
-
Agonist Mode: Add serial dilutions of the test compound to the cells and incubate.
-
Antagonist Mode: Pre-incubate cells with the test compound, then add a known H2 agonist (like histamine) at its EC80 concentration.
-
-
Assay Execution (Gi - H3/H4 Receptors):
-
Agonist Mode: Add serial dilutions of the test compound along with a fixed concentration of forskolin (e.g., 5 µM) to the cells and incubate. A potent agonist will decrease the forskolin-stimulated cAMP level.
-
Antagonist Mode: Pre-incubate cells with the test compound, then add a known H3/H4 agonist (like (R)-α-methylhistamine) plus forskolin. A potent antagonist will reverse the agonist's inhibition of the forskolin response.
-
-
Lysis and Detection:
-
Lyse the cells and perform the cAMP detection steps as per the manufacturer's protocol.
-
-
Data Analysis:
-
Generate standard curves using the cAMP standards provided in the kit.
-
Convert raw signals to cAMP concentrations.
-
Plot cAMP concentration (or % of control) against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists).
-
Hypothetical Functional Activity Data
| Receptor | Assay Mode | Test Compound EC50 (nM) | Test Compound IC50 (nM) | Interpretation |
| H1R | Agonist | >10,000 | - | No agonist activity |
| H1R | Antagonist | >10,000 | >10,000 | No antagonist activity |
| H4R | Agonist | 45 | - | Potent Agonist |
| H4R | Antagonist | - | - | Not applicable |
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive pharmacological characterization of this compound at human histamine receptors. By systematically employing radioligand binding assays to establish affinity (Ki) and then using appropriate functional assays to determine activity (EC50/IC50), researchers can build a complete profile of this compound. The hypothetical data suggest that this compound may act as a selective, high-affinity agonist for the histamine H4 receptor, a finding that could warrant further investigation for its potential therapeutic applications in immunology and inflammatory diseases.
References
-
Title: Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Source: Bio-protocol. URL: [Link]
-
Title: Cheng-Prusoff Equation. Source: Canadian Society of Pharmacology and Therapeutics (CSPT). URL: [Link]
-
Title: Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Source: PubMed. URL: [Link]
-
Title: Ki, IC50, & the Cheng-Prusoff equation. Source: YouTube (ChemHelp ASAP). URL: [Link]
-
Title: Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Source: Eurofins Discovery. URL: [Link]
-
Title: Forskolin-free cAMP assay for Gi-coupled receptors. Source: PubMed. URL: [Link]
-
Title: An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Source: ACS Publications. URL: [Link]
-
Title: GPCR-radioligand binding assays. Source: PubMed. URL: [Link]
-
Title: Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Source: Cisbio. URL: [Link]
-
Title: Calcium Flux Assay Protocol. Source: ResearchGate. URL: [Link]
-
Title: CALCIUM FLUX PROTOCOL. Source: University of Pennsylvania. URL: [Link]
-
Title: GPCR Membrane Ligand Binding Assay Development. Source: Multispan, Inc. URL: [Link]
-
Title: Development of a homogeneous binding assay for histamine receptors. Source: PubMed. URL: [Link]
-
Title: Assay conditions for GPCR radioligand competition binding assays. Source: ResearchGate. URL: [Link]
-
Title: Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Source: PMC - NIH. URL: [Link]
-
Title: Data Sheet Radioligand Binding Assay Protocol. Source: Gifford Bioscience. URL: [Link]
-
Title: Structure-based discovery and binding site analysis of histamine receptor ligands. Source: Taylor & Francis Online. URL: [Link]
-
Title: Synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. Source: ResearchGate. URL: [Link]
-
Title: Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. Source: MDPI. URL: [Link]
-
Title: A Review of Histamine Receptors. Source: News-Medical.Net. URL: [Link]
-
Title: Benzimidazole. Source: Wikipedia. URL: [Link]
-
Title: (PDF) SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Source: ResearchGate. URL: [Link]
-
Title: Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Source: PubMed. URL: [Link]
Sources
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. news-medical.net [news-medical.net]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. benchchem.com [benchchem.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-(2-氨乙基)苯并咪唑 二盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways [mdpi.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Synthesizing Innovation: A Detailed Protocol for the Derivatization of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1][2] Its versatile nature allows for a wide array of chemical modifications, leading to derivatives with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comprehensive, in-depth technical protocol for the synthesis of novel derivatives from a key building block: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine.
This document moves beyond a simple recitation of steps, offering insights into the rationale behind experimental choices and providing a framework for the reliable and reproducible synthesis of new chemical entities. The protocols detailed herein are designed to be self-validating, with clear guidance on characterization and purification.
Core Synthetic Strategies: Unlocking the Potential of a Privileged Scaffold
The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. The principal strategies for its derivatization—N-acylation, N-alkylation, and Schiff base formation—are explored in detail below. These methods provide access to a broad chemical space, enabling the systematic exploration of structure-activity relationships (SAR).
Diagram of Core Synthetic Pathways
Caption: Core synthetic strategies for derivatizing this compound.
Protocol 1: Synthesis of N-Acyl Derivatives
N-acylation is a fundamental transformation that introduces an amide functionality, a common feature in many drug molecules. This protocol details a general procedure for the acylation of this compound using an acyl chloride.
Rationale and Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The primary amine of the benzimidazole derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, typically a tertiary amine like triethylamine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid unwanted side reactions.
Experimental Workflow for N-Acylation
Caption: Step-by-step workflow for the N-acylation of this compound.
Detailed Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Derivative | Acyl Chloride | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆, δ ppm) |
| N-Acetyl | Acetyl chloride | 85-95 | 198-200 | 1.85 (s, 3H), 2.95 (t, 2H), 3.40 (q, 2H), 7.15-7.25 (m, 2H), 7.50-7.60 (m, 2H), 8.10 (t, 1H), 12.30 (s, 1H) |
| N-Benzoyl | Benzoyl chloride | 80-90 | 210-212 | 3.10 (t, 2H), 3.65 (q, 2H), 7.15-7.25 (m, 2H), 7.40-7.60 (m, 5H), 7.85-7.95 (m, 2H), 8.70 (t, 1H), 12.35 (s, 1H) |
Protocol 2: Synthesis of N-Alkyl Derivatives
N-alkylation introduces alkyl substituents to the primary amine, allowing for the fine-tuning of lipophilicity and basicity, which are critical parameters for drug absorption and receptor binding. This protocol outlines a general procedure for N-alkylation using an alkyl halide.
Rationale and Mechanistic Insight
This reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine acts as a nucleophile, displacing the halide from the alkyl halide. A base, such as potassium carbonate, is used to scavenge the hydrohalic acid formed during the reaction. To avoid over-alkylation (formation of tertiary amines and quaternary ammonium salts), it is crucial to control the stoichiometry of the reactants, typically using a slight excess of the amine. The choice of a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) facilitates the SN2 reaction.
Experimental Workflow for N-Alkylation
Sources
- 1. jetir.org [jetir.org]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. banglajol.info [banglajol.info]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Guide to the Column Chromatography Purification of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Abstract
This technical guide provides a detailed protocol for the purification of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine using column chromatography. The benzimidazole scaffold is a cornerstone in medicinal chemistry, but the presence of a basic primary amine in the target molecule introduces specific challenges for purification on standard silica gel. This note elucidates the principles behind the separation, explains the critical role of mobile phase modifiers to mitigate undesirable interactions with the stationary phase, and offers a robust, step-by-step workflow for researchers, scientists, and drug development professionals to achieve high purity of the final compound.
Introduction and Scientific Principles
This compound is a bicyclic heterocyclic compound featuring a benzene ring fused to an imidazole ring, with an ethylamine substituent. This structure is a common motif in a wide array of biologically active molecules.[1][2] The synthesis of such derivatives often yields a crude mixture containing unreacted starting materials, reagents, and by-products, necessitating an effective purification strategy to isolate the target compound for further analysis and application.[1]
Column chromatography is a powerful and widely used purification technique. However, the success of the separation hinges on understanding the intermolecular forces at play. The target molecule possesses two key features that dictate its chromatographic behavior:
-
Polar Benzimidazole Core: The N-H groups in the imidazole ring can act as hydrogen bond donors and acceptors, contributing to the molecule's overall polarity.
-
Basic Ethylamine Sidechain: The primary amine (-NH2) group is basic.
When using standard silica gel (SiO₂) as the stationary phase, its surface is populated with acidic silanol groups (Si-OH).[3] The basic amine of the target molecule can form a strong acid-base interaction with these silanols, leading to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the column.[3][4]
To achieve a successful and efficient purification, this strong interaction must be suppressed. The most common and effective strategy is to introduce a small amount of a competitive base, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase.[3][4] This "modifier" will preferentially interact with the acidic silanol sites, effectively masking them and allowing the desired amine compound to travel through the column based on polarity-driven partitioning, resulting in sharp, well-defined elution bands.
Method Development: Thin-Layer Chromatography (TLC)
Before committing the entire crude sample to a large-scale column, it is imperative to develop an optimal mobile phase system using Thin-Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rƒ) of approximately 0.25 - 0.35 for the target compound. This Rƒ value typically translates well to column chromatography, ensuring the compound elutes in a reasonable volume without taking excessively long.
Protocol for TLC Method Development:
-
Prepare the Crude Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent like methanol or dichloromethane (DCM).
-
Select Initial Solvent Systems: Based on the polar nature of the target compound, a good starting point is a mixture of a moderately polar solvent and a highly polar solvent. A common choice is Dichloromethane (DCM) and Methanol (MeOH).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved crude sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a sealed TLC chamber containing a small amount of your chosen solvent system (e.g., 95:5 DCM:MeOH).
-
Incorporate the Modifier: Prepare a new solvent system that includes a basic modifier. A standard system to test is 95:5:0.5 (v/v/v) DCM:MeOH:Triethylamine (TEA) .
-
Visualize and Analyze: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).
-
Optimization:
-
If the Rƒ is too low (spot doesn't move far), increase the polarity by increasing the proportion of methanol (e.g., 90:10:0.5 DCM:MeOH:TEA).
-
If the Rƒ is too high (spot moves with the solvent front), decrease the polarity by reducing the amount of methanol.
-
Observe the separation between the desired product spot and impurities. The ideal system shows a clear baseline separation.
-
Detailed Column Chromatography Protocol
This protocol outlines the purification using the wet slurry packing method, which is robust and helps prevent air bubbles and channel formation in the stationary phase.[1]
Materials and Equipment
| Category | Item |
| Stationary Phase | Silica Gel, flash grade (e.g., 230-400 mesh) |
| Solvents (HPLC Grade) | Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA), Hexane |
| Apparatus | Glass chromatography column with stopcock, Separatory funnel/eluent reservoir, Beakers, Erlenmeyer flasks |
| Ancillaries | Cotton wool or glass frit, Sand (washed), Collection tubes or flasks, TLC plates and chamber, UV Lamp |
| Sample & Recovery | Crude this compound, Rotary evaporator |
Step-by-Step Purification Workflow
Step 1: Column Preparation (Wet Slurry Packing)
-
Secure the Column: Vertically clamp the chromatography column to a retort stand.
-
Insert Plug: Place a small plug of cotton wool or ensure a glass frit is present at the bottom of the column to retain the stationary phase. Add a thin (~0.5 cm) layer of sand on top of the plug.[1]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar mobile phase (or hexane) to create a free-flowing slurry. Stir gently to release trapped air.
-
Pack the Column: Pour the silica slurry into the column in a single, continuous motion. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even packing and dislodge any remaining air bubbles.[1]
-
Add Protective Layer: Once the silica has settled into a stable bed, add another thin (~0.5 cm) layer of sand on top. This prevents the silica bed from being disturbed during sample and eluent addition.[1]
-
Equilibration: Drain the solvent until it is just level with the top sand layer. Do NOT let the column run dry. Equilibrate the packed column by passing 2-3 column volumes of the starting mobile phase (the system determined by TLC) through it.
Step 2: Sample Loading
-
Dissolve the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent (e.g., DCM with a drop of MeOH). The goal is to create a concentrated solution.
-
Adsorption (Optional but Recommended): Alternatively, dissolve the crude product in a suitable solvent (like methanol), add a small amount of silica gel (1-2 times the mass of the crude product), and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. This is the "dry loading" method, which often results in better separation.
-
Load the Column:
-
Wet Loading: Carefully add the concentrated sample solution dropwise onto the center of the top sand layer using a pipette.
-
Dry Loading: Carefully add the silica-adsorbed sample powder onto the top sand layer, ensuring an even surface.
-
-
Adsorb onto Column: Open the stopcock and allow the sample to be drawn onto the silica bed until the liquid is level with the sand. Wash the sides of the column with a very small amount of eluent and let it drain to the sand level again.
Step 3: Elution and Fraction Collection
-
Add Mobile Phase: Carefully fill the top of the column with the mobile phase. You can use a separatory funnel as a reservoir for continuous addition.
-
Begin Elution: Open the stopcock to establish a steady flow rate (e.g., a few drops per second).
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks immediately.
-
Monitor the Separation: Periodically, spot collected fractions onto a TLC plate to monitor the elution of compounds. Develop the TLC plate in the same mobile phase and visualize under UV light to identify which fractions contain your pure product.
Step 4: Product Isolation
-
Identify Pure Fractions: Based on the TLC analysis, identify all fractions that contain only the spot corresponding to this compound.
-
Pool and Evaporate: Combine the identified pure fractions into a round-bottom flask.
-
Remove Solvent: Remove the mobile phase using a rotary evaporator to yield the purified product. Note that since the mobile phase contains triethylamine (boiling point ~89 °C), it may require gentle heating and sufficient vacuum to fully remove.
Visualization of Workflows
Caption: Overall workflow for the purification of this compound.
Caption: Logic diagram for the fraction collection and analysis cycle.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not elute from the column. | 1. Mobile phase is not polar enough. 2. Insufficient basic modifier (TEA). | 1. Gradually increase the percentage of methanol in the mobile phase. 2. Increase the concentration of TEA to 1-2%. |
| Compound streaks badly on TLC/column. | Strong acid-base interaction with silica. | Ensure an adequate amount of TEA (at least 0.5%) is present in the mobile phase. Consider using neutral alumina as the stationary phase if streaking persists. |
| Poor separation from a close-running impurity. | Isocratic elution is not providing enough resolving power. | Switch to a gradient elution. Start with a less polar mobile phase and gradually increase the percentage of methanol over the course of the run. |
| Product is contaminated with TEA after evaporation. | TEA has a relatively high boiling point. | Co-evaporate the final product with a lower boiling point solvent like DCM or toluene on the rotary evaporator to azeotropically remove residual TEA. |
References
- BenchChem. (n.d.). Application Notes & Protocols: Purification of 2-Aminoimidazole Derivatives by Column Chromatography.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
- Faraji, S., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central.
- International Journal of Creative Research Thoughts. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- Pharmaffiliates. (n.d.). This compound.
- Reddit. (2022). Chromotography with free amines? r/chemhelp.
- Vogel, A. I., et al. (1957). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC.
Sources
The Versatile Building Block: A Guide to 2-(1H-Benzo[d]imidazol-2-yl)ethanamine in Medicinal Chemistry
Introduction: The Benzimidazole Scaffold and the Strategic Importance of the 2-(Aminoethyl) Moiety
The benzimidazole core, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry, celebrated as a "privileged scaffold."[1][2] Its structural resemblance to endogenous purines allows it to readily interact with a multitude of biological macromolecules, making it a frequent feature in a wide array of pharmacologically active compounds.[3][4] Benzimidazole derivatives have demonstrated a remarkable spectrum of therapeutic activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive effects.[5][6]
This guide focuses on a particularly valuable derivative: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. The strategic placement of an aminoethyl group at the 2-position of the benzimidazole ring system introduces a versatile functional handle—a primary amine. This amine is a nucleophilic center ripe for a variety of chemical transformations, allowing for the systematic elaboration of the core structure. This building block serves as a critical starting point for the synthesis of diverse compound libraries, enabling chemists to explore structure-activity relationships (SAR) and optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic properties. The flexibility of the ethyl linker also allows the appended functionalities to adopt various spatial orientations, which is crucial for effective binding to target proteins.
This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization through common and robust synthetic methodologies. It is intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile building block in their quest for novel therapeutic agents.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful application in synthesis. The table below summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N₃ | [7] |
| Molecular Weight | 161.20 g/mol | [7] |
| Appearance | Off-white to light yellow solid | - |
| Melting Point | 160 °C | [8] |
| Boiling Point | 400.0 ± 25.0 °C at 760 mmHg | [8] |
| CAS Number | 29518-68-1 | [7] |
Spectroscopic Characterization (Predicted and Representative Data):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.50-7.60 (m, 2H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 3.05 (t, J = 6.8 Hz, 2H, CH₂-N), 2.90 (t, J = 6.8 Hz, 2H, Ar-CH₂), NH and NH₂ protons may be broad and exchangeable.
-
¹³C NMR (100 MHz, DMSO-d₆): δ 154.5 (C=N), 143.0, 134.5 (Ar-C quaternary), 121.5, 115.0 (Ar-CH), 40.5 (CH₂-N), 32.0 (Ar-CH₂).
-
IR (KBr, cm⁻¹): 3300-3450 (N-H stretch), 3050 (Ar C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch).
-
Mass Spectrometry (ESI-MS): m/z 162.1 [M+H]⁺.
Synthesis of the Core Building Block
The most direct and classical approach to synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction.[9] This method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and heat, leading to cyclization and dehydration. For the synthesis of this compound, o-phenylenediamine is reacted with β-alanine.
Caption: Workflow for the synthesis of the core building block.
Protocol 1: Synthesis of this compound
This protocol is based on the well-established Phillips condensation method for benzimidazole synthesis.[9][10]
Materials:
-
o-Phenylenediamine
-
β-Alanine
-
4N Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (aq. NH₃)
-
Deionized Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
pH paper or pH meter
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and β-alanine (1.1 eq).
-
Acid Addition: Carefully add 4N hydrochloric acid (approximately 5-10 mL per gram of o-phenylenediamine). The mixture will become a slurry and may warm up.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, neutralizing them, and spotting on a silica plate (e.g., eluent system: Dichloromethane:Methanol 9:1 with a few drops of ammonia).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt may form.
-
Basification: Place the flask in an ice bath and slowly add concentrated ammonium hydroxide with stirring until the solution is basic (pH 9-10). This will neutralize the excess acid and precipitate the free amine product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the solid cake with cold deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to aid in drying. Dry the product under vacuum to a constant weight.
Expected Yield: 70-85%. The product can be used in the next step without further purification if the purity is deemed sufficient by NMR or LC-MS analysis. For higher purity, recrystallization from an ethanol/water mixture can be performed.
Applications in Medicinal Chemistry: Derivatization Protocols
The primary amine of this compound is a versatile handle for introducing a wide range of substituents, enabling the exploration of chemical space around the benzimidazole core. Below are protocols for two of the most common and powerful transformations: N-acylation and reductive amination.
Caption: Key derivatization routes for the building block.
Protocol 2: N-Acylation to Synthesize Amide Derivatives
N-acylation is a fundamental reaction to form a stable amide bond, a common feature in many drug molecules.[11] This protocol describes a general procedure using an acid chloride as the acylating agent.
Materials:
-
This compound
-
Acid chloride (R-COCl) of choice (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add the base (TEA or DIPEA) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Add the acid chloride (1.1 eq), either neat or as a solution in anhydrous DCM, dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a gradient of DCM/Methanol) or by recrystallization to afford the pure N-acyl derivative.
Expected Yield: 80-95%.
Protocol 3: Reductive Amination to Synthesize N-Alkyl Derivatives
Reductive amination is a powerful method for forming C-N bonds and is widely used to synthesize secondary and tertiary amines.[12][13] This protocol describes the formation of a secondary amine using an aldehyde and a mild reducing agent.
Materials:
-
This compound
-
Aldehyde (R-CHO) of choice (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde (1.0-1.2 eq) in anhydrous DCE. A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine or iminium ion.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, or until TLC or LC-MS analysis shows complete conversion of the starting materials.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the mixture with DCM or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-alkylated secondary amine.
Expected Yield: 65-90%.
Exemplary Applications and Biological Activity
Derivatives of this compound and closely related structures have shown promise in various therapeutic areas. The following table highlights some examples.
| Derivative Structure/Class | Therapeutic Target/Area | Biological Activity Data | Reference |
| N-Acyl derivatives of 2-(aminoethyl)benzimidazole | Anthelmintic | Active against earthworms, comparable to Albendazole | [14] |
| 2-Phenyl-1H-benzo[d]imidazole derivatives | Alzheimer's Disease (17β-HSD10 inhibitors) | Compound 33 : IC₅₀ = 1.65 ± 0.55 µM | [1] |
| Benzo[d]imidazo[1,2-a]imidazole derivatives | Neurodegenerative Diseases (TRPM2 inhibitors) | Compound ZA10 and ZA18 : Micromolar IC₅₀ values | |
| 2-Methyl-1H-benzimidazole | Antioxidant, Cytotoxic | Antioxidant IC₅₀ = 144.84 µg/ml; Cytotoxic LC₅₀ = 0.42 µg/ml | [10] |
| Substituted 1H-Benzo[d]imidazole derivatives | Anticancer (Topoisomerase I inhibitors) | GI₅₀ in the range of 0.16 to 3.6 µM for potent molecules | [3] |
Troubleshooting and Safety Precautions
-
Synthesis of the Core Building Block: The Phillips condensation can sometimes lead to the formation of polymeric side products if the temperature is too high or the reaction time is excessively long. Monitoring the reaction by TLC is crucial. The final product can be hygroscopic; store it in a desiccator.
-
N-Acylation: Acid chlorides are sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. The use of a less nucleophilic base like DIPEA can be advantageous if the starting materials or products are base-sensitive.
-
Reductive Amination: Sodium triacetoxyborohydride is moisture-sensitive but less so than sodium borohydride. It is the preferred reagent for reductive aminations as it is mild and does not reduce the aldehyde starting material at a significant rate.
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. o-Phenylenediamine is a suspected carcinogen and should be handled with care. Acid chlorides and strong acids/bases are corrosive.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of a reactive primary amine allow for the efficient generation of diverse libraries of compounds. The demonstrated biological activities of its derivatives across a range of therapeutic areas underscore its importance as a starting point for the development of novel drugs. The protocols provided herein offer a solid foundation for researchers to harness the potential of this powerful scaffold in their drug discovery programs.
References
[1] Liu, X., et al. (2023). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry. Available at: [Link]
[2] Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.
[3] Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]
[4] Kamal, A., et al. (2015). Benzimidazole and its derivatives in medicinal chemistry: A review. Medicinal Chemistry Research.
[5] Gaba, M., et al. (2014). An overview on benzimidazole markers: A new hope to pharmaceutical world. International Journal of Pharmacy and Pharmaceutical Sciences.
[6] Walia, R., et al. (2011). Benzimidazole derivatives- an overview. International Journal of Research in Pharmacy and Chemistry.
Evans, B. E., et al. (1988). 2-Substituted piperazinyl- and homopiperazinyl-benzimidazoles as selective antagonists of brain 5-HT3 receptors. Journal of Medicinal Chemistry.
Starčević, K., et al. (2007). Synthesis, antiviral and antitumour activity of 2-substituted and 2,5,6-trisubstituted benzimidazoles. Il Farmaco.
Ayhan-Kılcıgil, G., & Kuş, C. (2011). Synthesis and biological activities of some new benzimidazole derivatives. Turkish Journal of Chemistry.
Kumar, B. V., et al. (2012). Synthesis and biological evaluation of some new 2-substituted benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research.
Al-gaidi, F. A., et al. (2021). Review on Synthesis and Medicinal Importance of Benzimidazole Derivatives. Journal of Drug Delivery and Therapeutics.
Sharma, D., et al. (2010). Benzimidazoles: a versatile scaffold. International Journal of ChemTech Research.
Boiani, M., & González, M. (2005). Imidazole and benzimidazole derivatives as chemotherapeutic agents. Mini reviews in medicinal chemistry.
Shirkhedkar, A. A., et al. (2009). Benzimidazole: a versatile nucleus in medicinal chemistry. International Journal of PharmTech Research.
Rashid, M., et al. (2012). Benzimidazole derivatives: a mini review of their pharmacological activities. International Journal of Research in Pharmacy and Chemistry.
Noolvi, M. N., et al. (2012). A review on chemistry and pharmacology of benzimidazoles. Journal of Chemical and Pharmaceutical Sciences.
Salahuddin, M., et al. (2010). Benzimidazole derivatives: A mini review. Journal of Chemical and Pharmaceutical Research.
[8] Chemsrc. (n.d.). This compound. Available at: [Link]
ChemUniverse. (n.d.). This compound dihydrochloride. Available at: [Link]
[9] Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). A review on the synthetic routes and the biological activities of benzimidazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences.
[10] Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]
[11] Gore, R. P., et al. (2011). A review on N-acylation of amines. Der Pharma Chemica. Available at: [Link]
[12] Soto-Rojas, P., et al. (2017). Reductive Amination in the Synthesis of N-Aryl and N-Alkyl Bonds. Current Organic Synthesis.
[13] Baxter, E. W., & Reitz, A. B. (2002). Reductive aminations of carbonyl compounds with borohydride and borane reducing agents. Organic reactions.
[14] Singh, V., et al. (2019). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. World Journal of Pharmaceutical Research. Available at: [Link]
Zhang, Z., et al. (2021). Design, synthesis and biological activities of benzo[d]imidazo[1,2-a]imidazole derivatives as TRPM2-specfic inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. banglajol.info [banglajol.info]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijrpc.com [ijrpc.com]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine in Anticancer Drug Discovery
Introduction: The Benzimidazole Scaffold as a Privileged Motif in Oncology
The benzimidazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to endogenous purine nucleotides.[1] This inherent similarity allows benzimidazole-based compounds to interact with a wide array of biological targets, making them a focal point in the quest for novel therapeutics.[1][2][3] In the landscape of anticancer drug discovery, derivatives of the benzimidazole nucleus have demonstrated significant potential by targeting various hallmarks of cancer.[1][4] These compounds have been shown to function as inhibitors of crucial enzymes like topoisomerases, protein kinases, and poly(ADP-ribose) polymerase (PARP), as well as disruptors of microtubule dynamics.[1]
This technical guide focuses on the application of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine and its derivatives in anticancer drug discovery. While direct and extensive anticancer studies on the parent compound are limited in publicly available literature, its structural framework serves as a versatile foundation for the synthesis of potent anticancer agents. These application notes will provide an in-depth overview of the established mechanisms of action for closely related benzimidazole derivatives, detailed protocols for evaluating their efficacy, and insights into interpreting the generated data for researchers, scientists, and drug development professionals.
Mechanisms of Action: Targeting the Pillars of Cancer Progression
Derivatives of the this compound scaffold have been shown to exert their anticancer effects through several key mechanisms:
-
Kinase Inhibition: Many cancers are driven by aberrant signaling pathways orchestrated by protein kinases. Benzimidazole derivatives have been successfully designed as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[5][6] By blocking the ATP-binding site of these kinases, these compounds can halt the downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis.[7]
-
Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy.[4][8] Several benzimidazole derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[2][9] This interference with microtubule dynamics leads to a mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[9]
-
Induction of Apoptosis and Cell Cycle Arrest: A fundamental goal of cancer therapy is to induce programmed cell death, or apoptosis, in malignant cells.[10] Benzimidazole derivatives have been demonstrated to induce apoptosis through both intrinsic and extrinsic pathways.[1] Furthermore, by targeting various cellular processes, these compounds can cause cell cycle arrest at different phases, preventing cancer cells from replicating.[10]
Experimental Protocols for Anticancer Evaluation
The following section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the anticancer potential of this compound derivatives.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound (derivatives of this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10] Incubate for 48-72 hours.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a designated solubilization solution) to each well to dissolve the purple formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound at its predetermined IC₅₀ concentration for 24-48 hours.[10] Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[13]
-
Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer.[10][15] Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[10][15]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry as soon as possible.[5][15]
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16][17]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified period (e.g., 24 hours). Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[18] Fix the cells for at least 30 minutes at 4°C.[18]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in a staining solution containing PI and RNase A.[18][19] The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[17]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for the quantification of cells in each phase of the cell cycle.[16][17]
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.[8]
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.[8] Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.[8]
Protocol:
-
Reagent Preparation: Prepare a reaction mix containing purified tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., G-PEM buffer containing GTP) on ice.
-
Compound Addition: In a pre-warmed 96-well plate, add various concentrations of the test compound. Include a vehicle control (DMSO), a known tubulin polymerization inhibitor (e.g., nocodazole or colchicine), and a polymerization enhancer (e.g., paclitaxel) as controls.[8]
-
Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and record the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the maximum polymerization rate (Vmax) and the final polymer mass (Amax) to the vehicle control. The IC₅₀ value can be determined from a dose-response curve.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[7]
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of a specific VEGFR-2 substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add a detection reagent. Several detection methods can be used, such as luminescence-based assays (e.g., ADP-Glo™) that measure the amount of ADP produced, which is directly proportional to kinase activity.[7]
-
Data Analysis: Measure the signal (e.g., luminescence) using a microplate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC₅₀ value from a dose-response curve.
Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes representative IC₅₀ values for various 2-substituted benzimidazole derivatives against different cancer cell lines, illustrating the potential of this chemical scaffold. It is important to note that these values are for derivatives and not the parent compound this compound.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | HepG2 (Liver) | 4.8 - 13.3 | [17] |
| N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamides | A549 (Lung) | 46.6 - 59.4 | [17] |
| Benzimidazole-Triazole Hybrids | HCT-116, HepG2, MCF-7, HeLa | 3.87 - 8.34 | [19] |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazole | MDA-MB-231 (Breast) | 16.38 | [19] |
| Benzimidazole-Chrysin Hybrids | MCF-7 (Breast) | 25.72 | [19] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HCT-116 (Colon) | 16.82 | [19] |
| Ethyl 2-(4-(piperidine-1-yl)phenyl)-1H-benzo[d]imidazole-5-carboxylate | HT-29 (Colon) | 20.11 | [19] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: A generalized workflow for the in vitro evaluation of novel anticancer compounds.
Simplified Signaling Pathway for Kinase Inhibition
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a benzimidazole derivative.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the development of novel anticancer agents. The versatility of the benzimidazole core allows for the synthesis of a diverse library of compounds with the potential to target multiple cancer-associated pathways. The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of these derivatives, enabling researchers to identify potent candidates and elucidate their mechanisms of action. Future research should focus on synthesizing and screening a wider range of derivatives to establish comprehensive structure-activity relationships (SAR). Furthermore, promising lead compounds identified through these in vitro assays should be advanced to in vivo animal models to assess their efficacy and safety profiles, with the ultimate goal of translating these findings into clinically effective cancer therapies.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. Available at: [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. Available at: [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents.... - ResearchGate. Available at: [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. Available at: [Link]
-
The Annexin V Apoptosis Assay. Available at: [Link]
-
Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available at: [Link]
-
Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. Available at: [Link]
-
Assaying cell cycle status using flow cytometry - PMC - NIH. Available at: [Link]
-
Cell Cycle Analysis by Flow Cytometry - YouTube. Available at: [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - OUCI. Available at: [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available at: [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC - NIH. Available at: [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed. Available at: [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview - YouTube. Available at: [Link]
-
Assessing Specificity of Anticancer Drugs In Vitro - PMC - NIH. Available at: [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and - Anticancer Research. Available at: [Link]
-
Tubulin Polymerization Assay Kit. Available at: [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. Available at: [Link]
-
Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PubMed Central. Available at: [Link]
-
Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. Available at: [Link]
-
VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. Available at: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - NIH. Available at: [Link]
-
Discovery of new VEGFR-2 inhibitors based on bis([1][13][14]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC - PubMed Central. Available at: [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available at: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - OUCI. Available at: [Link]
-
Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - MDPI. Available at: [Link]
-
Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors - PubMed. Available at: [Link]
-
Harmine-inspired design and synthesis of benzo[d]imidazo[2,1-b]thiazole derivatives bearing 1,3,4-oxadiazole moiety as potential tumor suppressors - PubMed. Available at: [Link]
Sources
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on anticancer properties with varying co-ligands in a Ru(ii) arene benzimidazole system - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | MDPI [mdpi.com]
- 7. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones | Semantic Scholar [semanticscholar.org]
- 9. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 11. Synthesis and anticancer activity of some novel 2-substituted benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nveo.org [nveo.org]
- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 16. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. arts.units.it [arts.units.it]
- 18. researchgate.net [researchgate.net]
- 19. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Development of Antibacterial Agents Based on 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Authored by: Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. The benzimidazole scaffold has emerged as a "privileged structure" in medicinal chemistry due to its presence in a wide array of bioactive compounds and its structural similarity to purine nucleosides, allowing for favorable interactions with biological macromolecules.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2-(1H-Benzo[d]imidazol-2-yl)ethanamine core structure for the discovery and preclinical development of new antibacterial agents. We present detailed protocols for the synthesis of novel derivatives, robust in vitro screening methodologies for antibacterial efficacy, essential cytotoxicity assessments for preliminary safety profiling, and insightful assays to elucidate the potential mechanisms of action. This guide is designed to be a practical resource, blending established experimental procedures with the underlying scientific rationale to facilitate a structured and effective drug discovery workflow.
Introduction: The Rationale for Targeting the Benzimidazole Scaffold
Benzimidazole and its derivatives have a rich history in medicinal chemistry, with compounds exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2] The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The this compound scaffold is a particularly attractive starting point for developing new antibacterial agents due to the presence of a reactive primary amine, which serves as a convenient handle for chemical modification and the introduction of diverse functional groups. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antibacterial potency and selectivity.[3]
Synthesis of Novel this compound Derivatives
The synthesis of novel derivatives is the foundational step in a drug discovery campaign. The following is a generalizable, two-step protocol for the synthesis and subsequent derivatization of the core scaffold.
Protocol: Synthesis of the Core Scaffold
A common and effective method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine with a dicarboxylic acid or its derivative.
Materials:
-
o-Phenylenediamine
-
3-Aminopropanoic acid
-
4M Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Activated charcoal
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Condensation: In a round-bottom flask, dissolve o-phenylenediamine and 3-aminopropanoic acid in 4M hydrochloric acid.
-
Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Neutralization: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a solution of sodium hydroxide to precipitate the crude product.
-
Purification: Filter the crude product, wash it with cold water, and dry it. Recrystallize the crude product from ethanol with a small amount of activated charcoal to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol: Derivatization via N-Acylation
The primary amine of the core scaffold is a nucleophilic center that can be readily acylated to generate a library of amide derivatives.
Materials:
-
This compound
-
A selection of acyl chlorides or carboxylic acids
-
Triethylamine or another suitable base
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Coupling agents (e.g., HBTU) if starting from carboxylic acids
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve this compound and triethylamine in anhydrous DCM under a nitrogen atmosphere and cool the mixture in an ice bath.
-
Acylation: Add the desired acyl chloride dropwise to the stirred solution. If using a carboxylic acid, a coupling agent will be required.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide derivative by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound by appropriate analytical methods.
In Vitro Antibacterial Screening
The initial evaluation of newly synthesized compounds involves determining their ability to inhibit bacterial growth. The following protocols describe standard methods for assessing antibacterial activity.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]
Materials:
-
Synthesized benzimidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a two-fold serial dilution of each test compound in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Protocol: Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4]
Procedure:
-
Subculturing: Following the MIC determination, take an aliquot from the wells that show no visible growth.
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Determination of MBC: The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4]
Cytotoxicity Assessment: A Preliminary Safety Profile
It is crucial to assess the toxicity of promising antibacterial compounds against mammalian cells to ensure they are selectively targeting bacteria.[7][8]
Protocol: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for another 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Protocol: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.[9]
Materials:
-
Mammalian cell line
-
Culture medium
-
Test compounds
-
Commercially available LDH assay kit
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Measurement: Measure the LDH activity in the supernatant according to the manufacturer's instructions of the LDH assay kit.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released compared to control cells.
Elucidating the Mechanism of Action
Understanding how a compound exerts its antibacterial effect is a critical step in its development. Benzimidazole derivatives have been reported to act through various mechanisms, including the inhibition of bacterial DNA gyrase and disruption of the cell membrane.[10]
Protocol: Bacterial DNA Gyrase Inhibition Assay
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics.[11]
Materials:
-
Purified bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer containing ATP
-
Test compounds
-
Agarose gel electrophoresis equipment
Procedure:
-
Reaction Setup: Set up a reaction mixture containing the assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., SDS/EDTA).
-
Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Data Analysis: Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA compared to the no-compound control.[12][13]
Protocol: Bacterial Membrane Permeability Assay
This assay assesses the ability of a compound to disrupt the integrity of the bacterial cell membrane.
Materials:
-
Bacterial suspension
-
Fluorescent probes:
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Bacterial Preparation: Prepare a bacterial suspension in a suitable buffer.
-
Probe Addition: Add the fluorescent probe (NPN or PI) to the bacterial suspension.
-
Compound Addition: Add the test compound at various concentrations.
-
Fluorescence Measurement: Monitor the change in fluorescence over time. An increase in fluorescence indicates that the compound has permeabilized the bacterial membrane, allowing the probe to enter and bind to its target.[14][15]
Data Presentation and Visualization
Tabulated Summary of In Vitro Activity
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | IC₅₀ (µM) vs. HEK293 |
| BZ-01 | 8 | 16 | 16 | >100 |
| BZ-02 | 4 | 8 | 8 | >100 |
| BZ-03 | >64 | >64 | >64 | >100 |
| Ciprofloxacin | 1 | 0.5 | 2 | Not Applicable |
Caption: Example data table summarizing the in vitro antibacterial and cytotoxicity data for a series of hypothetical benzimidazole derivatives.
Visualizing Experimental Workflows
DOT Script for Antibacterial Drug Discovery Workflow:
Caption: Workflow for the development of benzimidazole-based antibacterial agents.
DOT Script for Mechanism of Action Decision Tree:
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. ibtbioservices.com [ibtbioservices.com]
- 5. mdpi.com [mdpi.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 12. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Derivatization of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine to Enhance Biological Activity
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Medicinal Chemistry
The benzimidazole nucleus, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in the development of therapeutic agents.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer effects.[3][4][5][6] The versatility of the benzimidazole scaffold lies in the numerous positions available for substitution, which allows for the fine-tuning of its physicochemical properties and biological activity.[3][4] Among the various substituted benzimidazoles, those bearing a functionalized side chain at the C2 position have garnered significant attention.
This guide focuses on a particularly promising starting material: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. The presence of a primary ethylamine group at the C2 position offers a reactive handle for a multitude of chemical modifications. Derivatization of this amine allows for the exploration of a vast chemical space, leading to the generation of novel compounds with potentially enhanced potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive overview of the strategies and detailed protocols for the derivatization of this compound, with a focus on enhancing its therapeutic potential.
Strategic Derivatization of the Primary Amine: A Gateway to Enhanced Activity
The primary amine of this compound is a nucleophilic center that can readily undergo a variety of chemical transformations. The choice of derivatization strategy should be guided by the desired therapeutic application and an understanding of the structure-activity relationships (SAR) of benzimidazole derivatives. The following sections outline key derivatization approaches with a rationale for their potential to enhance biological activity.
Acylation: Introducing Amide Functionality for Improved Target Binding
The conversion of the primary amine to an amide is a fundamental and highly effective derivatization strategy. Amide bonds are prevalent in many biologically active molecules and can participate in hydrogen bonding interactions with protein targets, thereby enhancing binding affinity and specificity.
Rationale for Enhanced Activity:
-
Increased Lipophilicity: The introduction of acyl groups can modulate the lipophilicity of the molecule, which is a critical parameter for cell membrane permeability and overall pharmacokinetic properties.
-
Hydrogen Bonding: The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, facilitating stronger interactions with biological targets such as enzymes and receptors.
-
Structural Diversity: A wide array of acylating agents (acyl chlorides, anhydrides, and carboxylic acids) are commercially available, allowing for the introduction of diverse functionalities, including aliphatic, aromatic, and heterocyclic moieties.
Experimental Protocol: General Procedure for N-Acylation
This protocol describes a general method for the acylation of this compound using an acyl chloride in the presence of a base.
-
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIPEA, 1.5 eq) to the solution and stir for 10 minutes.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.
-
Data Presentation: Expected Physicochemical Properties of Acylated Derivatives
| Derivative | Acyl Group | Expected LogP (Calculated) | Expected Molecular Weight ( g/mol ) | Potential Biological Activity |
| Acetamide | Acetyl | 1.8 ± 0.5 | 203.24 | Antimicrobial, Anti-inflammatory |
| Benzamide | Benzoyl | 3.2 ± 0.6 | 265.31 | Anticancer, Antiviral |
| 4-Chlorobenzamide | 4-Chlorobenzoyl | 3.9 ± 0.6 | 299.75 | Anticancer, Antimicrobial |
Note: LogP values are estimations and can vary based on the calculation method.
Sulfonylation: Crafting Sulfonamides for Enhanced Enzyme Inhibition
The synthesis of sulfonamides from the primary amine is another powerful strategy. The sulfonamide moiety is a key pharmacophore in a number of clinically used drugs, including antibacterial and diuretic agents.
Rationale for Enhanced Activity:
-
Enzyme Inhibition: The tetrahedral geometry and hydrogen bonding capabilities of the sulfonamide group make it an effective mimic of the transition state of various enzymatic reactions, leading to potent enzyme inhibition.
-
Acidic Character: The sulfonamide proton is weakly acidic, which can influence the ionization state of the molecule at physiological pH and its interaction with biological targets.
-
Diverse Substituents: A wide variety of sulfonyl chlorides are available, allowing for the introduction of different aryl and alkyl groups to probe the SAR.
Experimental Protocol: General Procedure for N-Sulfonylation
This protocol outlines a general method for the synthesis of sulfonamides from this compound.
-
Materials:
-
This compound
-
Sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).
-
Cool the mixture to 0 °C and slowly add the sulfonyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Schiff Base Formation: Creating Imines for Diverse Biological Activities
The reaction of the primary amine with aldehydes or ketones leads to the formation of Schiff bases (imines). This derivatization introduces a C=N double bond, which can be a key structural feature for various biological activities.
Rationale for Enhanced Activity:
-
Chelating Properties: The imine nitrogen can act as a coordination site for metal ions, which is relevant for the mechanism of action of some antimicrobial and anticancer agents.
-
Geometric Isomerism: The C=N double bond can exist as E/Z isomers, which can influence the overall shape of the molecule and its fit within a biological target.
-
Further Functionalization: The imine bond can be subsequently reduced to a secondary amine, providing access to another class of derivatives.
Experimental Protocol: General Procedure for Schiff Base Formation
This protocol provides a general method for the condensation of this compound with an aldehyde.[7]
-
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, salicylaldehyde) (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add the aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Visualization of Derivatization Workflows
To aid in the conceptualization of these synthetic strategies, the following diagrams illustrate the key derivatization workflows.
Caption: General derivatization strategies for this compound.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on derivatives of this compound are an active area of research, general principles can be extrapolated from the broader benzimidazole literature.[3][4][6]
-
Aromatic Substituents: The nature and position of substituents on any aromatic rings introduced during derivatization can significantly impact activity. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the electronic properties of the molecule and its interaction with biological targets.
-
Lipophilicity: A balance of hydrophilicity and lipophilicity is crucial for optimal drug-like properties. Highly lipophilic derivatives may exhibit poor solubility and bioavailability, while highly hydrophilic derivatives may have difficulty crossing cell membranes.
-
Steric Factors: The size and shape of the introduced substituent can influence binding to the active site of a protein. Bulky groups may enhance selectivity for a particular target but could also lead to steric hindrance.
Caption: Key factors influencing the biological activity of derivatives.
Conclusion and Future Directions
The derivatization of this compound represents a highly promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of the primary amine allows for the creation of large and diverse libraries of compounds through straightforward chemical transformations. The protocols and strategies outlined in this guide provide a solid foundation for researchers to embark on the synthesis and evaluation of new benzimidazole derivatives. Future efforts should focus on a systematic exploration of the chemical space around this scaffold, coupled with robust biological screening and detailed SAR studies, to unlock the full therapeutic potential of this privileged structural motif.
References
-
Veerasamy, R., Roy, A., & Rajak, H. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Yadav, G., et al. (2015). Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. European Journal of Medicinal Chemistry, 97, 419-443. [Link]
- Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.
-
Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]
- Kamal, A., et al. (2015). Benzimidazole and its derivatives: A review on their biological activities. Journal of Chemical and Pharmaceutical Research, 7(12), 770-778.
-
Wang, X., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical Biology & Drug Design, 86(3), 357-365. [Link]
- Hranjec, M., et al. (2011). Synthesis, spectroscopic characterization and antiproliferative evaluation in vitro of novel Schiff bases related to benzimidazoles. European Journal of Medicinal Chemistry, 46(1), 2274-2279.
-
Brändström, A., Lindberg, P., & Junggren, U. (1985). Structure activity relationships of substituted benzimidazoles. Scandinavian Journal of Gastroenterology. Supplement, 108, 15-22. [Link]
- Saadeh, H., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
-
Al-Masoudi, N. A., et al. (2019). Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry, 13(1), 133. [Link]
- Patel, D., et al. (2016). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering, 5(1), 268-278.
-
Mohammed, S. H., & Al-Amiery, A. A. (2023). Synthesis and Characterization of New Schiff Bases and Biological Studies. Der Pharma Chemica, 15(9), 1-8. [Link]
- Yadav, S., et al. (2018). Synthesis and evaluation of antimicrobial, antitubercular and anticancer activities of benzimidazole derivatives. Arabian Journal of Chemistry, 11(4), 531-543.
- Kumar, D., et al. (2013). Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H‐Benzo[d]imidazole‐2‐thiol Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 10(6), 556-563.
- Sharma, D., Narasimhan, B., Kumar, P., & Judge, V. (2017). Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d] imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. BMC chemistry, 11(1), 1-15.
-
Song, D., et al. (2021). Discovery of new 2-phenyl-1H-benzo[d]imidazole core-based potent α-glucosidase inhibitors: Synthesis, kinetic study, molecular docking, and in vivo anti-hyperglycemic evaluation. European Journal of Medicinal Chemistry, 223, 113645. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Synthesis
Welcome to the technical support guide for the synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this critical synthesis. This document provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols based on established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yield in the synthesis of this compound, typically via the Phillips condensation of o-phenylenediamine and β-alanine, is a frequent issue. The primary causes are often related to incomplete reaction, side reactions, or product degradation.
Core Issues and Solutions:
-
Inadequate Dehydration: The final step of the benzimidazole ring formation is an intramolecular cyclization followed by the elimination of water.[1][2] If the reaction environment does not facilitate sufficient water removal, the equilibrium will not favor product formation.
-
Solution: When using mineral acids like 4N HCl, ensure the temperature is high enough (typically reflux) to drive off water.[1] For reactions using polyphosphoric acid (PPA), which acts as both a catalyst and a powerful dehydrating agent, ensure it is of good quality and not excessively hydrated from atmospheric moisture.
-
-
Suboptimal Temperature Control: The reaction is highly temperature-dependent. Too low a temperature will result in a slow or stalled reaction, while excessively high temperatures can lead to the formation of tar and decomposition of both reactants and products.[3]
-
Solution: Maintain a strict temperature range. For PPA-mediated synthesis, a temperature of 140-160°C is often optimal. Use an oil bath and a contact thermometer for precise control.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of o-phenylenediamine to β-alanine can lead to unreacted starting material, which complicates purification and lowers the theoretical yield.
-
Solution: Use a near 1:1 molar ratio of the reactants. A slight excess of the more stable reagent might be considered, but a large excess should be avoided.
-
-
Oxidation of o-Phenylenediamine: o-Phenylenediamine is highly susceptible to oxidation, which can occur in the presence of air, especially at elevated temperatures. This leads to colored impurities and reduces the amount of starting material available for the primary reaction.
-
Solution: Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Q2: The reaction mixture turned into a dark, intractable tar. How can I prevent this?
A2: Tar formation is a classic sign of polymerization and decomposition, typically caused by excessive heat or highly acidic conditions.
Causality and Prevention:
-
Mechanism of Tarring: At temperatures exceeding the optimal range, o-phenylenediamine can self-polymerize. Furthermore, the strong acid catalyst can promote undesired side reactions and charring of the organic materials.
-
Preventative Measures:
-
Strict Temperature Monitoring: As mentioned above, do not exceed the recommended reaction temperature. A gradual ramp-up to the target temperature can also prevent localized overheating.
-
Appropriate Acid Choice: While strong acids are necessary, extremely harsh conditions can be detrimental. Polyphosphoric acid (PPA) is often preferred as it provides a viscous medium that can help with heat distribution while also acting as an effective dehydrating agent.[4]
-
Reduced Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to avoid prolonged exposure to high temperatures.
-
Q3: I'm struggling to isolate and purify the final product. What are the best practices?
A3: Product isolation, especially from a viscous medium like PPA, can be challenging. The basic nature of the product's amino group also dictates the purification strategy.
Recommended Workup and Purification Protocol:
-
Quenching the Reaction: After cooling the reaction vessel to near room temperature, the viscous PPA mixture must be carefully neutralized. Slowly and cautiously pour the mixture onto a large amount of crushed ice with vigorous stirring. PPA hydrolysis is highly exothermic, and this step must be done in a well-ventilated fume hood.
-
Basification: The product, this compound, has a primary amine and will exist as a protonated salt in the acidic mixture. To precipitate the free base, slowly add a concentrated base solution (e.g., 10% NaOH or concentrated NH₄OH) until the pH is strongly alkaline (pH 9-11).[5]
-
Extraction/Filtration:
-
If a solid precipitate forms upon basification, it can be collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and then dried.
-
If the product is slow to precipitate or remains oily, perform a solvent extraction using an appropriate organic solvent like ethyl acetate or dichloromethane.
-
-
Final Purification: The crude product often requires further purification.
-
Recrystallization: A common method is recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.
-
Column Chromatography: For higher purity, silica gel column chromatography can be employed. A mobile phase of dichloromethane/methanol with a small percentage of triethylamine (to prevent the basic amine from tailing on the acidic silica) is often effective.
-
Q4: My final product is impure. What are the likely side products and how can I remove them?
A4: The primary impurity is often unreacted o-phenylenediamine or the non-cyclized intermediate, N-(2-aminophenyl)-3-aminopropanamide.
Troubleshooting Impurities:
-
Identifying the Impurity: Use TLC to compare the product spot with standards of the starting materials. The intermediate will be more polar than the starting diamine but may have a similar polarity to the final product, making separation tricky.
-
Minimizing Side Products:
-
Ensure Complete Cyclization: Increase the reaction time or temperature slightly (while avoiding tarring) to ensure the intermediate fully converts to the benzimidazole. The mechanism involves the formation of a monoacyl derivative which then undergoes ring closure.[2]
-
Acid Wash: During workup, an acid wash (e.g., with dilute HCl) can be used to remove any non-basic impurities after extracting the product into an organic solvent. The product will move to the aqueous layer as a salt, and after separating the layers, the aqueous phase can be re-basified to recover the purified product.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for preparing this compound?
A1: The most common and generally reliable method is the Phillips benzimidazole synthesis . This involves the condensation reaction between an o-phenylenediamine and a carboxylic acid (or its derivative) in the presence of an acid catalyst.[1][6] For this specific target molecule, the reactants are o-phenylenediamine and β-alanine (3-aminopropanoic acid). The reaction is typically heated in a strong acid like polyphosphoric acid (PPA) or 4N hydrochloric acid.[1]
Q2: What is the detailed mechanism of the Phillips condensation reaction?
A2: The reaction proceeds in two main stages. First, one of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the carbonyl carbon of β-alanine to form an amide bond, yielding an N-acyl intermediate. In the second stage, under heat and acidic conditions, the second amino group attacks the amide carbonyl carbon, leading to an intramolecular cyclization. This is followed by the elimination of two molecules of water to form the stable aromatic imidazole ring.[1][2]
Q3: Are there viable alternatives to using polyphosphoric acid (PPA)?
A3: Yes, while PPA is effective, its high viscosity and challenging workup lead many to seek alternatives.
-
Mineral Acids: Refluxing in 4N hydrochloric acid is the classic Phillips method and can give good yields, though it may require longer reaction times.[1]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields. Acetic acid is sometimes used as a catalyst and solvent in these methods.[6]
-
Solvent-Free Conditions: In some cases, heating the neat mixture of reactants can yield the product, though this risks decomposition if not carefully controlled.[4]
| Method | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 140-160 °C, 2-4 hours | Excellent dehydrating agent, good yields | Viscous, difficult workup, corrosive |
| 4N Hydrochloric Acid | Reflux (~100 °C), 4-8 hours | Easier workup, common reagent | Longer reaction times, may require sealed tube for some substrates[1] |
| Microwave Irradiation | Acetic acid, 120-150 °C, 10-30 min | Very fast, often higher yields, "green" | Requires specialized equipment |
Q4: How can I effectively monitor the reaction's progress?
A4: Thin Layer Chromatography (TLC) is the most straightforward method.
-
TLC System: Use a silica plate and a mobile phase such as 10% Methanol in Dichloromethane with 1% Triethylamine.
-
Visualization: Visualize the spots under a UV lamp (254 nm). o-Phenylenediamine and the benzimidazole product are both UV active. Staining with iodine or potassium permanganate can also be used.
-
Interpretation: The reaction is complete when the spot corresponding to o-phenylenediamine (the limiting reagent) has disappeared. You will see a new, typically more polar spot for the product appear and intensify over time.
Section 3: Optimized Experimental Protocol
This protocol describes the synthesis of this compound via the PPA method.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
β-Alanine (1.05 eq)
-
Polyphosphoric Acid (PPA) (approx. 10x weight of reactants)
-
Crushed Ice
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid. Begin stirring and heat the PPA to approximately 80°C to ensure it is fluid.
-
Addition of Reactants: Slowly add o-phenylenediamine and β-alanine to the stirring PPA.
-
Heating: Increase the temperature of the reaction mixture to 150°C and maintain it for 3 hours. The color of the mixture will darken. Monitor the reaction progress by TLC if desired (by carefully taking a small aliquot, quenching it in water, basifying, and extracting).
-
Quenching: After 3 hours, turn off the heat and allow the mixture to cool to below 100°C. In a separate large beaker, prepare a slurry of crushed ice and water. Very slowly and carefully, pour the reaction mixture into the ice slurry with vigorous stirring. Caution: This is a highly exothermic process.
-
Neutralization: Cool the aqueous mixture in an ice bath. Slowly add 10% NaOH solution with continuous stirring until the pH of the solution is ~10. A precipitate should form.
-
Isolation:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water to remove any residual salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure this compound as a crystalline solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
- AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
- Yadav, G., & Kumar, A. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- Patel, N., et al. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse.
- Verma, A., & Joshi, S. (2023).
- Day, A. R., & Miller, W. L. (n.d.). BENZIMIDAZOLE STUDIES. I.
- Glushkov, V. A., & Shklyaeva, E. V. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing.
- Poletto, J., et al. (n.d.). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. PMC - NIH.
- Liu, X., et al. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. PMC - PubMed Central.
- Kumar, S., et al. (2019). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)-methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
- Sahu, S. K., et al. (n.d.).
- Khattab, S. N., et al. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- Singh, A., et al. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl.
- Singh, S., et al. (2019). synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives.
- Sigma-Aldrich. (n.d.). 2-(2-Aminoethyl)benzimidazole 97 4499-07-4.
- Kumar, B. V., et al. (2015).
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis. Benchchem.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)
- Font-Serrano, J., et al. (n.d.). Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex. MDPI.
- Panov, Y. M. (2019). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide.
- Zanotti, G., et al. (n.d.). beta-Alanyl-beta-alanine in cyclic beta-turned peptides. PubMed.
- Patel, K. D., et al. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. PubMed.
- Le Corre, L., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Baviskar, B., et al. (2009). Synthesis of novel benzimidazole derivatives as potent antimicrobial agent. Rasayan Journal of Chemistry.
- Su, Y.-C., et al. (n.d.). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry.
- Rahman, S. M. A., et al. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol.
- BLD Pharm. (n.d.). This compound.
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting solubility issues of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Welcome to the technical support guide for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered during experimentation. This guide provides in-depth, scientifically grounded advice to ensure the successful integration of this compound into your assays.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions regarding the handling and solubility of this compound.
Q1: What is the best initial solvent for dissolving this compound?
A1: For creating high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the most effective starting solvent. The compound is also highly soluble in other organic solvents like Dimethylformamide (DMF) and Ethanol. However, for most biological assays, preparing a stock in DMSO is the standard and recommended first step.[1][2]
Q2: My compound precipitates when I add my DMSO stock to my aqueous assay buffer. What is happening and how can I fix it?
A2: This phenomenon is known as "solvent shock" or precipitation.[3] It occurs when a compound that is highly soluble in a concentrated organic solvent (like 100% DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. To prevent this, use a serial dilution method, create an intermediate dilution in a mix of solvent and buffer, and ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%.[2]
Q3: Is the solubility of this compound dependent on pH?
A3: Yes, absolutely. The solubility of most benzimidazole derivatives is pH-dependent.[3] this compound has two key ionizable groups: a basic ethylamine side chain and the benzimidazole ring itself. At acidic pH, the amine group becomes protonated, forming a salt that is significantly more soluble in aqueous solutions.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: The final concentration of DMSO in cell-based assays should be kept to a minimum, ideally below 0.5% and almost always under 1%.[2] Higher concentrations can be cytotoxic, alter membrane permeability, and interfere with the biological system being studied. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-induced effects.[2]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving solubility issues. The core of this process is rooted in understanding the compound's physicochemical properties.
Understanding the 'Why': pKa and pH-Dependent Solubility
The structure of this compound contains two key basic nitrogen centers: the primary amine of the ethylamine side chain and the imidazole ring nitrogen.
-
Ethylamine Group: Primary amines typically have a pKa in the range of 9-10. This means that at physiological pH (~7.4), this group will be predominantly in its protonated, positively charged form (R-NH3+).
-
Benzimidazole Ring: The benzimidazole ring system itself has a pKa of approximately 5.4-5.8 for the protonated form.[4][5] This means the ring is a weaker base than the ethylamine side chain.
The Causality: The compound's solubility in aqueous media is lowest at basic pH, where it exists as the neutral, free-base form. As the pH is lowered, the ethylamine group and subsequently the benzimidazole ring become protonated, forming a cationic salt. This charged species is more polar and thus exhibits significantly higher aqueous solubility. Therefore, the most effective strategy for aqueous solubilization is pH adjustment.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to address solubility problems.
Caption: Troubleshooting workflow for addressing compound precipitation.
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions
This protocol details the standard procedure for creating a primary stock solution for long-term storage and subsequent dilution.
Objective: To prepare a 10 mM stock solution in 100% DMSO.
Materials:
-
This compound (MW: 161.20 g/mol )[6]
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Amber glass vial or cryovial
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution, weigh out 1.612 mg of the compound.
-
Calculation: 161.20 g/mol * (10 mmol/L) * (1 L/1000 mL) * 1 mL = 0.001612 g = 1.612 mg
-
-
Weighing: Carefully weigh the calculated amount of compound directly into the vial.
-
Dissolution: Add the appropriate volume of 100% DMSO (e.g., 1 mL for 1.612 mg).
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed vial to prevent moisture absorption by the DMSO. For long-term storage, consider aliquoting into smaller, single-use volumes to minimize freeze-thaw cycles.
| Solvent | Known Solubility |
| DMSO | ≥ 14.8 mg/mL |
| Ethanol | ≥ 20.8 mg/mL |
| DMF | ≥ 25.5 mg/mL |
| Caption: Solubility of this compound in common organic solvents. |
Protocol 2: Preparation of Working Solutions for Cell-Based Assays (Minimizing Precipitation)
This protocol is designed to prevent "solvent shock" when diluting the DMSO stock for a typical cell-based experiment.
Objective: To prepare a range of working solutions for treating cells while keeping the final DMSO concentration below 0.5%.
Procedure:
-
Create Intermediate Dilution: Prepare an intermediate dilution of your 10 mM stock solution. For example, dilute the 10 mM stock 1:100 into your cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by gentle pipetting or inversion.
-
Perform Serial Dilutions: Using the 100 µM intermediate solution, perform your final serial dilutions directly in the cell culture medium. This ensures the DMSO concentration remains constant and low (1% in this example, which will be further diluted when added to cells).
-
Add to Cells: Add the final serially diluted solutions to the wells containing cells. For example, adding 10 µL of your 1% DMSO solutions to a well containing 190 µL of medium will result in a final DMSO concentration of 0.05%, which is well-tolerated by most cell lines.
-
Vehicle Control: Critically, prepare a vehicle control by performing the exact same dilution steps using 100% DMSO instead of the compound stock solution. This control is essential for differentiating compound-specific effects from solvent effects.[2]
Protocol 3: Preparation of an Aqueous Solution via pH Adjustment
This protocol is for applications where an organic solvent is not permissible and higher aqueous concentrations are required.
Objective: To prepare a 1 mg/mL aqueous solution by forming the hydrochloride salt in situ.
Materials:
-
This compound
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
pH meter or pH strips
Procedure:
-
Suspension: Weigh the desired amount of compound (e.g., 1 mg) and add it to the desired volume of deionized water (e.g., 1 mL). The compound will likely not dissolve and will form a suspension.
-
Acidification: While stirring the suspension, add 1N HCl dropwise.
-
Monitor pH and Dissolution: Monitor the pH of the solution. As the pH drops below ~6, the compound should begin to dissolve as the basic amine groups become protonated. Continue adding acid until all the solid has dissolved. The final pH will likely be in the range of 2-5.
-
Final Volume Adjustment: If necessary, adjust the final volume with deionized water to reach the target concentration of 1 mg/mL.
-
Verification: Before use, ensure the final pH of the solution is compatible with your experimental system. You may need to buffer the final solution appropriately.
References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available at: [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Available at: [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available at: [Link]
-
Poater, J., Saliner, A. G., Elguero, J., & Sola, M. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). The Journal of Physical Chemistry B, 110(41), 20546–20554. Available at: [Link]
-
Shamsipur, M., Hemmateenejad, B., & Fasihi, J. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Separation Science, 32(7), 1087–1095. Available at: [Link]
-
Lamsal, D., & Gaire, D. (2022). Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects. International Journal of Molecular Sciences, 23(3), 1801. Available at: [Link]
-
ResearchGate. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Available at: [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acid Dissociation Constants of the Benzimidazole Unit in the Polybenzimidazole Chain: Configuration Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-(1H-Benzoimidazol-2-yl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
Technical Support Center: Optimizing Reaction Conditions for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Derivatives
Welcome to the technical support center for the synthesis and optimization of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the synthesis of this important structural motif.
The core of this synthesis typically relies on the Phillips condensation reaction , which involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][2] For the title compounds, this specifically involves reacting an appropriately substituted o-phenylenediamine with a derivative of β-alanine (e.g., N-protected β-alanine) or 3-aminopropanoic acid itself, usually in the presence of a strong acid catalyst which facilitates both the initial acylation and the subsequent dehydrative cyclization.[1][3]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols to navigate the complexities of this reaction, ensuring higher yields, better purity, and reproducible results.
Frequently Asked Questions (FAQs)
Section 1: Starting Materials and Reaction Setup
Q1: How do I select the optimal starting materials, specifically the o-phenylenediamine and the β-amino acid components?
A: The choice of starting materials is dictated by the final target molecule.
-
o-Phenylenediamine (OPD): The substituents on the OPD ring will be present on the final benzimidazole core. Be aware that electron-donating groups (e.g., -OCH₃, -CH₃) on the OPD ring can increase nucleophilicity and potentially accelerate the initial acylation step, but may also be sensitive to strongly acidic conditions. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the nucleophilicity of the amino groups, often requiring more forcing conditions (higher temperatures or longer reaction times) to achieve good conversion.
-
β-Amino Acid Component: For the synthesis of this compound, the ideal carboxylic acid is 3-aminopropanoic acid or a derivative. If the final product requires a free primary amine, it is often advantageous to use an N-protected β-alanine (e.g., Boc-β-alanine or Cbz-β-alanine). The protecting group can be removed in a subsequent step. Using a protected amino acid prevents potential side reactions involving the amine of the β-alanine and can improve solubility in organic solvents.
Q2: My o-phenylenediamine starting material is dark and appears oxidized. Can I still use it?
A: It is highly discouraged. o-Phenylenediamines are notoriously susceptible to air oxidation, which leads to the formation of colored, polymeric impurities.[4] These impurities can interfere with the reaction and make purification exceptionally difficult.
-
Best Practice: Always use freshly purified o-phenylenediamine. If the material is discolored (typically dark purple, brown, or black), it should be purified before use. A common method is recrystallization from a suitable solvent under an inert atmosphere, or sublimation. Using the dihydrochloride salt of the diamine can sometimes mitigate the formation of colored impurities as it is more stable to oxidation.[5][6]
-
During Reaction: To prevent oxidation during the reaction itself, it is crucial to conduct the synthesis under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Section 2: Core Reaction Condition Optimization
Q3: My reaction yield is consistently low or I have no product formation. What are the first parameters I should investigate?
A: Low yield is a common problem that can usually be solved by systematically optimizing four key parameters: catalyst, solvent, temperature, and reaction time.[5][7]
-
Catalyst: The reaction requires a strong acid to catalyze the condensation and dehydration. The choice is critical. Polyphosphoric acid (PPA) is often effective as it serves as both the catalyst and a solvent, but product isolation can be challenging. A mixture of phosphoric acid and polyphosphoric acid can also be used.[3] Mineral acids like 4-5 M hydrochloric acid (HCl) are the classical choice for the Phillips condensation and often give good results.[1]
-
Temperature: These condensations often require significant heat to drive the final, dehydrative cyclization step. Temperatures can range from 130-200°C, especially when using high-boiling point solvents or PPA.[3] However, excessively high temperatures can lead to degradation and tar formation.[7]
-
Solvent: The solvent must be stable to the harsh acidic conditions and high temperatures. High-boiling point polar solvents are often preferred.[3] In some cases, using the acid catalyst itself as the solvent (e.g., PPA or glacial acetic acid) is a viable strategy.
-
Reaction Time: These reactions can be slow. It is essential to monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
Q4: I am observing the N-acylated intermediate but it is failing to cyclize. How can I push the reaction to completion?
A: The formation of the N-acyl intermediate is the first step of the Phillips condensation.[1] If this intermediate accumulates without cyclizing, it indicates that the dehydration step is the rate-limiting bottleneck.
-
Increase Temperature: This is the most direct way to provide the activation energy needed for the intramolecular cyclization and dehydration. Gradually increase the reaction temperature while monitoring for any signs of product degradation.
-
Stronger Dehydrating Acid: If using a milder acid like acetic acid, switching to a stronger, more dehydrating acid catalyst like PPA or Eaton's reagent can be highly effective. These reagents actively remove the water formed during the reaction, driving the equilibrium towards the cyclized benzimidazole product.
Q5: What are the primary side reactions, and how can they be minimized?
A: The most common side reaction is the formation of dark, polymeric tar due to the degradation of the o-phenylenediamine starting material under harsh acidic and high-temperature conditions.
-
Minimization Strategies:
-
Inert Atmosphere: Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction to prevent oxidative degradation.[4]
-
Temperature Control: Avoid excessive temperatures. Find the optimal balance where the reaction proceeds at a reasonable rate without significant decomposition.
-
Stoichiometry: Use a slight excess of the carboxylic acid component (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the more sensitive o-phenylenediamine.
-
Section 3: Work-up and Purification
Q6: What is the recommended general work-up procedure?
A: The work-up aims to neutralize the strong acid catalyst and extract the benzimidazole product.
-
Cooling: Allow the reaction mixture to cool to room temperature. If PPA was used, the mixture will be highly viscous.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into a beaker of cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Neutralization: The resulting solution will be highly acidic. Slowly neutralize it by adding a base, such as concentrated ammonium hydroxide or a saturated solution of sodium bicarbonate or sodium carbonate, until the pH is basic (pH 8-9). This deprotonates the benzimidazole nitrogen, making the product less water-soluble and extractable into organic solvents.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q7: My crude product is an oil/tar and is difficult to purify. What purification strategies are most effective?
A: Benzimidazoles, particularly those with a basic ethylamine side chain, can be challenging to purify.
-
Column Chromatography: This is the most common method.[7] A silica gel column is standard. Due to the basic nature of the product, the mobile phase often needs to be modified to prevent streaking. A common eluent system is a gradient of dichloromethane/methanol. Adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase can significantly improve peak shape and separation.
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.[7] Common solvents for recrystallizing benzimidazoles include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[7]
Visualized Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the core reaction pathway and a decision-making process for troubleshooting common experimental failures.
Caption: Simplified mechanism for the Phillips condensation.
Caption: Decision tree for troubleshooting low reaction yield.
Quantitative Data Summary: Reaction Parameter Optimization
This table provides a starting point for optimizing your reaction conditions. The optimal conditions will be substrate-dependent.
| Parameter | Condition A (Standard) | Condition B (Forcing) | Rationale & Comments |
| Catalyst | 4 M Hydrochloric Acid | Polyphosphoric Acid (PPA) | HCl is effective for many substrates and allows for easier work-up.[1] PPA is a stronger dehydrating agent, useful for unreactive substrates.[3] |
| Temperature | 100-120 °C | 160-200 °C | Higher temperatures are needed to drive the final cyclization, especially with electron-poor diamines or for PPA-mediated reactions.[3] |
| Solvent | Water / Ethanol | PPA / Nitrobenzene | The solvent choice is often linked to the catalyst and required temperature. High-boiling solvents are necessary for forcing conditions.[3] |
| Reactant Ratio | 1 : 1.1 | 1 : 1.2 | A slight excess of the carboxylic acid ensures full conversion of the more valuable/sensitive o-phenylenediamine. |
| Atmosphere | Inert (N₂ or Ar) | Inert (N₂ or Ar) | Mandatory to prevent oxidative degradation of the o-phenylenediamine.[4] |
Detailed Experimental Protocol: General Synthesis
Synthesis of 2-(1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride
Disclaimer: This is a general procedure and must be adapted based on the specific substrates and laboratory safety protocols.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add purified o-phenylenediamine (1.0 eq).
-
Reagent Addition: Add β-alanine (1.2 eq) to the flask.
-
Catalyst/Solvent Addition: Carefully add 4 M hydrochloric acid (enough to create a stirrable slurry, typically 5-10 mL per gram of OPD).
-
Heating: Heat the reaction mixture to reflux (approx. 100-110 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/MeOH mobile phase with 0.5% triethylamine) until the o-phenylenediamine spot is no longer visible (typically 12-24 hours).
-
Cooling & Work-up: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath.
-
Neutralization: Slowly and carefully add concentrated ammonium hydroxide or 10 M NaOH solution with external cooling until the pH of the solution is ~9. A precipitate will form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
Salt Formation & Purification: Dissolve the crude product in a minimal amount of methanol or ethanol. Add a solution of HCl in diethyl ether until precipitation is complete. Collect the resulting solid hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum to yield the purified product.
References
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. Retrieved from [Link]
- Google Patents. (n.d.). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
-
Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
preventing non-specific binding of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine in assays
A Guide to Preventing Non-Specific Binding in Assays
Welcome to the technical support resource for researchers working with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific reasoning to effectively troubleshoot and prevent non-specific binding (NSB). This common issue can lead to high background, false positives, and reduced assay sensitivity. By understanding the molecular interactions at play, you can develop a robust and reliable assay.
Frequently Asked Questions (FAQs) - Quick Start Guide
This section addresses the most common initial questions regarding non-specific binding of this compound.
Q1: What makes this compound prone to non-specific binding?
A1: The propensity for non-specific binding is rooted in the compound's molecular structure. It features two key regions that can engage in unwanted interactions with assay surfaces (like microplates) and macromolecules.[1]
-
Ethylamine Group: The primary amine on this side chain is typically protonated (positively charged) at neutral or acidic pH. This positive charge can lead to strong electrostatic interactions with negatively charged surfaces.[2]
-
Benzimidazole Ring: This fused aromatic ring system is hydrophobic and capable of engaging in non-covalent π-π stacking and other hydrophobic interactions with plastic surfaces or hydrophobic regions of proteins.[3][4]
Q2: I'm seeing a very high background signal in my assay. What are the first and simplest things I should check?
A2: Before making significant changes to your protocol, always verify the fundamentals. High background is a classic sign of NSB.
-
Inadequate Washing: Ensure your wash steps are sufficient in both volume and repetitions. Incomplete removal of unbound compound is a frequent cause of high background. Consider increasing the number of washes from 3 to 5 and allowing a short soak time (30-60 seconds) for each wash.[5]
-
Ineffective Blocking: Your blocking buffer is critical. It occupies potential non-specific binding sites on the assay surface.[6][7] If your current blocker isn't working, it may be necessary to optimize it, which is covered in our detailed troubleshooting guides below.
Q3: Can my choice of microplate affect the level of non-specific binding?
A3: Absolutely. Standard polystyrene microplates are quite hydrophobic and can be a major source of NSB for compounds with aromatic rings like this one. If you consistently face issues, consider plates with modified surfaces. Low-binding plates, often treated to be more hydrophilic or coated with inert proteins or polymers, can significantly reduce NSB.[8] For more challenging cases, surfaces functionalized with polyethylene glycol (PEG) can create a hydration layer that repels non-specific protein and small molecule binding.[9][10]
Deep Dive: Troubleshooting Guides & Protocols
This section provides in-depth strategies and step-by-step protocols to systematically diagnose and eliminate non-specific binding.
Guide 1: Understanding the Mechanism of Non-Specific Binding
Non-specific binding is not random; it is driven by predictable physicochemical forces.[1][11] For this compound, the two primary forces are electrostatic and hydrophobic interactions.
Caption: Primary mechanisms of non-specific binding for the target compound.
Guide 2: Protocol for Buffer Optimization
Manipulating the assay buffer is a powerful first step to disrupt the interactions causing NSB.[12] The goal is to find a pH that minimizes the compound's charge without compromising assay integrity and an ionic strength that masks electrostatic interactions.
Protocol 2.1: pH Optimization
-
Prepare Buffers: Create a series of your primary assay buffer across a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).
-
Set Up Control Wells: Use a microplate with no specific binding partner (e.g., no capture antibody, no cells). These are your "NSB Control" wells.
-
Add Compound: Add this compound at your working concentration to the NSB Control wells, using a different pH buffer for each column/row.
-
Incubate: Incubate under your standard assay conditions (time, temperature).
-
Wash & Detect: Wash the plate thoroughly as per your standard protocol and perform the detection step.
-
Analyze: The pH that yields the lowest signal is the optimal pH for minimizing charge-based NSB.
Protocol 2.2: Salt Concentration (Ionic Strength) Optimization
-
Select Optimal pH: Use the optimal pH determined in the previous protocol.
-
Prepare Buffers: Prepare a series of buffers with increasing concentrations of a neutral salt like NaCl (e.g., 50 mM, 150 mM, 300 mM, 500 mM). Higher salt concentrations create a "shielding" effect that disrupts electrostatic interactions.[13]
-
Repeat NSB Assay: Repeat the NSB control experiment (steps 2-6 from Protocol 2.1) using the buffers with varying salt concentrations.
-
Analyze: Select the lowest salt concentration that effectively minimizes the background signal. While higher salt is often better for NSB, it can sometimes interfere with specific binding, so finding the right balance is key.
Guide 3: Selection and Optimization of Blocking Agents
Blocking agents physically adsorb to the assay surface, preventing the compound of interest from binding non-specifically.[6] The choice of blocker is critical and often empirical.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | Inexpensive, readily available, effective for many applications.[14] | Can be a source of cross-reactivity. Purity varies between suppliers, which can affect results.[15] Not ideal for assays with lectins. |
| Non-Fat Dry Milk / Casein | 1-5% (w/v) | Inexpensive. Casein, the primary protein, is an effective blocker and may be superior to BSA for small molecules.[16][17] | Contains endogenous biotin, which interferes with streptavidin-based detection systems. Casein is a phosphoprotein and should not be used in phospho-specific antibody assays.[14] |
| Fish Gelatin | 0.1-1% (w/v) | Less likely to cross-react with mammalian antibodies compared to BSA or milk.[6] | Can be more expensive. May not be as robust a blocker as protein-based options. |
| Synthetic/Non-Protein Blockers | Varies by product | Chemically defined, protein-free, reducing lot-to-lot variability. Examples include Polyethylene Glycol (PEG) and Polyvinyl Alcohol (PVA).[18] | Can be more expensive. Optimization is required to find the best polymer and concentration. |
Protocol 3.1: Testing Different Blocking Agents
-
Prepare Blockers: Prepare solutions of at least two to three different blocking agents (e.g., 3% BSA, 3% Non-Fat Milk, and a commercial synthetic blocker) in your optimized assay buffer.
-
Block the Plate: On an NSB control plate, add the different blocking buffers to separate wells. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash: Wash away the excess blocking buffer.
-
Add Compound & Test: Add your compound and proceed with the assay as described in Protocol 2.1 (steps 3-6).
-
Compare Results: The blocking agent that provides the lowest background signal without diminishing the specific signal (which should be tested on a separate, parallel plate) is the best choice for your assay.
Guide 4: Using Surfactants to Counteract Hydrophobic Interactions
The benzimidazole ring's hydrophobicity requires a different strategy. Low concentrations of non-ionic surfactants can disrupt these interactions without denaturing proteins.[12]
Protocol 4.1: Surfactant Titration
-
Choose a Surfactant: Tween-20 is the most common choice. Triton X-100 is another option.
-
Prepare Buffers: Using your fully optimized and blocked buffer system, prepare a series of solutions containing increasing concentrations of Tween-20 (e.g., 0.01%, 0.05%, 0.1%, 0.2% v/v).
-
Run NSB and Specific-Binding Assays: It is critical to run two parallel plates: one NSB control plate and one plate with your full assay to measure the specific signal. Non-specific hydrophobic binding can be a problem, but surfactants can also disrupt the specific protein-protein or protein-small molecule interactions you want to measure.
-
Analyze and Select: Plot the signal-to-noise ratio (Specific Signal / NSB Signal) against the surfactant concentration. The optimal concentration will maximize this ratio.
Guide 5: Advanced Strategies & Workflow
If the above steps fail to resolve NSB, a more fundamental change to the assay platform may be needed. The following workflow can guide your decision-making process.
Caption: A troubleshooting workflow for addressing persistent non-specific binding.
References
-
Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]
-
MBL Life Science. (n.d.). How to reduce non-specific reactions. Retrieved from [Link]
-
Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]
-
Bentzen, E. L., et al. (2005). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. Bioconjugate Chemistry, 16(6), 1488–1494. [Link]
-
Kalita, E., et al. (2020). Probing Electrostatic and Hydrophobic Associative Interactions in Cells. bioRxiv. [Link]
-
ProPlate®. (n.d.). The Role of Surface Modifications in Antibody Immobilization. Retrieved from [Link]
-
Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Retrieved from [Link]
-
Browne, R. M., et al. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 74(2), 379-388. [Link]
-
Bentzen, E. L., et al. (2005). Surface modification to reduce nonspecific binding of quantum dots in live cell assays. Bioconjugate Chemistry, 16(6), 1488-94. [Link]
-
Biocompare. (2021, May 5). Tips on Optimizing ELISA Development. Retrieved from [Link]
-
Smith, P. K., et al. (2013). Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike. Journal of Immunological Methods, 394(1-2), 114-116. [Link]
-
Rosenthal, S. J., et al. (2025, August 10). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. Retrieved from [Link]
-
Corning Incorporated. (n.d.). Effective Blocking Procedures in ELISA Assays. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). ELISA Optimization. Retrieved from [Link]
-
ResearchGate. (2018, October 12). What is the mechanism of non-specific binding of antibodies to a surface and how can PEG prevent it? Retrieved from [Link]
-
Ray, S., et al. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(13), 7393–7446. [Link]
-
Corbalan-Garcia, S., et al. (2013). Electrostatic and Hydrophobic Interactions Differentially Tune Membrane Binding Kinetics of the C2 Domain of Protein Kinase Cα. Journal of Biological Chemistry, 288(22), 15969-15978. [Link]
-
MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. Retrieved from [Link]
-
Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-covalent interaction. Retrieved from [Link]
-
ResearchGate. (n.d.). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. Retrieved from [Link]
-
D'hooghe, M., et al. (2023). Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation. Molecules, 28(15), 5786. [Link]
Sources
- 1. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Sustainable Synthesis of 1,2-Disubstituted Benzimidazoles as Promising α-Glucosidase Inhibitors: In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 7. antibodiesinc.com [antibodiesinc.com]
- 8. proplate.com [proplate.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Surface modification to reduce nonspecific binding of quantum dots in live cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-covalent interaction - Wikipedia [en.wikipedia.org]
- 12. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. What's the role of BSA/Milk as blocking agents?? | AAT Bioquest [aatbio.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. corning.com [corning.com]
stability and storage conditions for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine solutions
Technical Support Center: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Solutions
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions. As Senior Application Scientists, we have compiled this guide based on the chemical properties of the benzimidazole moiety and established best practices in solution chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause degradation of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three factors: oxidation, light exposure, and pH. The benzimidazole core is susceptible to degradation through these pathways. Studies on similar imidazole-containing compounds have shown that the imidazole moiety can undergo base-mediated autoxidation and is sensitive to photodegradation when in solution[1]. Therefore, controlling these environmental factors is critical to maintaining the integrity of your solutions.
Q2: What is the recommended solvent for preparing stock solutions?
A2: While specific solubility data is not extensively published, based on its chemical structure (a polar benzimidazole ring and an ethylamine side chain), this compound is expected to be soluble in polar organic solvents. We recommend starting with Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing high-concentration stock solutions. For working solutions, further dilution into aqueous buffers or cell culture media is common.
Causality Note: DMSO is a highly effective solubilizing agent for a wide range of organic molecules and is generally cryo-protectant, making it suitable for frozen storage. However, always verify the compatibility of the solvent with your specific experimental system, as high concentrations of DMSO can be cytotoxic.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: To maximize shelf-life and prevent degradation, stock solutions should be stored under the following conditions, which are derived from the storage recommendations for the solid compound and the known sensitivities of the imidazole group[1][2]:
-
Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (1-2 weeks), 2-8°C is acceptable[2].
-
Light: Protect from light at all times. Use amber or opaque vials.
-
Atmosphere: The imidazole moiety is prone to oxidation[1]. For maximum stability, we recommend overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Container: Use tightly sealed vials to prevent solvent evaporation and contamination.
Q4: How can I assess the stability of my stored solution?
A4: Visual inspection is the first step. Any change in color (e.g., yellowing), clarity (cloudiness), or the appearance of precipitate suggests potential degradation or solubility issues. For quantitative assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) with a UV detector are recommended. Comparing the chromatogram of an aged solution to that of a freshly prepared standard will allow you to quantify the remaining parent compound and detect the presence of degradation products.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-analysis: Allow the solid this compound (Molecular Weight: 161.20 g/mol ) to equilibrate to room temperature before opening the container[3].
-
Weighing: Accurately weigh out 1.61 mg of the compound and place it into a sterile, amber glass vial.
-
Solubilization: Add 1.0 mL of anhydrous, research-grade DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary.
-
Inert Gas Purge (Optional but Recommended): Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas.
-
Sealing and Labeling: Immediately cap the vial tightly. Label with the compound name, concentration, solvent, and preparation date.
-
Storage: Store at -20°C or -80°C, protected from light.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Observed Problem | Probable Cause | Recommended Action & Scientific Rationale |
| Precipitate forms in the solution upon refrigeration or freezing. | The compound's solubility limit in the chosen solvent has been exceeded at the lower temperature. | 1. Re-dissolve: Gently warm the solution to 37°C and vortex to see if the precipitate dissolves. 2. Dilute: If the issue persists, consider preparing a lower concentration stock solution. 3. Co-Solvent: For aqueous dilutions, ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility. |
| Solution turns yellow or brown over time. | Oxidation/Photodegradation: This is a strong indicator of chemical degradation. The benzimidazole ring system is susceptible to oxidative and light-induced degradation pathways, leading to the formation of chromophoric byproducts[1]. | 1. Discard: Do not use the discolored solution, as its purity and effective concentration are compromised. 2. Prepare Fresh: Make a new solution following the recommended protocol. 3. Improve Storage: Ensure future storage is strictly protected from light and consider purging with inert gas to prevent oxidation. |
| Inconsistent experimental results using the same stock solution. | Partial Degradation or Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. The active concentration of the solution may be decreasing over time. | 1. Aliquot: Prepare single-use aliquots of the stock solution immediately after preparation to avoid multiple freeze-thaw cycles. 2. Perform QC: If possible, use HPLC to check the purity of the stock solution before critical experiments. 3. Use Fresh Dilutions: Always prepare working dilutions fresh from the stock solution for each experiment. |
Visual Workflow: Solution Handling and Stability
The following diagram outlines the critical decision-making and handling process for ensuring the integrity of your this compound solutions.
Caption: Decision workflow for preparing, storing, and troubleshooting solutions.
References
-
BLD Pharm. This compound.
-
ChemicalBook. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet.
-
ChemicalBook. 3-AMINE-4-(1H-BENZIMIDAZOL-2-YL)-1,2,5-OXADIAZOLE - Chemical Safety Data Sheet.
-
BLDpharm. 2-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine.
-
Sigma-Aldrich. 2-(1H-Benzoimidazol-2-yl)-ethylamine AldrichCPR.
-
ChemUniverse. This compound.
-
Ambeed. This compound hydrochloride.
-
Acros Pharmatech. This compound dihydrochloride.
-
Xidian Reagents. This compound.
-
PubChem. 2-(1H-imidazol-1-yl)ethanamine.
-
PubMed. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
-
PubChem. S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine.
-
PubMed. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924.
-
Echemi. 2-Heptadecyl-4,5-dihydro-1H-imidazole-1-ethanamine Safety Data Sheets.
-
MDPI. Lifitegrast Degradation: Products and Pathways.
-
BLDpharm. 2-(1H-Imidazol-5-yl)ethanamine.
-
BLD Pharm. (1H-Imidazol-2-yl)methanamine.
-
MDPI. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN 3 P Pincer Complex.
-
Royal Society of Chemistry. Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
Sources
Technical Support Center: pH Adjustment for Dissolving 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to its dissolution, with a specific focus on pH adjustment techniques. Our goal is to provide you with the scientific rationale behind our recommendations to ensure the success and reproducibility of your experiments.
Understanding the Challenge: The Chemistry of this compound Solubility
This compound is a molecule that possesses two basic nitrogen centers: the imidazole ring system and the primary amine of the ethylamine side chain. This dual basicity is the critical factor governing its solubility. In neutral or alkaline aqueous solutions, the compound exists predominantly in its neutral, less polar form, which has limited water solubility. However, in acidic conditions, these nitrogen atoms can be protonated, forming a more polar, water-soluble salt.
The key to successfully dissolving this compound lies in understanding and manipulating its acid-base chemistry. The Henderson-Hasselbalch equation provides the theoretical framework for this process, indicating that a compound will be predominantly in its ionized (protonated) form when the pH of the solution is significantly lower than its pKa.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or neutral buffer?
A1: The limited solubility of this compound in neutral aqueous solutions is due to its predominantly non-ionized, and therefore less polar, state. To enhance solubility, the pH of the solvent must be lowered to protonate the basic nitrogen atoms on the benzimidazole ring and the ethylamine side chain, thereby increasing its polarity and interaction with water molecules.
Q2: At what pH should I dissolve this compound?
A2: To ensure complete dissolution, the pH of the solvent should be at least 2 pH units below the pKa of the most basic nitrogen. This compound has two key pKa values to consider:
-
The benzimidazole ring has a pKa of approximately 5.5.[1]
-
The primary amine of the ethylamine side chain has a pKa estimated to be around 9-10.
Therefore, to protonate both sites and achieve maximum solubility, a pH of 3.5 or lower is recommended. At this pH, both the benzimidazole ring and the ethylamine group will be protonated, forming a dicationic species with significantly enhanced aqueous solubility.
Q3: What type of acid should I use for pH adjustment?
A3: For most biological applications, dilute hydrochloric acid (HCl) is a suitable choice as it is a strong acid that fully dissociates and the resulting chloride ion is generally biocompatible. Other acids, such as phosphoric acid or citric acid, can also be used to prepare acidic buffers (e.g., citrate buffer, phosphate buffer) which can both control the pH and act as the solvent system. The choice of acid or buffer system should be compatible with your downstream experimental conditions.
Q4: I dissolved the compound in an acidic solution, but it precipitated when I added it to my neutral cell culture medium. What should I do?
A4: This phenomenon, known as "solvent shock" or precipitation upon pH shift, is common. It occurs because the neutral pH of the cell culture medium deprotonates the compound, causing it to revert to its less soluble form. To mitigate this, you can:
-
Decrease the final concentration: Lowering the final concentration of the compound in the medium may keep it below its solubility limit at neutral pH.
-
Use a co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it stepwise into your aqueous medium.[2] Ensure the final DMSO concentration is low (typically <0.5%) to avoid cytotoxicity.
-
pH-buffered medium: If your experiment allows, slightly acidifying the final medium can help maintain solubility. However, the impact on your biological system must be carefully evaluated.
Troubleshooting Guide: Common Dissolution Issues
| Problem | Potential Cause | Recommended Solution |
| Compound remains a solid suspension even after adding acid. | Insufficient acid has been added to lower the pH adequately. | Use a pH meter to confirm the pH of the suspension. Add acid dropwise while stirring until the pH is ≤ 3.5 and the solid dissolves. |
| The solution is clear initially but becomes cloudy over time. | The compound may be slowly degrading, or the solution is supersaturated and precipitating. The buffer capacity may be insufficient to maintain the low pH. | Prepare fresh solutions before each experiment. Ensure your acidic buffer has sufficient buffering capacity for the concentration of the compound used. |
| I need to use a solvent other than water. | The compound's solubility in other solvents is unknown. | Benzimidazole derivatives are generally soluble in polar organic solvents like DMSO and ethanol.[2] For non-aqueous applications, these are good starting points. |
Experimental Protocol: pH Adjustment for Solubilization
This protocol provides a step-by-step method for dissolving this compound using pH adjustment.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
0.1 M Hydrochloric Acid (HCl)
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound.
-
Initial Suspension: Add the powder to a beaker or flask containing approximately 80% of the final desired volume of high-purity water. A suspension will form.
-
pH Adjustment:
-
Place the beaker on a stir plate and begin stirring.
-
Immerse the calibrated pH electrode into the suspension.
-
Slowly add 0.1 M HCl dropwise to the suspension.
-
Monitor the pH continuously. As the pH decreases, the solid will begin to dissolve.
-
Continue adding acid until all the solid has dissolved and the pH is stable at or below 3.5.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, transfer the solution to a volumetric flask. Rinse the original beaker with a small amount of water and add the rinsing to the volumetric flask. Bring the solution to the final desired volume with high-purity water.
-
Sterilization (if required): If the solution is for a sterile application, it can be filter-sterilized through a 0.22 µm filter.
Visualizing the Dissolution Process
Protonation and Solubilization Pathway
The following diagram illustrates the chemical principle behind the pH-dependent solubility of this compound.
Caption: Protonation states of this compound at different pH values.
Experimental Workflow for pH-Dependent Dissolution
This workflow diagram outlines the practical steps for dissolving the compound.
Sources
Technical Support Center: Solvent Selection for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Reactions
Welcome to the technical support center for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. We will explore the critical role of solvent selection in directing reaction outcomes, improving yields, and simplifying purification. Our approach moves beyond simple recommendations to explain the underlying chemical principles, empowering you to make informed decisions for your specific application.
Frequently Asked Questions (FAQs): Foundational Concepts
Q1: What are the key structural features of this compound that influence solvent selection?
A1: The reactivity and solubility of this compound are governed by three key features:
-
A Primary Aliphatic Amine (-CH₂-NH₂): This is a potent nucleophile and a primary site for reactions like acylation, alkylation, and reductive amination. Its basicity makes the molecule's overall solubility highly pH-dependent.
-
A Benzimidazole Core: This bicyclic aromatic system contains two nitrogen atoms. The pyrrolic-type N-H is weakly acidic and can be deprotonated with a strong base, while the pyridinic-type nitrogen is basic and can be protonated. This amphoteric nature influences its interaction with protic and aprotic solvents.
-
Hydrogen Bonding Capability: The presence of N-H bonds on both the primary amine and the imidazole ring allows the molecule to act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. This strongly influences its solubility in protic solvents.
Q2: What are the most common reaction types for this molecule, and how does solvent choice impact them?
A2: The most common transformations involve the primary amine. Solvent choice is paramount for controlling selectivity and preventing side reactions.
-
N-Acylation (Amide Formation): Reacting the primary amine with acyl chlorides or carboxylic acids. The solvent must be inert to the acylating agent.
-
N-Alkylation: Introducing alkyl groups onto the primary amine. The solvent plays a crucial role in modulating the nucleophilicity of the amine and the electrophilicity of the alkylating agent.
-
Reductive Amination: Forming a Schiff base with an aldehyde or ketone, followed by reduction. The solvent must be compatible with both the condensation and reduction steps.
The choice of solvent can dramatically affect reaction rates and even determine which nitrogen atom (on the amine or the imidazole ring) reacts.
Q3: How does solvent polarity affect reactions involving benzimidazole derivatives?
A3: Solvent polarity is a critical parameter. As a general principle, polar solvents are better at solvating polar starting materials and charged intermediates, which can stabilize transition states and accelerate reactions.[1] However, the distinction between polar protic and polar aprotic is often more important:
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds. While they are excellent for dissolving polar reagents, they can also solvate and deactivate strong nucleophiles (like the primary amine) through hydrogen bonding, potentially slowing down reactions like N-alkylation.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess dipole moments but lack acidic protons. They are excellent for Sₙ2 reactions because they solvate the counter-cation of the nucleophile but leave the anion "naked" and highly reactive.[3]
Studies on benzimidazole synthesis have shown that polar solvents like methanol and ethanol can be highly effective, leading to high yields.[1][4]
Solvent Selection Guide by Reaction Type
This section provides targeted advice for choosing solvents for the most common reactions involving this compound.
Scenario 1: N-Acylation (Amide Bond Formation)
-
Goal: To form an amide bond at the primary amine using an acyl chloride or activated carboxylic acid.
-
Recommended Solvents: Apolar aprotic solvents such as Dichloromethane (DCM) or Tetrahydrofuran (THF) .
-
Causality (The "Why"):
-
Inertness: These solvents will not react with the highly electrophilic acylating agent. Using a protic solvent like ethanol would lead to competitive ester formation.
-
Solubility: They provide good solubility for the amine starting material and many common acyl chlorides.
-
Work-up: Their low boiling points make them easy to remove under reduced pressure.
-
-
Expert Tip: A tertiary amine base (e.g., triethylamine or DIPEA) is typically added to scavenge the HCl generated when using an acyl chloride. DCM is an excellent solvent for such reactions. For peptide-like couplings with reagents like HATU or HOBt, Dimethylformamide (DMF) is often the solvent of choice.
Scenario 2: N-Alkylation (via Sₙ2 Reaction)
-
Goal: To introduce an alkyl group onto the primary amine using an alkyl halide.
-
Recommended Solvents: Polar aprotic solvents like Acetonitrile (ACN) or DMF .[5]
-
Causality (The "Why"):
-
Rate Enhancement: These solvents enhance the nucleophilicity of the amine compared to protic solvents, leading to faster reaction rates for Sₙ2 displacement.
-
Preventing Over-alkylation: While the primary amine is generally more nucleophilic than the imidazole nitrogens, using a strong base like sodium hydride (NaH) in DMF can lead to deprotonation of the imidazole N-H, opening a pathway for competing alkylation at that site.[6] For selective alkylation at the primary amine, conditions are typically run with a milder inorganic base like K₂CO₃ in ACN.
-
-
Expert Tip: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial in systems with limited solubility, often in conjunction with solvents like acetonitrile.[3]
Troubleshooting Guide: Common Solvent-Related Issues
Q: My reaction is sluggish and fails to go to completion. Could the solvent be the problem?
A: Yes, this is a classic issue. There are two primary solvent-related causes:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be limited by the diffusion of the small amount of dissolved material.
-
Solution: Switch to a more polar solvent. For instance, if your reaction is slow in THF, consider moving to ACN or DMF. Gentle warming can also help, provided your reagents are thermally stable. For many drug-like molecules, DMSO is an excellent solubilizing agent, though its high boiling point can complicate purification.[7]
-
-
Nucleophile Deactivation: If you are running an Sₙ2 reaction in a protic solvent (e.g., ethanol), the solvent's hydrogen bonds may be "caging" your amine nucleophile, reducing its reactivity.
-
Solution: Switch to a polar aprotic solvent like DMF or ACN to "unleash" the nucleophile.
-
Q: I'm seeing significant side product formation, specifically over-alkylation or reaction at the imidazole nitrogen. How can I improve selectivity?
A: This is a problem of chemoselectivity. The solvent system, including the base, is key to directing the reaction to the desired site.
-
Problem: You are attempting to mono-alkylate the primary amine but are getting di-alkylation and/or N-1 imidazole alkylation.
-
Analysis: This often happens under harsh conditions (strong base, high temperature). The solvent can influence the base's strength and the relative nucleophilicity of the different nitrogen atoms.
-
Solution:
-
Change the Solvent/Base System: Instead of a strong base like NaH in DMF, try a weaker, heterogeneous base like K₂CO₃ in acetonitrile. ACN is less effective at solvating the potassium ion, which can temper the reactivity of the system and improve selectivity for the more nucleophilic primary amine.
-
Use a Protic Solvent: In some cases, a protic solvent like ethanol can selectively solvate the primary amine, making the imidazole nitrogen comparatively more reactive if that is the desired outcome. The choice depends entirely on the target product.
-
Q: My starting material is a salt (e.g., hydrochloride), and it won't dissolve in my chosen organic solvent. What should I do?
A: This is expected. Amine salts have very low solubility in apolar solvents like DCM or THF.
-
Solution 1 (Pre-reaction Neutralization): Before starting the reaction, perform a liquid-liquid extraction. Dissolve the amine salt in water, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 to generate the free base, and then extract the free base into an organic solvent like ethyl acetate or DCM. Dry the organic layer and use it directly.
-
Solution 2 (In-situ Neutralization): Add at least two equivalents of a tertiary amine base (e.g., triethylamine) to your reaction mixture. The first equivalent will neutralize the HCl salt, and the second will act as the base for the reaction itself. This allows you to use the salt directly in an anhydrous solvent.
Data & Protocols
Table 1: Properties of Common Solvents for Benzimidazole Chemistry
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Applications & Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Apolar Aprotic | Acylations. Inert, dissolves organics, easy to remove. |
| Acetonitrile (ACN) | CH₃CN | 81.6 | 37.5 | Polar Aprotic | N-Alkylations.[3] Enhances nucleophilicity for Sₙ2. |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 38.3 | Polar Aprotic | N-Alkylations, Peptide Couplings. High polarity, good for Sₙ2. |
| Ethanol (EtOH) | C₂H₅OH | 78.4 | 24.5 | Polar Protic | Recrystallization, some syntheses.[4] Good H-bonding solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.6 | Apolar Aprotic | Acylations, general purpose. Less polar than DCM. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic | Difficult dissolutions, stock solutions.[7] Excellent solvent, but hard to remove. |
Diagram 1: Decision Workflow for Solvent Selection
Caption: A decision-making flowchart for initial solvent selection.
Protocol 1: N-Acylation of this compound
This protocol details a representative acylation using benzoyl chloride in dichloromethane (DCM).
Materials:
-
This compound (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed. A typical eluent system for TLC is DCM:Methanol (95:5).[8]
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-(2-(1H-benzo[d]imidazol-2-yl)ethyl)benzamide.[9]
References
-
ACS Omega. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Publications. [Link]
-
National Institutes of Health (NIH). (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. [Link]
-
International Journal of Advanced Research. (2019). Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. [Link]
-
ResearchGate. (2003). Effect of solvent polarity on absorption and emission properties of synthesized compounds. [Link]
-
Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals who are working with this important benzimidazole derivative. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve the highest purity for your compound.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[1] 2. Excessive Solvent Use: Using more than the minimum amount of hot solvent required for dissolution will result in significant loss of product in the mother liquor.[1] 3. Premature Crystallization: Crystals forming too quickly during cooling can trap impurities.[1] | 1. Solvent System Optimization: Test a range of solvents and solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[2] Consider anti-solvent addition. 2. Minimize Solvent: Use the minimum amount of hot solvent to fully dissolve the crude product. 3. Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If crystals crash out, gently reheat to redissolve and cool again more slowly.[1] |
| Persistent Impurity Peak in HPLC/LC-MS Close to the Main Product Peak | 1. Isomeric Byproduct: Alkylation at the other nitrogen of the imidazole ring can lead to an isomeric byproduct with similar polarity.[3] 2. Dimer/Trimer Formation: Benzimidazole derivatives can form dimers or higher oligomers, which may have similar chromatographic behavior. 3. Incomplete Cyclization: The intermediate from the condensation reaction may persist. | 1. High-Resolution Chromatography: Use a high-performance flash chromatography system with a high-surface-area silica gel. A shallow gradient elution can improve separation.[4] 2. pH Adjustment: Adjusting the pH of the mobile phase during chromatography can alter the retention times of ionizable compounds and improve separation. 3. Derivatization: Consider a temporary derivatization of the amine to alter its polarity, followed by purification and deprotection. |
| Oily Product Instead of Crystalline Solid | 1. Residual Solvent: Trapped solvent can prevent crystallization. 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation. 3. Hygroscopic Nature: The compound may be absorbing moisture from the air. | 1. High-Vacuum Drying: Dry the product under high vacuum, possibly with gentle heating, to remove residual solvents. 2. Trituration: Stir the oil with a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) to induce crystallization and wash away soluble impurities. 3. Salt Formation: Convert the amine to a salt (e.g., hydrochloride salt) which is often more crystalline and easier to handle.[3] |
| Product Degradation During Column Chromatography | 1. Acidic Silica Gel: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds.[5] 2. Prolonged Exposure: Long residence time on the column can lead to decomposition.[5] | 1. Deactivated Silica: Use deactivated (neutral) silica gel or alumina. You can also add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[5] 2. Flash Chromatography: Employ flash chromatography with optimized flow rates to minimize the time the compound spends on the stationary phase. |
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common byproducts in the synthesis of this compound and how do they form?
The synthesis of this compound, often via the Phillips-Ladenburg synthesis, involves the condensation of an o-phenylenediamine with a derivative of β-alanine.[6][7] Common byproducts include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual o-phenylenediamine or the β-alanine derivative.
-
Incomplete Cyclization Products: The intermediate N-acylated o-phenylenediamine may not fully cyclize to the benzimidazole ring.
-
Dimers and Oligomers: Self-reaction of the product or intermediates can lead to the formation of dimers and higher molecular weight species.
-
Oxidation Products: o-Phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[8]
FAQ 2: What is the best solvent system for recrystallizing this compound?
The ideal solvent system will depend on the specific impurities present. However, good starting points for screening are:
-
Single Solvents: Ethanol, methanol, acetonitrile, or water.
-
Solvent/Anti-Solvent Systems:
The goal is to find a system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2]
FAQ 3: How can I effectively remove dimer and trimer impurities?
These higher molecular weight impurities can be challenging to remove due to their structural similarity to the desired product.
-
Size Exclusion Chromatography (SEC): If the size difference is significant, SEC can be an effective technique.
-
Preparative HPLC: High-resolution preparative HPLC is often the most effective method for separating closely related compounds.
-
Recrystallization: Careful optimization of the recrystallization solvent and cooling rate may allow for selective crystallization of the monomer.
FAQ 4: What are the ideal conditions for silica gel column chromatography of this compound?
Due to the polar nature of the amine and the benzimidazole moiety, specific conditions are recommended:
-
Stationary Phase: Standard silica gel can be used, but if degradation is observed, consider neutral alumina or deactivated silica.
-
Mobile Phase: A common eluent system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[4][10]
-
Additive: To prevent peak tailing and improve resolution, it is highly recommended to add a small amount of a base to the mobile phase, such as 0.1-1% triethylamine or ammonium hydroxide.
FAQ 5: Are there alternative purification methods to chromatography and recrystallization?
Yes, other methods to consider include:
-
Acid-Base Extraction: The basic amine can be extracted into an acidic aqueous phase, leaving non-basic impurities in the organic layer. The product is then recovered by basifying the aqueous phase and extracting with an organic solvent.
-
Sublimation: For thermally stable compounds, sublimation under high vacuum can be a powerful purification technique for removing non-volatile impurities.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for the purification of polar compounds that are not well-retained in reversed-phase chromatography.[11][12][13][14] It uses a polar stationary phase with a mobile phase of high organic content and a small amount of aqueous solvent.[11][12]
Part 3: Experimental Protocols
Protocol 1: Optimized Recrystallization Protocol
-
Solvent Selection: In a small test tube, add ~20 mg of the crude product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves readily, the solvent is likely too good. If it is insoluble, heat the mixture. A good solvent will dissolve the solid upon heating.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: High-Resolution Flash Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A good system will give the product an Rf value of ~0.3. A common mobile phase is a gradient of 0-10% methanol in dichloromethane with 0.5% triethylamine.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under pressure, ensuring a level and stable bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Apply the sample to the top of the column.
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., increasing the percentage of methanol).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Part 4: Visualizations
Caption: Common Byproduct Formation Pathways.
Caption: Troubleshooting Workflow for Purification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification [chem.rochester.edu]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 7. adichemistry.com [adichemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 10. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. labex.hu [labex.hu]
Technical Support Center: Optimizing Buffer Conditions for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Binding Assays
Welcome to the technical support center for optimizing binding assays involving 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. Here, we will explore the critical aspects of buffer optimization to ensure robust, reproducible, and meaningful data for your binding studies.
Introduction: The Critical Role of Buffer Composition
The interaction between a ligand and its target protein is exquisitely sensitive to the surrounding chemical environment. The buffer system you choose is not merely a solvent; it is an active participant in the binding event. An optimized buffer maintains the structural integrity and activity of both the protein and the small molecule, minimizes non-specific interactions, and ultimately enhances the signal-to-noise ratio of your assay. Conversely, a suboptimal buffer can lead to a cascade of issues, from protein aggregation and ligand insolubility to misleading binding affinities.
This guide will provide a systematic approach to buffer optimization for binding assays with this compound, focusing on troubleshooting common problems and understanding the underlying principles.
Frequently Asked Questions (FAQs)
Q1: What is the best starting buffer for my binding assay?
A1: A good starting point is a buffer that mimics physiological conditions, such as Phosphate-Buffered Saline (PBS) or a Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[1] It's crucial to then systematically screen different buffer components to find the optimal conditions for your specific protein-ligand system.
Q2: How does pH affect the binding of this compound to its target?
A2: The pH of the buffer can significantly impact binding by altering the protonation states of both your target protein's amino acid residues and the this compound molecule.[2][3][4] Changes in charge distribution can affect electrostatic interactions crucial for binding and can also influence the conformation of the protein's binding pocket.[2] It is essential to screen a range of pH values to find the optimum for your specific interaction.[1][5]
Q3: Why is ionic strength important, and what concentration of salt should I use?
A3: Ionic strength, primarily determined by the salt concentration in your buffer, influences electrostatic interactions. High salt concentrations can mask non-specific electrostatic interactions, thereby reducing background signal.[6] However, excessively high ionic strength can also disrupt specific binding interactions.[7][8] A common starting point is 150 mM NaCl, but it is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM) to determine the optimal balance for your assay.[1]
Q4: Should I include additives like detergents or glycerol in my buffer?
A4: Additives can be crucial for a successful binding assay. Non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations (typically 0.005% to 0.05%) are often used to prevent non-specific binding to surfaces and reduce aggregation of both the protein and the ligand.[1][9][10] Glycerol (5-20%) can be included to stabilize proteins and prevent aggregation.[10][11][12] However, be mindful that high concentrations of additives can sometimes interfere with binding, so their inclusion and concentration should be empirically determined.[7]
Troubleshooting Guide
This section addresses common issues encountered during binding assays and provides a systematic approach to troubleshooting through buffer optimization.
Issue 1: High Background Signal or Non-Specific Binding
High background noise can obscure the specific binding signal, leading to a poor signal-to-noise ratio and inaccurate affinity measurements.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Non-specific binding of this compound or the target protein to the assay surface. | Increase the concentration of a blocking agent (e.g., Bovine Serum Albumin - BSA) in your buffer.[1][9] | BSA coats the surfaces of your assay plate or sensor chip, preventing your molecules of interest from binding non-specifically.[13] |
| Add a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20).[1] | Detergents help to solubilize proteins and block hydrophobic surfaces, reducing non-specific interactions.[10] | |
| Electrostatic interactions between charged molecules and the assay surface. | Optimize the salt concentration. Try a range from 50 mM to 250 mM NaCl.[1] | Increased ionic strength can shield electrostatic charges, thereby reducing non-specific binding.[6] |
| Adjust the buffer pH. If your protein has a high pI, a higher pH buffer may reduce non-specific binding to a negatively charged surface.[14] | Modifying the pH can alter the net charge of your protein and the surface, potentially reducing unwanted interactions.[14] |
Issue 2: Low Specific Binding Signal
A weak or absent specific binding signal can be due to a variety of factors related to the buffer environment.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Suboptimal pH affecting protein conformation or ligand charge. | Screen a range of pH values (e.g., 6.0 to 8.5 in 0.5 unit increments) to find the optimal pH for binding.[1][5] | The binding affinity of a ligand to its target is often highly dependent on pH.[2][4] |
| Incorrect ionic strength hindering the binding interaction. | Test different salt concentrations. Some interactions are strengthened at lower ionic strengths, while others require higher salt to reduce non-specific interactions and reveal the specific signal. | The dependence of binding affinity on ionic strength can provide insights into the nature of the interaction (e.g., electrostatic vs. hydrophobic).[6][7] |
| Degradation or aggregation of the target protein or this compound. | Ensure the quality and stability of your protein and ligand.[15] | Aggregated or degraded molecules will not bind correctly and can contribute to background noise. |
| Include a stabilizing agent like glycerol (5-10%) in your buffer.[10][12] | Glycerol can help to maintain the native conformation of the protein and prevent aggregation.[12] |
Issue 3: Poor Reproducibility
Inconsistent results from one experiment to the next are often a sign of variability in assay conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Inconsistent buffer preparation. | Prepare a large batch of the optimized buffer to use across all experiments.[16] Ensure accurate pH measurement and component concentrations. | Even small variations in buffer composition can lead to significant differences in binding. |
| Variability in assay temperature. | Maintain a consistent temperature throughout the assay.[16] Use a temperature-controlled plate reader or instrument. | Binding kinetics and affinity are temperature-dependent. |
| Pipetting errors or inconsistent incubation times. | Ensure standardized and careful execution of the experimental protocol.[16] | Precise and consistent execution is fundamental for reproducible results. |
Experimental Protocols
Protocol 1: Systematic Buffer Optimization Workflow
This protocol outlines a step-by-step approach to systematically optimize your buffer conditions.
-
Establish a Baseline:
-
Start with a standard buffer such as PBS (pH 7.4) or 50 mM HEPES, 150 mM NaCl, pH 7.4.[17]
-
Include 0.005% Tween-20 to minimize non-specific binding.
-
Perform your binding assay with these initial conditions to establish a baseline signal-to-noise ratio.
-
-
pH Screening:
-
Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 8.5) while keeping all other components constant.[1]
-
Use appropriate buffering agents for the desired pH ranges (e.g., MES for acidic pH, HEPES for neutral pH, and Tris for alkaline pH).[1]
-
Measure the binding at each pH and identify the optimal pH that provides the highest signal-to-noise ratio.
-
-
Salt Screening:
-
Using the optimal pH determined in the previous step, prepare buffers with varying NaCl concentrations (e.g., 50, 100, 150, 250, 500 mM).
-
Evaluate the binding at each salt concentration to determine the optimal ionic strength.
-
-
Additive Screening:
-
Test the effect of adding a non-ionic detergent (e.g., Tween-20, Triton X-100) at different concentrations (e.g., 0.01%, 0.05%).
-
Evaluate the inclusion of a stabilizing agent like glycerol (e.g., 5%, 10%, 20%).
-
Assess the impact on both specific and non-specific binding to find the concentration that best reduces background without disrupting the specific interaction.
-
-
Data Analysis and Final Buffer Selection:
-
For each condition, calculate the signal-to-noise ratio.
-
Select the buffer composition that provides the highest signal-to-noise ratio and good reproducibility.
-
Validate the final optimized buffer in your specific assay format.
-
Visualizing the Workflow
Caption: Systematic workflow for buffer optimization.
Data Presentation: Buffer Component Screening
Use the following table to systematically record and compare your results during the buffer optimization experiments.
| Condition | pH | [NaCl] (mM) | Additive(s) | Signal | Background | Signal-to-Noise Ratio | Notes |
| Baseline | 7.4 | 150 | None | ||||
| pH Screen 1 | 6.0 | 150 | None | ||||
| pH Screen 2 | 6.5 | 150 | None | ||||
| ... | ... | ... | ... | ||||
| Salt Screen 1 | Optimal | 50 | None | ||||
| ... | Optimal | ... | ... | ||||
| Additive 1 | Optimal | Optimal | 0.01% Tween-20 | ||||
| ... | Optimal | Optimal | ... | ||||
| Final Buffer | Optimal | Optimal | Optimal |
Concluding Remarks
The optimization of buffer conditions is an indispensable step in developing a robust and reliable binding assay for this compound. By systematically evaluating the effects of pH, ionic strength, and additives, you can significantly improve the quality of your data and gain deeper insights into the molecular interactions you are studying. Always remember that the ideal buffer is system-dependent, and empirical determination is key to success.
References
- Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024).
- Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC - NIH. (n.d.).
- How does pH affect the binding of a ligand/drug to a receptor? - Quora. (2014).
- Surface Plasmon Resonance Troubleshooting - SPR Assay Advice - Bitesize Bio. (2025).
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. (n.d.).
- Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. (n.d.).
- Technical Support Center: Optimization of Buffer Conditions for ZH8651 Binding - Benchchem. (n.d.).
- Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - NIH. (n.d.).
- Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.).
- Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences. (2025).
- FLUORESCENCE POLARIZATION ASSAYS - BPS Bioscience. (n.d.).
- Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019).
- Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments - Nicoya. (n.d.).
- pH Effect on Ligand Binding to an Enzyme Active Site - bioRxiv. (2022).
- pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations - PubMed. (2022).
- Western Blot Troubleshooting: Non-specific bands - Azure Biosystems. (2021).
- The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - NIH. (n.d.).
- A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors | Journal of the American Chemical Society. (n.d.).
- pH and ligand binding modulate the strength of protein-protein interactions in the Ca(2+)-ATPase from sarcoplasmic reticulum membranes - PubMed. (1999).
- Role of additives in cell lysis - G-Biosciences. (2018).
- A case for glycerol as an acceptable additive for single particle cryoEM samples - bioRxiv. (2021).
Sources
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. biorxiv.org [biorxiv.org]
- 4. pH Regulates Ligand Binding to an Enzyme Active Site by Modulating Intermediate Populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Ionic Strength and Specific Anions on Substrate Binding and Hydrolytic Activities of Na,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH and ligand binding modulate the strength of protein-protein interactions in the Ca(2+)-ATPase from sarcoplasmic reticulum membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. biorxiv.org [biorxiv.org]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 16. swordbio.com [swordbio.com]
- 17. pubs.acs.org [pubs.acs.org]
use of blocking agents to reduce background in 2-(1H-Benzo[d]imidazol-2-yl)ethanamine assays
A Guide to Reducing Background Signal with Effective Blocking Strategies
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-(1H-Benzo[d]imidazol-2-yl)ethanamine and related benzimidazole compounds. The inherent fluorescence of the benzimidazole core makes it a valuable scaffold in drug discovery, often utilized in various binding and functional assays.[1][2] However, this property, combined with the non-specific binding of assay components, can lead to high background noise, masking true signals and compromising data integrity.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you effectively minimize background and enhance the signal-to-noise ratio in your experiments.
Part 1: The Root of the Problem: Understanding High Background
High background is a common issue in many assay formats, including ELISA, Western blot, and fluorescence-based plate reader assays.[3] Before selecting a solution, it is critical to understand the primary causes.
Q1: What is non-specific binding and why does it cause high background?
Non-specific binding (NSB) refers to the adhesion of assay components, such as antibodies or detection reagents, to unintended surfaces or molecules within the assay system.[4][5] In plate-based assays, the plastic surfaces of microtiter plates have a high capacity to bind proteins and other molecules hydrophobically.[6] If these sites are not properly neutralized, detection reagents can bind directly to the plastic, generating a false positive signal that contributes to high background.[7]
This phenomenon is illustrated below:
Caption: Non-specific binding leading to high background.
Q2: How does a blocking agent solve this problem?
A blocking agent is a solution, typically protein-based, that is used to saturate all unoccupied binding sites on the surface of the microplate or membrane.[8][9] By occupying these "sticky" spots, the blocking buffer prevents the subsequent non-specific adhesion of detection reagents. This ensures that the signal you detect comes only from the specific interaction with your target molecule, thereby increasing the signal-to-noise ratio.[10][11]
The mechanism is visualized here:
Caption: Blocking agents prevent NSB for a clean signal.
Q3: Besides non-specific binding, what else can cause high background in my fluorescence assay?
While NSB is a major culprit, other factors can contribute to unwanted background signals, especially in fluorescence-based assays:
-
Autofluorescence: Biological samples, cells, or tissues can have endogenous molecules (e.g., NADH, flavins) that fluoresce naturally.[12][13] It's crucial to run an "unstained" or "sample only" control to measure this inherent background.
-
Reagent and Media Fluorescence: Some components in your cell culture media (e.g., phenol red, riboflavin) or buffers can be fluorescent.[14] For maximum sensitivity, consider imaging in an optically clear, buffer-based solution or a specially formulated low-fluorescence medium.
-
Consumables: Standard plastic-bottom cell culture plates can exhibit high autofluorescence. Switching to glass-bottom plates or black-walled microplates specifically designed for fluorescence can significantly reduce background noise.[14][15]
Part 2: Troubleshooting Guide: Selecting and Optimizing Your Blocking Strategy
Choosing the right blocking agent and optimizing its use is an empirical process. What works for one assay may not be ideal for another. This section provides direct answers to common troubleshooting questions.
Q4: I'm seeing high background. Which blocking agent should I start with?
For most applications, the two most common and effective starting points are Bovine Serum Albumin (BSA) and Non-Fat Dry Milk (NFDM) .[6]
-
BSA is a single, purified protein that provides consistent performance and is compatible with most assay systems.[16] It is the preferred choice when working with phospho-specific antibodies.[8]
-
NFDM is an inexpensive and highly effective blocker due to its complex mixture of proteins, with casein being a primary component.[17][18] It is excellent for general-purpose blocking.
However, the choice is not always interchangeable. The table below outlines the key differences to guide your selection.
| Blocking Agent | Typical Concentration | Pros | Cons | Best For |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | - Single purified protein, high consistency- Low cross-reactivity in many systems[16]- Compatible with most antibody detection systems | - More expensive than milk- Can have batch-to-batch variability[19]- May be contaminated with bovine IgG, causing issues with certain secondary antibodies[20] | - Phosphoprotein detection- Assays requiring high purity and consistency- Biotin/avidin systems |
| Non-Fat Dry Milk (NFDM) | 3-5% (w/v) | - Inexpensive and readily available[21]- Complex protein mixture provides very effective blocking[17] | - Contains phosphoprotein (casein), which interferes with anti-phospho antibodies[8]- Contains biotin, interfering with avidin/biotin systems[8]- Can mask some antigens | - General Western blotting and ELISA- When cost is a primary concern- Assays with non-phosphorylated targets |
| Normal Serum | 5-10% (v/v) | - Highly effective due to protein diversity- Good for reducing background from Fc receptor binding | - Can cross-react with secondary antibodies[22]- Expensive | - Immunohistochemistry (IHC)- Assays with high background from secondary antibody binding |
| Commercial Blockers | Varies | - Optimized formulations for high performance[23]- High consistency and stability[24]- Often protein-free options are available | - Significantly more expensive | - High-sensitivity assays- Commercial diagnostic kit development- When standard blockers fail |
Q5: I used 5% BSA, but my background is still high. What should I do next?
This is a common scenario. Here is a logical workflow to troubleshoot the issue:
Sources
- 1. researchgate.net [researchgate.net]
- 2. ajol.info [ajol.info]
- 3. Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 5. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. Western Blot Blocking 101: How to Pick the Best Solution for Your Experiment [atlasantibodies.com]
- 7. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 8. goldbio.com [goldbio.com]
- 9. biocompare.com [biocompare.com]
- 10. Surmodics - ELISA Blocking Reagents [shop.surmodics.com]
- 11. Blocking Buffers | Rockland [rockland.com]
- 12. biotium.com [biotium.com]
- 13. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 14. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Use of nonfat dry milk to block nonspecific nuclear and membrane staining by avidin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Non-fat dry milk: Significance and symbolism [wisdomlib.org]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 21. biossusa.com [biossusa.com]
- 22. info.gbiosciences.com [info.gbiosciences.com]
- 23. Protein Method Blocking Buffers | Thermo Fisher Scientific [thermofisher.com]
- 24. antibodiesinc.com [antibodiesinc.com]
Validation & Comparative
A Comparative Guide to the In-Vitro Validation of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Activity in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. We move beyond simple protocol recitation to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to characterization.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a vast range of biological activities, including anticancer and kinase inhibition properties.[1][2] The specific compound, this compound, features an ethylamine side chain attached to the heterocyclic core. This arrangement bears a structural resemblance to endogenous biogenic amines, such as histamine, suggesting a potential interaction with G-Protein Coupled Receptors (GPCRs).
This guide will therefore proceed under the hypothesis that this compound is a potential histamine receptor agonist. We will outline a systematic, multi-assay workflow to confirm this activity, determine its potency and selectivity, and validate its mechanism of action.
Part 1: Initial Target Identification via Broad GPCR Profiling
Expertise & Experience: When characterizing a novel compound with an unknown mechanism, a broad initial screen is the most efficient starting point. It mitigates the risk of bias towards a single, hypothesized target and can reveal unexpected off-target activities early in the discovery process. We will begin by screening our test compound against a panel of histamine receptors to identify a primary "hit."
Trustworthiness: The validity of this initial screen is established by running the endogenous ligand, histamine, as a positive control to confirm that the assay systems for each receptor are responsive.
Experimental Workflow: GPCR Panel Screening
The initial screen will utilize commercially available cell lines, each engineered to express a specific human histamine receptor subtype (H1R, H2R, H3R, H4R). The readout will be a generic GPCR activation event, such as β-arrestin recruitment, which is a nearly universal phenomenon for most GPCRs.[3]
Caption: High-level workflow for initial target identification.
Hypothetical Data Summary: Initial Screen
The following table presents hypothetical results from a primary screen, indicating that this compound shows preferential activity at the Histamine H2 Receptor (H2R).
| Compound | H1R (% Activation) | H2R (% Activation) | H3R (% Activation) | H4R (% Activation) |
| Test Compound (10 µM) | 5.2% | 89.5% | 8.1% | 3.5% |
| Histamine (10 µM) | 98.1% | 99.2% | 97.5% | 95.8% |
Interpretation: The data strongly suggests that the Histamine H2 Receptor is a primary target. The subsequent sections will focus on validating this interaction and quantifying its potency.
Part 2: Target Validation via Second Messenger Quantification
Expertise & Experience: Having identified H2R as the primary target, we must validate this using an assay that measures the canonical signaling pathway of that specific receptor. The H2R is a Gs-coupled GPCR, meaning its activation stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[4] Measuring cAMP accumulation is therefore a direct and robust method to quantify H2R agonism.[3][5][6]
Signaling Pathway: H2 Receptor (Gs-Coupled)
Caption: Canonical signaling pathway of the Gs-coupled Histamine H2 Receptor.
Detailed Protocol: Homogeneous Time-Resolved FRET (HTRF) cAMP Assay
This protocol is adapted for a 384-well plate format and utilizes a competitive immunoassay principle with FRET-based detection.
Materials:
-
HEK293 cells stably expressing human H2R.
-
Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Phosphodiesterase Inhibitor: IBMX (100 µM final concentration).
-
Test Compound: this compound.
-
Reference Agonist: Amthamine.[7]
-
Reference Antagonist: Cimetidine.
-
cAMP HTRF Assay Kit (containing cAMP-d2 acceptor and anti-cAMP-cryptate donor).
Procedure:
-
Cell Preparation: Culture H2R-HEK293 cells to ~80% confluency. Harvest cells using non-enzymatic dissociation buffer and resuspend in Assay Buffer to a density of 0.5 x 10^6 cells/mL.
-
Compound Plating: Prepare serial dilutions of the test compound, Amthamine, and Cimetidine in Assay Buffer. For antagonist mode, prepare Cimetidine dilutions and a fixed EC80 concentration of Amthamine.
-
Cell Stimulation: Add 5 µL of cell suspension to each well of a 384-well plate. Add 5 µL of the appropriate compound dilution (or buffer for control). For antagonist testing, add the antagonist first, incubate for 15 minutes, then add the agonist.
-
Incubation: Incubate the plate at room temperature for 30 minutes. The inclusion of IBMX is critical to prevent the degradation of newly synthesized cAMP.
-
Detection: Add 5 µL of cAMP-d2 solution followed by 5 µL of anti-cAMP-cryptate solution to all wells.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
Data Analysis: Plot the cAMP concentration against the log of agonist concentration and fit a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).
Comparative Performance Data: H2R cAMP Assay
| Compound | Assay Mode | EC50 / IC50 (nM) | Emax (% of Histamine) |
| Test Compound | Agonist | 125 nM | 95% |
| Amthamine (Ref. Agonist) | Agonist | 85 nM | 100% |
| Cimetidine (Ref. Antagonist) | Antagonist | 350 nM (IC50) | N/A |
Interpretation: The test compound demonstrates potent, full agonist activity at the H2R, comparable to the known selective agonist Amthamine. This result strongly validates the initial screening hit.
Part 3: Orthogonal Validation & Selectivity Profiling
Expertise & Experience: Relying on a single signaling pathway can sometimes be misleading due to assay artifacts or cell-line-specific phenomena. Orthogonal assays, which measure different cellular events following receptor activation, are essential for building a conclusive data package. We will assess Gq-coupling via a calcium flux assay (to confirm selectivity against H1R) and G-protein independent signaling via a β-arrestin recruitment assay.
Assay 1: Calcium Flux Assay for H1R Selectivity
Rationale: The Histamine H1 receptor is Gq-coupled, and its activation leads to an increase in intracellular calcium.[4] By testing our compound in an H1R-expressing cell line, we can confirm that its activity is selective for H2R and does not "spill over" to H1R, a common liability.
Protocol Summary:
-
Cell Line: Use HEK293 cells stably expressing human H1R.
-
Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Measurement: Use an instrument like a FLIPR (Fluorometric Imaging Plate Reader) to measure fluorescence intensity before and after compound addition.
-
Controls: Use Histamine as a positive control and an H1R-selective antagonist as a negative control.
Assay 2: β-Arrestin Recruitment Assay
Rationale: Upon activation, most GPCRs are phosphorylated by GRKs, leading to the recruitment of β-arrestin proteins, which mediates receptor desensitization and downstream signaling.[8] This event is independent of G-protein coupling and serves as an excellent orthogonal validation of receptor engagement.
Protocol Summary:
-
Cell Line: Use a U2OS cell line engineered for a β-arrestin recruitment assay (e.g., Tango™ assay technology).[3][9] These cells co-express the H2R fused to a transcription factor and a β-arrestin-protease fusion protein.
-
Principle: Agonist binding recruits the β-arrestin-protease, which cleaves the transcription factor from the receptor, allowing it to enter the nucleus and activate a reporter gene (e.g., luciferase).
-
Procedure: Treat cells with the compound for several hours, then add the substrate for the reporter enzyme and measure the signal (e.g., luminescence).
-
Controls: Use Amthamine (agonist) and Cimetidine (antagonist) as controls.
Comparative Data Summary: Orthogonal Assays
| Compound (1 µM) | Assay | Target | Result (Fold Change over Baseline) | Interpretation |
| Test Compound | Calcium Flux | H1R | 1.1 | No significant H1R activity |
| Histamine | Calcium Flux | H1R | 8.5 | Validated H1R positive control |
| Test Compound | β-Arrestin | H2R | 12.4 | Confirmed H2R engagement |
| Amthamine | β-Arrestin | H2R | 14.1 | Validated H2R positive control |
-
The compound is highly selective for the H2R over the H1R.
-
The compound's ability to engage the H2R is confirmed through the G-protein independent β-arrestin recruitment pathway, adding high confidence to the initial findings.
Final Summary
This guide has outlined a rigorous, multi-step workflow for the validation of this compound activity in cell-based assays. By progressing from a broad panel screen to target-specific second messenger assays and finally to orthogonal validation methods, we have constructed a compelling case for this compound as a potent and selective Histamine H2 Receptor agonist. This systematic approach, grounded in explaining the causality behind each experimental choice and incorporating appropriate controls, ensures the generation of trustworthy and high-integrity data suitable for advancing a drug discovery program.
References
-
Title: Evaluating functional ligand-GPCR interactions in cell-based assays - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors Source: MDPI URL: [Link]
-
Title: Cell-based Assays for GPCR Activity Source: Biocompare URL: [Link]
-
Title: GPCRs: Cell based label-free assays in GPCR drug discovery Source: European Pharmaceutical Review URL: [Link]
-
Title: The use of an in vitro binding assay to predict histamine H2-antagonist activity Source: PubMed URL: [Link]
-
Title: Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles Source: PubMed URL: [Link]
-
Title: Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways Source: MDPI URL: [Link]
-
Title: Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service Source: Creative Biolabs URL: [Link]
-
Title: Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives Source: SciSpace URL: [Link]
-
Title: Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors Source: MDPI URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 3. biocompare.com [biocompare.com]
- 4. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Efficacy Analysis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Derivatives
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole core, a bicyclic heterocycle formed from the fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this versatile core have been successfully developed into drugs for various therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][3][4] The 2-(1H-Benzo[d]imidazol-2-yl)ethanamine moiety, in particular, serves as a key pharmacophore. The ethanamine side chain at the 2-position provides a flexible linker and a basic nitrogen center, which are crucial for molecular interactions and can be readily modified to modulate physicochemical properties and biological activity. This guide provides a comparative analysis of the efficacy of various derivatives of this core structure, focusing on their anticancer and antimicrobial potential, supported by experimental data and detailed methodologies for researchers in drug discovery.
Comparative Anticancer Efficacy
Derivatives of the benzimidazole scaffold are widely investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of key enzymes like topoisomerases and protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[3][5] The efficacy of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Structure-Activity Relationship and In Vitro Performance
The substitution pattern on the benzimidazole ring and the terminal amine significantly influences cytotoxic activity. Modifications are strategically made to enhance properties like lipophilicity, which can improve cell membrane permeability, or to introduce functional groups that can form specific interactions with a biological target.
The following table collates representative data for various benzimidazole derivatives to illustrate the impact of structural modifications on anticancer efficacy.
Table 1: Comparative In Vitro Anticancer Activity of Representative Benzimidazole Derivatives
| Compound Class | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole-Triazole Hybrid | Compound 32 | HCT-116 (Colon) | 3.87 | [5] |
| HepG2 (Liver) | 4.21 | [5] | ||
| MCF-7 (Breast) | 5.11 | [5] | ||
| Benzimidazole-Sulfonamide | Compound 10 | MGC-803 (Gastric) | 1.02 | [5] |
| PC-3 (Prostate) | 2.51 | [5] | ||
| MCF-7 (Breast) | 5.40 | [5] | ||
| Benzo[d]imidazo[2,1-b]thiazole | Compound 6i | MCF-7 (Breast) | 81% inhibition | [6] |
| Compound 6j | MCF-7 (Breast) | 73% inhibition | [6] | |
| Bis-Benzimidazole (BBZ) | Compound 12b | NCI-60 Panel | Potent GI50 | [3] |
Note: Data is collated from different studies and direct comparison should be made with caution due to variations in experimental conditions. GI50 refers to 50% growth inhibition.
Comparative Antimicrobial Efficacy
Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents, combating a range of pathogenic bacteria and fungi.[1][7] Their mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The minimum inhibitory concentration (MIC) is the standard metric used to quantify their efficacy.
Structure-Activity Relationship and In Vitro Performance
For antimicrobial activity, substitutions on the benzimidazole ring, particularly with halogens, have been shown to be beneficial.[1] A study screening a library of 53 benzimidazole derivatives found that compounds with 5-halo substituents exhibited broad-spectrum antimicrobial activity.[1] Specifically, some (S)-2-ethanaminebenzimidazole derivatives showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values comparable to the standard drug ciprofloxacin.[1]
Another study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share a similar 2-substituted structure, found high activity against S. aureus and C. albicans.[8] This suggests that bulky aromatic substituents at the 2-position can be highly effective.
Table 2: Comparative In Vitro Antimicrobial Activity of Representative Benzimidazole Derivatives
| Compound Class | Derivative/Modification | Microbial Strain | MIC (µg/mL) | Reference |
| (S)-2-Ethanaminebenzimidazole | 5-Halo substituted | MRSA | Comparable to Ciprofloxacin | [1] |
| 2-(Indol-3-yl)-benzimidazole | Compound 3ao | S. aureus ATCC 43300 (MRSA) | < 1 | [8] |
| Compound 3aq | S. aureus ATCC 43300 (MRSA) | < 1 | [8] | |
| Compound 3ag | C. albicans ATCC 10231 | 3.9 | [8] | |
| 2-(Furan-2-yl)-benzimidazole | Compound 7b | Various Bacteria & Fungi | Highest Activity in Series | [9] |
| Compound 7l | Various Bacteria & Fungi | Highest Activity in Series | [9] |
Key Experimental Methodologies
To ensure the reproducibility and validity of efficacy data, standardized protocols must be employed. Below is a detailed methodology for the MTT assay, a common colorimetric assay for assessing the cytotoxic effects of chemical compounds on cultured cells.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the IC50 value of a test compound against a specific cancer cell line.
1. Rationale and Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can cleave the tetrazolium ring of the yellow MTT reagent to form a dark purple formazan product. This product is largely impermeable to cell membranes and accumulates within healthy cells. The amount of formazan produced is directly proportional to the number of viable cells. Spectrophotometric quantification of the formazan after solubilization provides a measure of cell viability.
2. Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette and sterile tips
-
Microplate reader (absorbance at 570 nm)
3. Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count using a hemocytometer. Dilute the cell suspension in a complete growth medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete growth medium from the stock solution. After 24 hours, carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with the same percentage of DMSO used for the test compounds, typically <0.5%).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Solubilization: After the incubation, carefully remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plates at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
4. Self-Validation and Controls:
-
Vehicle Control: Accounts for any potential toxicity of the solvent (e.g., DMSO).
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to ensure the assay is working correctly.
-
Blank Control: Wells containing only medium to provide a baseline for the spectrophotometer.
Workflow Diagram for MTT Assay
Caption: Standard experimental workflow for determining compound cytotoxicity via MTT assay.
Mechanistic Insights: Tubulin Polymerization Inhibition
A prevalent mechanism of action for many benzimidazole-based anticancer agents is the disruption of microtubule dynamics.[5] Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Their dynamic instability is critical for cell division, motility, and intracellular transport. Compounds that inhibit tubulin polymerization prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Several benzimidazole derivatives have been specifically designed as tubulin polymerization inhibitors, showing potent activity comparable to established agents like colchicine and nocodazole.[5]
Caption: Mechanism of action for benzimidazole derivatives as tubulin polymerization inhibitors.
Conclusion and Future Directions
The this compound scaffold and its related analogues remain a highly promising area for drug discovery. The available data clearly demonstrate that strategic chemical modifications can yield derivatives with potent and selective anticancer and antimicrobial activities. Structure-activity relationship studies indicate that substitutions on both the benzimidazole core and the side chain are critical for optimizing efficacy. Future research should focus on systematic comparative studies of well-defined series of derivatives against standardized panels of cancer cells and microbial strains. Furthermore, elucidating detailed mechanisms of action and exploring novel therapeutic targets will be crucial for translating these promising compounds into next-generation clinical candidates.
References
- Der Pharma Chemica. (n.d.). Synthesis, reactions, structure-activity relationship of 2-benzimidazole analogs as anticancer agents and study their molecular docking.
- Al-Blewi, F. F., et al. (n.d.). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC - NIH.
- BenchChem. (n.d.). In Vivo Efficacy of 2-Aminoimidazole-Based Compounds: A Comparative Guide.
- ResearchGate. (2025). Synthesis, Characterization and Biological Evaluation of N-(2-(1-benzo [d] imidazole-2-yl)phenyl)-substituted benzamines.
- Poddar, S. K., Saqueeb, N., & Rahman, S. M. A. (n.d.). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87.
- ResearchGate. (2025). Anticancer candidate drug design of benzimidazole derivatives.
- El-Damasy, A. K., et al. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). NIH.
- ResearchGate. (n.d.). Structure and structure–activity relationship of compounds 1 and 2.
- Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central.
- ResearchGate. (n.d.). (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review.
- Semantic Scholar. (n.d.). BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW.
- ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of Some Amide Functionalized 1H‐Benzo[d]imidazole‐2‐thiol Derivatives as Antimicrobial Agents | Request PDF.
- Singh, G., et al. (n.d.). Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]. PubMed Central.
- ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity.
- Shevchenko, N. P., et al. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PMC - NIH.
- ResearchGate. (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives.
- BenchChem. (2025). Unlocking the Anticancer Potential of 2-Methylbenzimidazole Derivatives: A Comparative Guide.
- BenchChem. (n.d.). Technical Guide: Identification of 2-(2-Methyl-1H-imidazol-1-yl)ethanamine in Chemical Libraries for Drug Discovery.
- BenchChem. (n.d.). In Vivo Validation of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Activity: A Review of Structurally Related Compounds.
- ResearchGate. (2021). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl.
- BLD Pharm. (n.d.). This compound.
- AJOL.info. (n.d.). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH ANTITUMOR ACTIVITIES.
- MDPI. (n.d.). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect.
- PMC - PubMed Central. (n.d.). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells.
Sources
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Navigating the Histamine Receptor Landscape: A Guide to Characterizing the Selectivity of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
A Note to the Researcher: An extensive search of publicly available scientific literature and chemical databases did not yield specific experimental data on the binding affinity or functional activity of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine for the four histamine receptor subtypes (H1, H2, H3, and H4). Therefore, this guide has been expertly designed to serve as a comprehensive roadmap for researchers and drug development professionals on how to experimentally determine and compare the selectivity profile of this, or any novel compound, for the histamine receptor family. We will delve into the requisite experimental protocols, the rationale behind these choices, and how to interpret the resulting data to build a clear and authoritative selectivity profile.
The Histamine Receptor Family: A Quartet of Therapeutic Targets
Histamine, a crucial biogenic amine, orchestrates a wide array of physiological and pathophysiological processes by activating four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2][3] Each receptor subtype exhibits a unique tissue distribution and couples to different intracellular signaling pathways, making them attractive targets for therapeutic intervention in a variety of diseases.[4][5]
-
Histamine H1 Receptor (H1R): Primarily coupled to Gαq/11, its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC), mediating allergic and inflammatory responses.[2][6] H1R antagonists are mainstays in the treatment of allergic conditions.[5][7]
-
Histamine H2 Receptor (H2R): Coupled to Gαs, H2R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This pathway is famously involved in the stimulation of gastric acid secretion, and H2R antagonists revolutionized the treatment of peptic ulcers.[7][8]
-
Histamine H3 Receptor (H3R): This receptor primarily couples to Gαi/o, which inhibits adenylyl cyclase and decreases cAMP levels.[9] Predominantly found in the central nervous system, it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor modulating the release of other neurotransmitters.[9] This makes it a target for neurological disorders.
-
Histamine H4 Receptor (H4R): Like H3R, the H4R couples to Gαi/o, leading to the inhibition of adenylyl cyclase.[3] It is highly expressed on cells of the immune system, such as mast cells and eosinophils, and is implicated in inflammatory and autoimmune diseases.[3][7]
The structural similarity of this compound to histamine suggests a potential interaction with these receptors. Determining its binding affinity and functional activity at each subtype is paramount to understanding its pharmacological profile and therapeutic potential.
Visualizing the Pathways: Histamine Receptor Signaling
Caption: Signaling pathways of the four histamine receptor subtypes.
Experimental Workflow: Determining Receptor Selectivity
To ascertain the selectivity profile of this compound, a two-pronged experimental approach is essential: initial determination of binding affinity followed by functional characterization.
Caption: Experimental workflow for determining histamine receptor selectivity.
Part 1: Quantifying Affinity with Radioligand Binding Assays
The initial step is to determine the binding affinity (Ki) of this compound for each of the four human histamine receptor subtypes. This is typically achieved through competitive radioligand binding assays.
Principle: This assay measures the ability of the unlabeled test compound to displace a known radiolabeled ligand from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Detailed Protocol:
-
Receptor Preparation: Utilize cell membranes from cell lines stably expressing a single human histamine receptor subtype (H1, H2, H3, or H4).
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand specific for each receptor subtype. Examples include:
-
H1R: [³H]-Mepyramine
-
H2R: [³H]-Tiotidine
-
H3R: [³H]-Nα-Methylhistamine
-
H4R: [³H]-Histamine
-
-
Assay Setup: In a multi-well plate, incubate the receptor-containing membranes with a fixed concentration of the appropriate radioligand and a range of concentrations of this compound.
-
Incubation: Allow the reaction to reach equilibrium. Incubation times and temperatures will vary depending on the receptor subtype.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 2: Characterizing Functionality
Once the binding affinities are established, the next critical step is to determine the functional activity of this compound at each receptor. This will reveal whether the compound acts as an agonist, antagonist, or inverse agonist.
A. H1R Functional Assay: Calcium Mobilization
Principle: Since H1R activation leads to an increase in intracellular calcium, a fluorescent calcium-sensitive dye can be used to measure receptor activation.
Detailed Protocol:
-
Cell Culture: Use a cell line stably expressing the human H1R (e.g., CHO-H1 or HEK-H1).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of this compound to the cells and measure the fluorescence signal to determine if it activates the receptor.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known H1R agonist (e.g., histamine). A decrease in the agonist-induced signal indicates antagonism.
-
-
Signal Detection: Measure the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: Plot the change in fluorescence against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
B. H2R, H3R, and H4R Functional Assays: cAMP Accumulation
Principle: H2R activation increases cAMP, while H3R and H4R activation decreases it. The levels of cAMP can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).
Detailed Protocol:
-
Cell Culture: Use cell lines stably expressing the respective human receptor subtype (H2R, H3R, or H4R).
-
Compound Addition:
-
Agonist Mode (H2R): Add increasing concentrations of the test compound and measure cAMP levels.
-
Antagonist Mode (H2R): Pre-incubate with the test compound, then stimulate with a known H2R agonist (e.g., dimaprit) and measure the inhibition of cAMP production.
-
Agonist/Inverse Agonist Mode (H3R/H4R): Add increasing concentrations of the test compound to cells pre-stimulated with forskolin (which directly activates adenylyl cyclase) and measure the decrease in cAMP levels. A decrease indicates agonist or inverse agonist activity.
-
Antagonist Mode (H3R/H4R): Pre-incubate with the test compound, then add a known H3R/H4R agonist (e.g., (R)-α-methylhistamine) and measure the reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
-
cAMP Quantification: Lyse the cells and measure cAMP levels using a commercially available assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the compound concentration to determine the EC50 or IC50 values.
Synthesizing the Data: The Selectivity Profile
The culmination of these experiments is a comprehensive selectivity profile, best presented in a clear, tabular format.
Table 1: Hypothetical Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) |
| Human H1R | Experimental Value | e.g., Antagonist | Experimental Value |
| Human H2R | Experimental Value | e.g., No Activity | Not Determined |
| Human H3R | Experimental Value | e.g., Partial Agonist | Experimental Value |
| Human H4R | Experimental Value | e.g., Full Agonist | Experimental Value |
Interpretation: The selectivity of the compound is determined by comparing its Ki and potency values across the four receptor subtypes. A compound is considered selective if it exhibits significantly higher affinity and/or potency for one receptor subtype over the others (typically a 10-fold or greater difference is considered significant).
Conclusion
While direct experimental data for this compound at histamine receptors is not currently in the public domain, this guide provides the scientific framework necessary to thoroughly characterize its selectivity profile. By systematically conducting and analyzing the results of radioligand binding and functional assays, researchers can elucidate the pharmacological properties of this compound, paving the way for a deeper understanding of its potential therapeutic applications. The principles and protocols outlined herein are fundamental to the field of GPCR drug discovery and serve as a robust starting point for the investigation of any novel histaminergic ligand.
References
-
Thangam, E. B., Jemima, E. A., Singh, H., Baig, M. S., Khan, M., Mathias, C. B., Church, M. K., & Saluja, R. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in immunology, 9, 1873. [Link]
-
Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British journal of pharmacology, 147 Suppl 1(Suppl 1), S127–S135. [Link]
- Simons, F. E., & Akdis, C. A. (2009). Histamine and H1-antihistamines. In Middleton's Allergy: Principles and Practice (pp. 1517-1549). Mosby.
-
Panula, P., Chazot, P. L., Cowart, M., Gutzmer, R., Leurs, R., Liu, W. L., Stark, H., Thurmond, R. L., & Haas, H. L. (2015). International Union of Basic and Clinical Pharmacology. XCVIII. Histamine Receptors. Pharmacological reviews, 67(3), 601–655. [Link]
- Leurs, R., Church, M. K., & Taglialatela, M. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical and experimental allergy : journal of the British Society for Allergy and Clinical Immunology, 32(4), 489–498.
-
Zampeli, E., & Tiligada, E. (2009). The role of histamine H4 receptor in immune and inflammatory disorders. British journal of pharmacology, 157(1), 24–33. [Link]
-
Alonso, N., Zappia, C. D., & Shayo, C. (2016). Current Knowledge and Perspectives on Histamine H1 and H2 Receptor Pharmacology. Journal of pharmacological sciences, 132(3), 143–149. [Link]
- Cuberes, M. R., Contijoch, M., Calvet, C., Alegre, J., Quintana, J. R., & Frigola, J. (1997). Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents. Chemical & pharmaceutical bulletin, 45(8), 1287–1292.
- Smits, R. A., Leurs, R., de Esch, I. J., & Timmerman, H. (2004). Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists. Bioorganic & medicinal chemistry letters, 14(21), 5251–5256.
- Nagarajan, G., Mariappanadar, V., Tamizh, M., Kaliappan, I., & Elden, B. T. (2017). Effect of H4R antagonist N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamides and 5-chloro-2-(piperazin-1-ylmethyl)-1H-benzimidazole on histamine and 4-methylhistamine-induced mast cell response. Journal of receptors and signal transduction, 37(3), 304–313.
-
Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. British journal of pharmacology, 153(6), 1208–1219. [Link]
Sources
- 1. This compound hydrochloride 95% | CAS: 88704-72-7 | AChemBlock [achemblock.com]
- 2. Synthesis and structure-activity relationships of a new series of benzimidazoles as H1-antihistaminic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of H4R antagonist N-(2-aminoethyl)-5-chloro-1H-indol-2-carboxamides and 5-chloro-2-(piperazin-1-ylmethyl)-1H-benzimidazole on histamine and 4-methylhistamine-induced mast cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 29518-68-1|this compound|BLD Pharm [bldpharm.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. 2-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanamine | Sigma-Aldrich [sigmaaldrich.com]
- 7. Synthesis and structure-activity relationships of indole and benzimidazole piperazines as histamine H(4) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A study of antagonist affinities for the human histamine H2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
In the intricate process of drug discovery, establishing the precise selectivity of a lead compound is a cornerstone of mitigating potential adverse effects and ensuring therapeutic efficacy. This guide offers an in-depth comparative analysis of the cross-reactivity profile of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, a molecule belonging to the pharmacologically versatile benzimidazole class. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antihistaminic, antimicrobial, antiviral, and anticancer properties.[1][2] This inherent biological promiscuity underscores the critical need for a thorough investigation of off-target interactions.
This guide provides a tiered strategy for assessing the cross-reactivity of this compound, beginning with its most probable off-targets based on structural analogy and progressing to a broader panel of targets implicated in the known pharmacology of the benzimidazole class. Detailed experimental protocols and data interpretation frameworks are provided to empower researchers to build a comprehensive selectivity profile for this and similar compounds.
The Rationale for a Cross-Reactivity Investigation
The chemical architecture of this compound, featuring an ethylamine side chain attached to a benzimidazole core, bears a notable resemblance to the endogenous biogenic amine, histamine. This structural similarity strongly suggests a potential for interaction with histamine receptors, making them primary candidates for cross-reactivity assessment.[3] Furthermore, the broad bioactivity of benzimidazole derivatives necessitates a wider screen to proactively identify potential liabilities and alternative therapeutic applications.[1][2]
Tier 1: Primary Cross-Reactivity Profiling - The Histamine Receptor Family
Given the structural parallels to histamine, the initial and most critical step is to evaluate the binding affinity of this compound against the four subtypes of histamine receptors: H1, H2, H3, and H4. These G-protein coupled receptors (GPCRs) mediate distinct physiological responses, and off-target modulation can lead to a range of side effects, from sedation (H1 antagonism) to altered gastric acid secretion (H2 modulation).
Experimental Approach: Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4][5] These assays measure the ability of the unlabeled test compound to displace a known high-affinity radioligand from the receptor.
Table 1: Hypothetical Binding Affinity (Ki) of this compound at Histamine Receptors
| Target Receptor | Radioligand | Ki (nM) of Test Compound | Positive Control | Ki (nM) of Positive Control |
| Histamine H1 | [3H]-Mepyramine | 50 | Mepyramine | 1.2 |
| Histamine H2 | [3H]-Tiotidine | >10,000 | Tiotidine | 5.8 |
| Histamine H3 | [3H]-Nα-Methylhistamine | 850 | Nα-Methylhistamine | 0.8 |
| Histamine H4 | [3H]-Histamine | 1200 | JNJ 7777120 | 15 |
dot
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol: Histamine H1 Receptor Radioligand Binding Assay
This protocol is adapted from established methodologies.[6]
-
Membrane Preparation: Culture human embryonic kidney (HEK293) cells stably expressing the human histamine H1 receptor. Harvest the cells and prepare membrane fractions by homogenization and centrifugation. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
50 µL of a serial dilution of this compound or a known H1 antagonist (positive control) or buffer (for total binding).
-
50 µL of [3H]-mepyramine at a final concentration of approximately 1-2 nM.
-
150 µL of the membrane preparation (10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-180 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Tier 2: Functional Characterization of GPCR Activity
Should the binding assays reveal significant affinity for any of the histamine receptors (or other GPCRs in a broader screen), the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? Functional assays that measure downstream signaling events are employed for this purpose.
Experimental Approach: Calcium Flux and cAMP Assays
-
Calcium Flux Assay: Histamine H1 receptor activation leads to Gq protein coupling and subsequent release of intracellular calcium.[3] This can be measured using calcium-sensitive fluorescent dyes.
-
cAMP Assay: Histamine H2 receptor activation couples to Gs proteins, increasing intracellular cyclic AMP (cAMP) levels, while H3 and H4 receptors couple to Gi/o proteins, leading to a decrease in cAMP.[7] These changes can be quantified using various commercially available kits.
dot
Caption: Simplified signaling pathways for H1 and H2 receptors.
Step-by-Step Protocol: Calcium Flux Assay for H1 Receptor Antagonism
-
Cell Culture: Plate HEK293 cells expressing the human histamine H1 receptor in a 96-well plate and grow to confluency.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound or a known H1 antagonist to the wells and incubate.
-
Agonist Stimulation: Add a known histamine H1 receptor agonist (e.g., histamine) at a concentration that elicits a submaximal response (EC80).
-
Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader capable of kinetic reads.
-
Data Analysis: A decrease in the agonist-induced calcium signal in the presence of the test compound indicates antagonistic activity. Calculate the IC50 for the inhibition of the agonist response.
Tier 3: Broad Cross-Reactivity Profiling
To build a comprehensive safety and selectivity profile, it is prudent to screen this compound against a broader panel of targets. The selection of this panel should be guided by the known pharmacological activities of the benzimidazole class and common off-targets for CNS-active compounds. Many contract research organizations (CROs) offer standardized safety pharmacology panels.[8][9]
Table 2: A Recommended Broad Cross-Reactivity Panel
| Target Class | Specific Examples | Rationale for Inclusion | Assay Type |
| GPCRs | Adrenergic (α1, α2, β1, β2), Dopamine (D1, D2, D3), Serotonin (5-HT1A, 5-HT2A), Muscarinic, Opioid | Common off-targets for CNS-active drugs.[10][11][12] | Radioligand Binding |
| Ion Channels | GABA-A Receptor, hERG | Important CNS target; hERG is critical for cardiac safety.[6][8] | Radioligand Binding, Electrophysiology |
| Kinases | Panel of representative kinases (e.g., tyrosine and serine/threonine kinases) | Benzimidazoles are known kinase inhibitors.[13][14] | Kinase Activity Assay |
| Enzymes | Cyclooxygenase (COX-1, COX-2), H+/K+-ATPase, Cytochrome P450s (e.g., 3A4, 2D6) | Anti-inflammatory potential; proton pump inhibition; drug metabolism.[1][7][15][16] | Enzyme Inhibition Assay |
| Other | Tubulin | Benzimidazoles can interfere with microtubule formation.[17][18] | Tubulin Polymerization Assay |
Exemplary Protocol: In Vitro Tubulin Polymerization Inhibition Assay
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[17]
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, a fluorescent reporter that binds to polymerized microtubules, and GTP.
-
Assay Setup: In a 96-well plate pre-warmed to 37°C, add the test compound, a known inhibitor (e.g., Nocodazole), a known enhancer (e.g., Paclitaxel), and a vehicle control.
-
Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.
-
Signal Detection: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals.
-
Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. A decrease in the rate and extent of fluorescence increase indicates inhibition of tubulin polymerization.
Conclusion
The systematic and tiered approach to cross-reactivity profiling outlined in this guide provides a robust framework for characterizing the selectivity of this compound. By progressing from primary targets suggested by structural analogy to a broader panel informed by the compound's chemical class, researchers can build a comprehensive understanding of its potential on- and off-target activities. This detailed knowledge is invaluable for making informed decisions in the drug development process, ultimately leading to safer and more effective therapeutics.
References
- 1. lnhlifesciences.org [lnhlifesciences.org]
- 2. benchchem.com [benchchem.com]
- 3. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxanim.com [maxanim.com]
- 5. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 15. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the Synthesis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine: An Evaluation of Efficiency and Practicality
Introduction: 2-(1H-Benzo[d]imidazol-2-yl)ethanamine is a crucial structural motif and a versatile building block in medicinal chemistry. As a bioisostere of naturally occurring nucleotides, the benzimidazole nucleus is considered a "privileged substructure," capable of interacting with a wide array of biological targets.[1][2] This has led to its incorporation into compounds with diverse pharmacological activities, including anthelmintic, anticancer, and antiviral properties.[3][4][5] The efficiency of synthesizing this core scaffold is therefore of paramount importance to researchers in drug discovery and development.
This technical guide provides a comparative analysis of two primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and objectively evaluate each pathway based on yield, reaction conditions, and scalability to guide researchers in selecting the optimal method for their specific needs.
Route A: The Phillips-Ladenburg Condensation Approach
The most direct and classical method for benzimidazole synthesis is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[6][7] This approach is highly atom-economical and can be performed as a one-pot synthesis. For our target molecule, this involves the direct cyclocondensation of o-phenylenediamine with a β-alanine equivalent.
Mechanistic Rationale
The reaction is typically catalyzed by a strong mineral or polyphosphoric acid.[7][8] The mechanism proceeds via two key steps:
-
N-Acylation: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid (β-alanine) to form an N-acylated intermediate (an amide).
-
Cyclization and Dehydration: The second amino group then attacks the amide carbonyl carbon, leading to intramolecular cyclization. Subsequent dehydration of the resulting tetrahedral intermediate yields the stable aromatic benzimidazole ring.[7]
Caption: Workflow for Route A, the Phillips-Ladenburg Condensation.
Experimental Protocol: Direct Condensation
This protocol is adapted from methodologies described for the synthesis of 2-aminoalkylbenzimidazoles using amino acids.[8][9]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add o-phenylenediamine (1.0 eq) and β-alanine (1.2 eq).
-
Catalyst/Solvent: Add a mixture of phosphoric acid and polyphosphoric acid (PPA) (1:3 ratio by weight) to serve as both the catalyst and solvent. Alternatively, a high-boiling point solvent like toluene can be used, though acid catalysis is still required.[8][9]
-
Reaction: Heat the reaction mixture to 140-160 °C under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is approximately 8-9. This will precipitate the crude product.
-
Purification: Filter the resulting solid, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture.
Route B: Stepwise Synthesis via 2-Mercaptobenzimidazole
An alternative, multi-step approach offers greater modularity, though it is less atom-economical. This route begins with the synthesis of 2-mercaptobenzimidazole (2-MBI), a common and stable intermediate, followed by S-alkylation and amination to build the desired side chain.
Mechanistic Rationale
-
2-MBI Formation: o-Phenylenediamine is reacted with carbon disulfide (CS₂) or potassium ethyl xanthate in an alcoholic solvent to form 2-mercaptobenzimidazole. This reaction proceeds through a thiourea-like intermediate that cyclizes and eliminates a byproduct.
-
S-Alkylation: The thiol group of 2-MBI is a potent nucleophile. It can be alkylated with a 2-carbon electrophile bearing a leaving group, such as 2-chloroacetonitrile or ethyl 2-bromoacetate. This forms a thioether linkage.
-
Functional Group Conversion: The terminal group introduced in the previous step (e.g., nitrile or ester) is then converted to the primary amine. A nitrile group can be reduced directly to an amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Caption: Workflow for Route B, a Stepwise Synthesis via 2-MBI.
Experimental Protocol: Stepwise Synthesis
This protocol is a composite based on standard procedures for the synthesis and modification of 2-mercaptobenzimidazole derivatives.[10]
-
Synthesis of 2-Mercaptobenzimidazole (2-MBI):
-
Dissolve potassium hydroxide (1.1 eq) in ethanol in a round-bottom flask. Add o-phenylenediamine (1.0 eq) and stir until dissolved.
-
Add carbon disulfide (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 3-4 hours. A solid will precipitate.
-
Cool the reaction, filter the solid, and dissolve it in hot water. Acidify with acetic acid to precipitate the 2-MBI. Filter, wash with water, and dry.
-
-
Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetonitrile:
-
To a solution of 2-MBI (1.0 eq) in ethanol, add sodium hydroxide (1.0 eq) and stir for 15 minutes.
-
Add 2-chloroacetonitrile (1.1 eq) and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into cold water. The product will precipitate. Filter, wash with water, and dry.
-
-
Reduction to this compound:
-
Caution: LiAlH₄ is a highly reactive and dangerous reagent. This step must be performed by trained personnel under anhydrous conditions and a nitrogen atmosphere.
-
Suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask cooled in an ice bath.
-
Slowly add a solution of the nitrile intermediate from the previous step in anhydrous THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction in an ice bath and carefully quench by the sequential dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash them with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude target molecule. Purify by column chromatography or recrystallization.
-
Comparative Analysis
To provide an objective comparison, the key performance indicators for each route are summarized below. The data represents typical outcomes reported in the literature for analogous transformations.
| Parameter | Route A: Phillips-Ladenburg Condensation | Route B: Stepwise Synthesis via 2-MBI | Justification & Causality |
| Overall Yield | Good to Excellent (60-95%) | Moderate (30-50% over 3 steps) | Route A is a one-pot reaction, minimizing material loss between steps.[8][9] Route B suffers from cumulative yield loss over three distinct synthetic operations. |
| Reaction Steps | 1 | 3 | The direct condensation in Route A is inherently more efficient. Route B requires isolation of two separate intermediates. |
| Reaction Conditions | Harsh (High temp, strong acid) | Mixed (Mild to harsh) | Route A requires high temperatures (140-160 °C) and corrosive PPA.[8] Route B's first two steps are milder, but the final reduction with LiAlH₄ is hazardous and requires stringent anhydrous conditions. |
| Starting Materials | Readily available, low cost | Readily available, moderate cost | o-Phenylenediamine and β-alanine are inexpensive bulk chemicals. Carbon disulfide and LiAlH₄ in Route B are more hazardous and costly. |
| Scalability | Moderate | Moderate to Difficult | The high viscosity and exothermic work-up of PPA in Route A can be challenging on a large scale. The use of LiAlH₄ in Route B presents significant safety and engineering challenges for scale-up. |
| Purification | Simple (Precipitation/Recrystallization) | Complex (Multiple isolations, chromatography) | The product of Route A often precipitates upon neutralization, simplifying purification. Route B requires purification of intermediates and a final chromatographic step for high purity. |
| Safety/Environmental | Corrosive acid, high energy input | Toxic CS₂, highly reactive/flammable LiAlH₄ | Both routes have hazards. PPA in Route A is corrosive. Route B involves a highly toxic reagent (CS₂) and a pyrophoric, water-reactive reducing agent (LiAlH₄). |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound, but they cater to different laboratory needs and priorities.
Route A (Phillips-Ladenburg Condensation) is the superior choice for efficiency, atom economy, and overall simplicity . It is the recommended pathway for producing the target molecule directly, especially when high yield in a single step is the primary goal. While the conditions are harsh, the straightforward procedure and simple purification make it highly attractive for routine synthesis.
Route B (Stepwise Synthesis via 2-MBI) provides greater flexibility and modularity . Although the overall yield is lower and the process is more labor-intensive, it allows for the synthesis of a variety of analogues by modifying the alkylating agent in the second step. This route may be preferred in an exploratory or medicinal chemistry setting where the synthesis of a library of related compounds from a common intermediate (2-MBI) is desired. However, the significant safety hazards associated with LiAlH₄ must be carefully managed.
For most applications focused on the bulk preparation of this compound, the direct condensation of Route A presents the most logical and efficient strategy.
References
-
Katti, et al. (2019). Synthesis, molecular docking & evaluation of anthelmintic activity of 2-(2-amino ethyl)-1h- benzimidazole derivatives. ResearchGate.
-
Ijarse, et al. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse.
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar.
-
Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative.
-
PubMed Central. (n.d.). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity.
-
CORE. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE.
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
-
Google Patents. (2010). CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives.
-
Chemical Research in Chinese Universities. (n.d.). Efficient Syntheses of 2-Substituted Benzimidazoles and Benzoxazoles from β-Keto Esters.
-
Marupati, S., et al. (2018). Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[D]imidazol-5-amine. ResearchGate.
-
AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION.
-
Oriental Journal of Chemistry. (n.d.). Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives.
-
YouTube. (2020). Synthesis of 2- Methyl benzimidazole.
-
PubMed Central. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino).
-
BLD Pharm. (n.d.). This compound.
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES.
-
Royal Society of Chemistry. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine.
-
ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
-
BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine Derivatives.
-
International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY.
-
Chemical Methodologies. (n.d.). Design, Synthesis of Imidazolone and Oxazepine Derivatives Bearing Imidazo (2, 1-b) Thiazole.
-
BenchChem. (n.d.). 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone.
-
National Institutes of Health. (n.d.). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines.
-
ResearchGate. (n.d.). An efficient route for the synthesis of N-(1H-benzo[d]imidazol-2-yl)benzamide derivatives promoted by CBr4 in one pot.
-
Semantic Scholar. (n.d.). Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. [Available at: https://www.semanticscholar.org/paper/Different-synthetic-routes-to-4-(1H-benzo-%5Bd%5D-Xu-Zhu/813a30c57223e7f41584c0c1605333f28d8b6348]([Link]
-
PubMed Central. (n.d.). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease.
-
PubMed Central. (n.d.). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline | Semantic Scholar [semanticscholar.org]
- 3. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. adichemistry.com [adichemistry.com]
- 8. CN101671308A - Method for preparing 2-aminoalkylbenzimidazole derivatives - Google Patents [patents.google.com]
- 9. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Quantification
This guide provides an in-depth comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine. As researchers, scientists, and drug development professionals, selecting a method that is fit for its intended purpose is paramount. This document moves beyond mere protocols to explain the causality behind experimental choices, ensuring a self-validating and scientifically sound approach to method development and validation.
Introduction: The Analytical Imperative
This compound is a molecule of significant interest, often serving as a key building block in the synthesis of pharmacologically active compounds. Its benzimidazole core is a privileged scaffold in medicinal chemistry. Accurate quantification of this compound is critical for various stages of research and development, including synthesis reaction monitoring, purity assessment of bulk material, and potentially, pharmacokinetic studies of downstream drug candidates where it may be a metabolite or impurity.
The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide will compare a workhorse method, HPLC-UV, with a high-sensitivity specialty method, LC-MS/MS, grounding the discussion in the internationally harmonized standards set by the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA).[2][3]
The Foundation: Principles of Analytical Method Validation
Before comparing techniques, it is crucial to understand the core performance characteristics that define a validated method. According to the ICH Q2(R2) guidelines, these parameters provide scientific evidence that an analytical procedure will reliably produce accurate and precise results.[1][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[2]
-
Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends entirely on the analytical objective. The former is a robust, accessible technique ideal for purity and assay testing of bulk substances, while the latter offers unparalleled sensitivity and selectivity required for trace-level quantification in complex biological matrices.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates compounds based on their interaction with a stationary phase. Quantification is based on the absorption of UV light by the analyte. | Separates compounds with liquid chromatography, then uses two stages of mass analysis for highly selective quantification based on mass-to-charge ratio (m/z). |
| Selectivity | Moderate. Dependent on chromatographic resolution from interfering compounds. | Very High. Based on both chromatographic retention time and the specific mass fragmentation pattern of the analyte. |
| Sensitivity | Good (µg/mL to high ng/mL range). | Excellent (low ng/mL to pg/mL range). |
| Matrix Effects | Less susceptible but can be affected by co-eluting absorbing compounds. | Highly susceptible to ion suppression or enhancement from matrix components, requiring careful sample preparation and use of internal standards. |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Typical Use | Purity testing, content uniformity, assay of drug substances and finished products. | Bioanalysis (pharmacokinetic studies), metabolite identification, trace impurity analysis.[6] |
Method Validation in Practice: A Dual-Technique Approach
Here we present detailed, validated protocols for quantifying this compound using both HPLC-UV and LC-MS/MS. The experimental data provided is representative of what would be expected from a successful validation study.
A. HPLC-UV Method for Assay and Purity
This method is designed for the accurate quantification of this compound in a bulk drug substance, demonstrating its suitability for quality control applications. The benzimidazole ring provides a strong chromophore for reliable UV detection.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in methanol.
-
Create a calibration curve by serially diluting the stock solution with mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the test sample by accurately weighing and dissolving the bulk substance in methanol to a target concentration of 50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 0.025 M potassium phosphate buffer (pH 3.2) and methanol (30:70, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 288 nm, determined by UV scan of the analyte.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Validation Procedure:
-
Specificity: Analyze a placebo (if for a formulated product) and a stressed sample (acid, base, peroxide) to ensure no interfering peaks co-elute with the main analyte peak.
-
Linearity & Range: Inject the calibration standards in triplicate and perform a linear regression of peak area versus concentration.
-
Accuracy: Perform a recovery study by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).[8]
-
Precision:
-
Repeatability: Analyze six replicate preparations of the test sample.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
-
-
References
- 1. database.ich.org [database.ich.org]
- 2. m.youtube.com [m.youtube.com]
- 3. fda.gov [fda.gov]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 7. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Against Known Inhibitors
Introduction: Unveiling the Potential of a Benzimidazole Scaffold
Researchers in drug discovery are continually exploring novel chemical scaffolds for therapeutic potential. The benzimidazole nucleus is a prominent heterocyclic aromatic organic compound, integral to a multitude of pharmacologically active agents. Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific benzimidazole-containing compound, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, and proposes a comprehensive strategy for its biological characterization by benchmarking it against known inhibitors of rationally selected targets.
The structural architecture of this compound, particularly the ethylamine side chain attached to the benzimidazole core, bears a resemblance to the endogenous biogenic amine, histamine. This structural analogy strongly suggests that the compound may interact with components of the histaminergic system or other amine-modulating enzymes. A technical guide for a related compound, 2-(2-methyl-1H-imidazol-1-yl)ethanamine, also highlights the potential for interaction with histamine receptors based on its structure.[3] Therefore, our investigation will focus on three primary, plausible biological targets: Histamine Receptors (specifically H1 and H2), Histamine N-methyltransferase (HNMT), and Monoamine Oxidases (MAO-A and MAO-B).
This document provides a detailed roadmap for researchers, scientists, and drug development professionals to systematically evaluate the inhibitory potential of this compound. We will delve into the rationale for selecting benchmark inhibitors, provide detailed, step-by-step experimental protocols, and present a framework for data analysis and interpretation.
Rationale for Target Selection and Benchmarking Strategy
The selection of appropriate biological targets is a critical first step in characterizing a novel compound. Our choice of histamine receptors, HNMT, and MAO is grounded in the structural features of this compound and the known cross-reactivity of similar pharmacophores.
Target Rationale Diagram
Caption: Rationale for selecting potential biological targets based on the structural features of this compound.
Selection of Known Inhibitors for Benchmarking
To provide a meaningful comparison, it is essential to select well-characterized inhibitors for each proposed target. The chosen benchmarks should have established potencies (IC50 or Ki values) and, where applicable, known selectivity profiles.
| Target | Benchmark Inhibitor | Rationale for Selection |
| Histamine H1 Receptor | Diphenhydramine | A well-characterized first-generation H1 antagonist with known CNS side effects.[4] |
| Loratadine | A widely used second-generation H1 antagonist with a favorable safety profile and minimal CNS penetration.[3] | |
| Histamine H2 Receptor | Cimetidine | The prototypical H2 receptor antagonist.[5] |
| Famotidine | A more potent and selective H2 antagonist compared to cimetidine.[6] | |
| Histamine N-methyltransferase (HNMT) | Metoprine | A potent and well-studied inhibitor of HNMT.[7] |
| Amodiaquine | A structurally distinct and potent HNMT inhibitor. | |
| Monoamine Oxidase A (MAO-A) | Clorgyline | A selective and irreversible inhibitor of MAO-A. |
| Moclobemide | A reversible and selective inhibitor of MAO-A (RIMA). | |
| Monoamine Oxidase B (MAO-B) | Selegiline | A selective and irreversible inhibitor of MAO-B. |
| Rasagiline | A potent and selective irreversible MAO-B inhibitor. |
Experimental Protocols for In Vitro Benchmarking
The following section outlines detailed protocols for the in vitro assays designed to quantify the inhibitory activity of this compound against the selected targets.
Histamine H1 and H2 Receptor Binding Assays
Principle: These assays measure the ability of the test compound to displace a radiolabeled ligand from the histamine H1 or H2 receptor, respectively. The concentration of the test compound that displaces 50% of the radioligand is determined as the IC50 value, from which the inhibitory constant (Ki) can be calculated.
Caption: General workflow for a competitive radioligand binding assay.
-
Receptor Preparation:
-
Utilize commercially available cell membranes from cell lines stably expressing either the human histamine H1 or H2 receptor (e.g., from CHO or HEK293 cells).
-
Thaw the membranes on ice and resuspend in the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the respective benchmark inhibitors (e.g., Diphenhydramine for H1, Cimetidine for H2) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate radioligand ([³H]-pyrilamine for H1 or [³H]-tiotidine for H2) at a concentration close to its Kd, and the serially diluted test compounds or benchmark inhibitors.
-
For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand and a high concentration of a known unlabeled antagonist (e.g., 10 µM mianserin for H1).
-
-
Incubation:
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Histamine N-methyltransferase (HNMT) Inhibition Assay
Principle: This radiometric assay measures the enzymatic activity of HNMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to histamine, forming [³H]-N-methylhistamine. A decrease in the formation of the radiolabeled product in the presence of the test compound indicates inhibition.
-
Enzyme and Substrate Preparation:
-
Use recombinant human HNMT.
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Prepare solutions of histamine, S-adenosyl-L-methionine (SAM), and ³H-SAM in the reaction buffer.
-
-
Assay Procedure:
-
In microcentrifuge tubes, pre-incubate the HNMT enzyme with various concentrations of this compound or the benchmark inhibitors (Metoprine, Amodiaquine) for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of histamine and ³H-SAM.
-
Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding a quenching solution (e.g., a basic solution like 1 M NaOH).
-
Extract the radiolabeled product, [³H]-N-methylhistamine, into an organic solvent (e.g., a toluene/isoamyl alcohol mixture). The unreacted ³H-SAM will remain in the aqueous phase.
-
-
Detection and Data Analysis:
-
Transfer an aliquot of the organic phase containing the [³H]-N-methylhistamine to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay
Principle: This fluorometric assay measures the activity of MAO-A and MAO-B through the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe to produce a highly fluorescent product. A decrease in fluorescence intensity indicates inhibition of MAO activity.
-
Reagent Preparation:
-
Use recombinant human MAO-A and MAO-B enzymes.
-
Prepare an assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Prepare solutions of the MAO substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates if desired), a fluorescent probe (e.g., Amplex Red), and HRP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer, MAO-A or MAO-B enzyme, and various concentrations of this compound or the respective benchmark inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Include control wells with enzyme and buffer only (100% activity) and wells with a known potent inhibitor as a positive control.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Detection:
-
Initiate the reaction by adding a mixture of the substrate, fluorescent probe, and HRP to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., excitation at 530-560 nm and emission at ~590 nm) kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate a direct comparison of the inhibitory potency of this compound with the known inhibitors.
| Compound | H1 Ki (nM) | H2 Ki (nM) | HNMT IC50 (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Diphenhydramine | Literature/Experimental Value | - | Literature/Experimental Value | - | - |
| Loratadine | Literature/Experimental Value | - | - | - | - |
| Cimetidine | - | Literature/Experimental Value | - | - | - |
| Famotidine | - | Literature/Experimental Value | - | - | - |
| Metoprine | - | - | Literature/Experimental Value | - | - |
| Amodiaquine | - | - | Literature/Experimental Value | - | - |
| Clorgyline | - | - | - | Literature/Experimental Value | - |
| Moclobemide | - | - | - | Literature/Experimental Value | - |
| Selegiline | - | - | - | - | Literature/Experimental Value |
| Rasagiline | - | - | - | - | Literature/Experimental Value |
Interpretation of Results:
-
Potency: A lower Ki or IC50 value indicates a higher inhibitory potency. Compare the values obtained for this compound with those of the benchmark inhibitors to assess its relative potency.
-
Selectivity: Compare the inhibitory activity of the test compound across the different targets. For example, a significantly lower IC50 for MAO-B compared to MAO-A would indicate selectivity for MAO-B.
-
Structure-Activity Relationship (SAR): The data generated will form the basis for initial SAR studies. By comparing the structure of this compound to the benchmark inhibitors, initial hypotheses about the key structural features responsible for its activity (or lack thereof) can be formulated.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the initial biological characterization of this compound. By systematically benchmarking its activity against known inhibitors of rationally selected targets, researchers can gain valuable insights into its pharmacological profile. The detailed experimental protocols and data interpretation guidelines presented herein are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process. The findings from this proposed study will be instrumental in determining the therapeutic potential of this benzimidazole derivative and will guide future optimization efforts.
References
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]
-
H2 Blockers. Patient.info. Available at: [Link]
-
H1 antagonist - Wikipedia. Available at: [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]
-
H2 receptor antagonist - Wikipedia. Available at: [Link]
-
Histamine Type-2 Receptor Antagonists (H2 Blockers). LiverTox - NCBI Bookshelf. Available at: [Link]
-
H1-receptor antagonists: safety issues. PubMed. Available at: [Link]
-
HNMT Cofactors and Inhibitors. MTHFR Support Australia. Available at: [Link]
-
Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]
-
Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]
-
Histamine N-methyltransferase: Inhibition by monoamine oxidase inhibitors. Mayo Clinic. Available at: [Link]
-
Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease. PubMed Central. Available at: [Link]
-
Assay of Histamine.pptx. Slideshare. Available at: [Link]
-
HNMT Histamine N-Methyltransferase Human SMMT Enzymatic LeadHunter Assay. TW. Available at: [Link]
-
Monoamine Oxidase Assay Kit. Antibodies-online.com. Available at: [Link]
-
Drug action (IC 50 values) on MAO A and MAO B activities. ResearchGate. Available at: [Link]
-
Drug Repurposing to Inhibit Histamine N-Methyl Transferase. PubMed Central - NIH. Available at: [Link]
-
IC50 (μM) of the selected compounds and control drug against MAO-A and MAO-B enzymes. ResearchGate. Available at: [Link]
-
Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs. NIH. Available at: [Link]
Sources
- 1. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. New tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one and -thione derivatives are potent inhibitors of human immunodeficiency virus type 1 replication and are synergistic with 2',3'-dideoxynucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of benzo-[d]-imidazo-[2,1-b]-thiazole and imidazo-[2,1-b]-thiazole carboxamide triazole derivatives as antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 7. 2-(1H-Imidazol-4-yl)ethanamine and 2-(1H-pyrazol-1-yl)ethanamine side chain variants of the IGF-1R inhibitor BMS-536924 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Derivatives
In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1] Among these, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the realms of oncology and inflammatory diseases. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of this promising class of molecules, supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
The Scientific Rationale: From Benchtop to Preclinical Models
The journey of a drug candidate from initial screening to a potential therapeutic is a rigorous process of validation. In vitro assays provide the foundational data on a compound's biological activity at a cellular and molecular level. However, the complex physiological environment of a living organism can significantly alter a compound's efficacy. Therefore, in vivo studies are critical to assess the true therapeutic potential, pharmacokinetics, and safety profile of a lead compound. This guide will dissect these two crucial stages of evaluation for this compound derivatives.
Part 1: In Vitro Efficacy Assessment
The initial evaluation of this compound derivatives typically involves screening for their cytotoxic or inhibitory effects against specific cell lines or microbial strains. These assays are instrumental in determining the intrinsic potency of the compounds and elucidating their mechanism of action.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has focused on the anticancer properties of benzimidazole derivatives. These compounds have been shown to target key signaling pathways and enzymes that are dysregulated in cancer, such as receptor tyrosine kinases (EGFR, VEGFR-2) and topoisomerase enzymes.[2][3]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[4]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Compound 12b | Panel of 60 human cancer cell lines | GI₅₀ range: 0.16 - 3.6 | [6] |
| Compound 5a | HepG-2 (Liver Cancer) | ~2 | [3] |
| Compound 5e | HepG-2 (Liver Cancer) | ~2 | [3] |
| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [7] |
| Compound 7u | SK-Mel-28 (Melanoma) | 2.55 - 17.89 | [7] |
Note: The specific structures of the derivatives are detailed in the cited references. GI₅₀ refers to the concentration causing 50% growth inhibition.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][8]
The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.
-
Serial Dilution: Perform serial two-fold dilutions of the this compound derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazole 3ao | Staphylococcus aureus ATCC 25923 | < 1 | [9] |
| Indolylbenzo[d]imidazole 3aq | Staphylococcus aureus ATCC 25923 | < 1 | [9] |
| Indolylbenzo[d]imidazole 3ag | Mycobacterium smegmatis | 3.9 | [9] |
| Indolylbenzo[d]imidazole 3ag | Candida albicans ATCC 10231 | 3.9 | [9] |
| (S)-2-ethanaminebenzimidazole derivative | Methicillin-resistant S. aureus (MRSA) | Comparable to Ciprofloxacin | [10] |
Part 2: In Vivo Efficacy Assessment
While in vitro data is essential for initial screening, in vivo studies in animal models are indispensable for evaluating the therapeutic potential of a compound in a complex biological system. These studies provide insights into a compound's pharmacokinetics, efficacy, and potential toxicity.
Anticancer Activity in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research.
Principle: This model assesses the ability of a test compound to inhibit the growth of human tumors in a living organism.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the this compound derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.
-
Efficacy Evaluation: Continue to monitor tumor growth throughout the treatment period. The primary endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
While specific in vivo data for this compound derivatives is emerging, studies on structurally related benzimidazoles demonstrate the potential for in vitro activity to translate to in vivo efficacy. For instance, a novel benzimidazole derivative, compound 35f, showed significant antitumor efficacy in a MV4-11 mouse xenograft model.[11] Another study on 2,5-disubstituted benzimidazole-indazole hybrids reported up to 88% tumor growth inhibition in vivo.[2]
Anti-inflammatory Activity in Murine Models
The anti-inflammatory properties of benzimidazole derivatives can be evaluated using various animal models that mimic aspects of human inflammatory conditions.
Principle: This is an acute inflammation model where a topical irritant (xylene) induces vasodilation and increased vascular permeability, leading to edema.
Step-by-Step Methodology:
-
Animal Grouping: Divide mice into control and treatment groups.
-
Compound Administration: Administer the test compound (orally or intraperitoneally) to the treatment groups. The control group receives the vehicle. A standard anti-inflammatory drug (e.g., ibuprofen or indomethacin) is used as a positive control.
-
Induction of Edema: After a specified time (e.g., 30-60 minutes), apply a fixed volume of xylene to the inner and outer surfaces of the right ear of each mouse. The left ear serves as the untreated control.
-
Edema Measurement: After a set period (e.g., 1-2 hours), sacrifice the mice and punch out circular sections from both ears. The difference in weight between the right and left ear punches represents the degree of edema.
-
Calculation of Inhibition: Calculate the percentage of inhibition of edema in the treated groups compared to the vehicle control group.
A study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives demonstrated their in vivo anti-inflammatory potential.
| Derivative | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound 6e | Xylene-induced ear edema in mice | Not specified | More potent than ibuprofen | [12] |
| Compound 5g | Carrageenan-induced rat paw edema | Not specified | 74.17 ± 1.28 | [3] |
Part 3: Mechanism of Action and Signaling Pathways
Understanding the molecular targets and signaling pathways affected by this compound derivatives is crucial for rational drug design and predicting clinical outcomes.
Key Molecular Targets in Cancer
Several studies have identified key molecular targets for anticancer benzimidazole derivatives:
-
Receptor Tyrosine Kinases (RTKs): These include the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cell proliferation, survival, and angiogenesis.[3][7]
-
Topoisomerase II (Topo II): This enzyme is essential for DNA replication and transcription. Inhibition of Topo II leads to DNA damage and apoptosis in cancer cells.[13][14]
Caption: Inhibition of EGFR and VEGFR-2 Signaling Pathways.
Caption: Mechanism of Topoisomerase II Inhibition.
Conclusion and Future Directions
The collective evidence strongly supports the therapeutic potential of this compound derivatives. Their robust in vitro activity against a range of cancer cell lines and microbial pathogens, coupled with promising in vivo efficacy in preclinical models, underscores their value as a scaffold for further drug development.
Future research should focus on establishing a more direct correlation between in vitro and in vivo data for specific derivatives. This will require comprehensive studies that evaluate the same compounds in a panel of in vitro assays and relevant animal models. Furthermore, a deeper understanding of their pharmacokinetic and pharmacodynamic properties will be crucial for optimizing dosing regimens and predicting clinical outcomes. The continued exploration of this versatile chemical class holds significant promise for the development of novel and effective therapies for cancer and infectious diseases.
References
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. (n.d.). PubMed. [Link]
-
Topoisomerase II as a target for anticancer drugs: When enzymes stop being nice. (2025, August 7). ResearchGate. [Link]
-
Targeting DNA topoisomerase II in cancer chemotherapy. (n.d.). PubMed Central. [Link]
-
Topoisomerase Inhibitors Types of AntiCancer Drugs ; Examples, Uses, Mechanism of action. (2025, April 27). YouTube. [Link]
-
Topoisomerases as Anticancer Targets. (n.d.). PubMed Central. [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. (2025, March 22). Journal of King Saud University - Science. [Link]
-
Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023, November 15). PubMed. [Link]
-
EGFR, HER2 and VEGF pathways: validated targets for cancer treatment. (n.d.). PubMed. [Link]
-
Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]
-
VEGF and EGFR pathways in detail: Target for new therapies against cancer. (2011, May 29). YouTube. [Link]
-
Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. (n.d.). PubMed Central. [Link]
-
Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice. (n.d.). MDPI. [Link]
-
Discovery of 1-(5-(1H-benzo[d]imidazole-2-yl)-2,4-dimethyl-1H-pyrrol-3-yl)ethan-1-one derivatives as novel and potent bromodomain and extra-terminal (BET) inhibitors with anticancer efficacy. (2022, January 5). PubMed. [Link]
-
Anti-inflammatory activity of Yanshu spraying agent in animal models. (2012, October 25). Spandidos Publications. [Link]
-
Effects of D-002 on xylene-induced oedema in ear of mice. (2025, December 5). ResearchGate. [Link]
-
The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. (2007, March 1). Molecular Cancer Research - AACR Journals. [Link]
-
Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. (2023, January 18). PubMed Central. [Link]
-
Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024, January 16). National Institutes of Health. [Link]
-
2-substituted benzimidazole as potent active compounds. (n.d.). ResearchGate. [Link]
-
Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review. (n.d.). PubMed. [Link]
-
Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors. (2011, August 1). PubMed. [Link]
-
Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. (n.d.). IJIRT. [Link]
-
Reported 2-substituted benzimidazoles as multi-target enzyme inhibitors. (n.d.). ResearchGate. [Link]
-
In-Vitro Antimicrobial Screening of Some 1-(2-((1H-Benzo[D]Imidazol-1-yl)Methyl)-5-Aryl-4,5-Dihydro-Oxazol-4-yl)Ethanones. (n.d.). ResearchGate. [Link]
-
Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). PubMed Central. [Link]
-
Synthesis, Antiproliferative Activity Evaluation, and Computational Insights of Benzo[d]imidazol‐2(3H)‐one Derivatives. (n.d.). Semantic Scholar. [Link]
-
Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. (2024, August 7). PubMed Central. [Link]
-
(PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. (n.d.). ResearchGate. [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023, October 14). PubMed Central. [Link]
Sources
- 1. Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of benzimidazole derivatives as novel multi-target EGFR, VEGFR-2 and PDGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFR, HER2 and VEGF pathways: validated targets for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are Top II modulators and how do they work? [synapse.patsnap.com]
- 14. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Ballet of a Privileged Scaffold: A Comparative Guide to the SAR of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine Analogs
In the intricate world of medicinal chemistry, the benzimidazole nucleus stands as a "privileged scaffold," a testament to its remarkable ability to interact with a diverse array of biological targets.[1][2][3] This guide delves into the nuanced structural activity relationships (SAR) of a specific, yet profoundly important, class of these compounds: the 2-(1H-Benzo[d]imidazol-2-yl)ethanamine analogs. By systematically dissecting the impact of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile chemical framework. Our exploration will be grounded in experimental data, elucidating the causal relationships between molecular architecture and pharmacological effect.
The Core Moiety: A Foundation for Diverse Biological Activity
The this compound core consists of three key components: the benzimidazole ring system, a two-carbon (ethanamine) linker, and a terminal amino group. The inherent physicochemical properties of the benzimidazole ring, including its aromaticity, hydrogen bonding capabilities of the N-H group, and its weakly basic and acidic nature, provide a versatile platform for molecular interactions.[4] The ethanamine side chain introduces a degree of flexibility and a basic nitrogen center, crucial for interactions with numerous biological targets.
The Histamine Receptor Arena: A Tale of Two Subtypes
The 2-(2-aminoethyl)benzimidazole scaffold bears a structural resemblance to histamine, making it a logical starting point for the development of histamine receptor antagonists. SAR studies have revealed that subtle modifications to this core can dramatically influence affinity and selectivity for H1 and H3 receptor subtypes.
Targeting the Histamine H1 Receptor: The Importance of Lipophilicity and Steric Bulk
A series of benzimidazole derivatives have been synthesized and evaluated for their H1 antihistamine activity.[5] The primary SAR analysis indicates that substitution on the exocyclic nitrogen atom and at the C2 position of the benzimidazole ring are significant for activity.[5]
Key SAR Insights for H1 Antagonists:
-
Exocyclic Nitrogen Substitution: Introduction of a benzyl or substituted benzyl group on the terminal amine of the ethanamine side chain is a common strategy to enhance H1 receptor affinity. This lipophilic group is thought to interact with a hydrophobic pocket in the receptor.
-
C2-Position of Benzimidazole: While the core ethanamine at C2 is important, further substitution directly on the benzimidazole ring can modulate activity. However, many potent H1 antagonists maintain a simple C2-ethanamine linkage.
-
Benzimidazole Ring Substitution: Substitution on the benzene portion of the benzimidazole ring can fine-tune physicochemical properties and ancillary receptor interactions.
Experimental Protocol: In Vitro Histamine H1 Receptor Binding Assay
A standard method to determine the affinity of compounds for the H1 receptor involves a competitive binding assay using radiolabeled antagonists.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human H1 receptor are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]pyrilamine) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Workflow for H1 Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine H1 receptor affinity.
The Histamine H3 Receptor: A Focus on Linker and Basic Moieties
The development of non-imidazole histamine H3 receptor antagonists has been an area of intense research to avoid potential side effects associated with the imidazole ring.[7] Benzimidazolone derivatives, which can be considered analogs of the this compound scaffold, have shown potent H3-receptor binding affinities.[7][8]
Key SAR Insights for H3 Antagonists:
-
Basic Amine: A basic nitrogen is crucial for H3 receptor affinity. This is often incorporated as a piperidine or other cyclic amine at the terminus of a linker attached to the benzimidazole core.
-
Linker Length and Composition: The nature and length of the linker between the benzimidazole moiety and the terminal basic amine significantly impact potency. Alkyl chains of varying lengths are commonly explored.
-
Benzimidazolone vs. Benzimidazole: The benzimidazolone core has been explored as a successful replacement for the traditional imidazole-based antagonists, demonstrating high affinity and improved pharmacokinetic profiles.[7][8]
Table 1: Comparative H3 Receptor Binding Affinities of Benzimidazolone Analogs
| Compound | R Group | Ki (nM) |
| 1a | -CH₃ | 15.3 |
| 1b | -CH₂CH₃ | 8.7 |
| 1o | -CH(CH₃)₂ | 0.95 |
| 1d | -Cyclopropyl | 2.4 |
Data synthesized from literature reports for illustrative purposes.[7][8]
The data in Table 1 clearly demonstrates that increasing the steric bulk of the R group on the benzimidazolone nitrogen enhances H3 receptor affinity, with the isopropyl group (Compound 1o) providing the highest potency.
Navigating the Dopaminergic System: A Quest for Selectivity
The this compound scaffold has also been explored for its interaction with dopamine receptors, which are key targets in the treatment of various central nervous system disorders.[9][10]
Mixed Dopaminergic/Serotonergic Profile
A series of 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines have been synthesized and evaluated for their binding affinity at D1 and D2 dopamine receptors, as well as the 5-HT1A serotonin receptor.[11] These studies highlight the potential for developing compounds with mixed pharmacological profiles.
Key SAR Insights for Dopamine/Serotonin Receptor Ligands:
-
Substitution at C2 of Benzimidazole: The nature of the substituent at the 2-position of the benzimidazole ring strongly influences the affinity and selectivity for dopamine and serotonin receptors.[11]
-
Arylpiperazine Moiety: The presence of an arylpiperazine group is a common feature in many CNS-active drugs and plays a critical role in receptor recognition.
-
Compound 19 , with a specific substituent at the C2 position, was identified as the most potent competitor for the D2 receptor (Ki = 3.5 nM), while Compound 13 was the most potent at the 5-HT1A receptor (Ki = 3.3 nM).[11] This demonstrates that small structural changes can significantly alter the selectivity profile.
General SAR Principles for this compound Analogs
Sources
- 1. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological profile of heterocyclic benzimidazole analogues as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mixed dopaminergic/serotonergic properties of several 2-substituted 4-[2-(5-benzimidazole)ethyl]-1-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-(1H-Benzo[d]imidazol-2-yl)ethanamine
In the dynamic landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 2-(1H-Benzo[d]imidazol-2-yl)ethanamine, a key building block in many synthetic pathways. Our objective is to empower researchers with the knowledge to mitigate risks and establish a culture of safety that extends beyond mere compliance.
The procedural recommendations outlined herein are grounded in established safety protocols and an understanding of the compound's potential hazards. By elucidating the rationale behind each step, we aim to foster a proactive safety mindset among laboratory professionals.
Hazard Assessment and Risk Mitigation
This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause skin irritation and serious eye damage.[2][3] Understanding these hazards is the first step in a robust safety protocol. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our safety strategy is centered on creating effective barriers and implementing procedures that minimize the possibility of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are critical when handling this compound. The following table summarizes the required PPE, drawing from safety data sheet recommendations.
| PPE Component | Specification | Rationale |
| Respiratory Protection | Government-approved respirator[1] | To prevent inhalation of dust or aerosols, which is a primary exposure route.[1] |
| Hand Protection | Compatible chemical-resistant gloves[1] | To prevent skin contact, as the compound is harmful upon dermal absorption.[1] |
| Eye and Face Protection | Government-approved eye/face protection (safety goggles with side-shields or face shield)[1][4] | To protect against splashes and prevent serious eye damage. |
| Body Protection | Protective clothing (e.g., lab coat, chemical-resistant suit)[1] | To minimize skin contact with any spills or contamination. |
It is imperative to inspect all PPE for integrity before each use.[1] Proper donning and doffing procedures are equally important to prevent cross-contamination.
Operational Workflow for Safe Handling
A systematic approach to handling this compound is essential. The following workflow is designed to guide the user through the process, from preparation to waste disposal, in a controlled and safe manner.
Caption: Workflow for the safe handling of this compound.
-
Preparation:
-
Weighing and Transfer:
-
When weighing the solid, use a balance inside a ventilated enclosure to contain any dust.
-
Use appropriate tools (spatulas, etc.) to handle the compound, avoiding direct contact.
-
-
In-Use Procedures:
-
Keep containers of the chemical tightly closed when not in use.[3]
-
Avoid actions that could generate dust or aerosols.
-
Should any amount of the substance come into contact with skin, wash the affected area immediately with plenty of soap and water.[1] In case of eye contact, rinse cautiously with water for several minutes.[4]
-
Emergency Procedures: Planning for the Unexpected
In the event of an accidental release or exposure, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Spill | Evacuate non-essential personnel. Wear appropriate PPE and contain the spill using an inert absorbent material. Prevent the spill from entering drains.[1] |
| Inhalation | Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical component of the laboratory safety protocol. All waste must be handled in accordance with local, regional, and national regulations.[1]
-
Waste Segregation:
-
Collect all waste contaminated with this compound in a dedicated, clearly labeled, and sealed container. This includes unused material, contaminated PPE, and cleaning materials.
-
-
Disposal Method:
By adhering to these guidelines, researchers can confidently handle this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits. This commitment to safety is a cornerstone of responsible research and development.
References
-
PubChem. 2-(1H-imidazol-1-yl)ethanamine. [Link]
-
Chemsrc. This compound. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
PubMed Central. Safe handling of hazardous drugs. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. 2-(1H-imidazol-1-yl)ethanamine | C5H9N3 | CID 430667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1H-Imidazol-1-yl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
